Edelfosine
描述
属性
IUPAC Name |
(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFRGQHAERHWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H58NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045766 | |
| Record name | Edelfosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70641-51-9, 65492-82-2 | |
| Record name | Edelfosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70641-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edelfosine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070641519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC343649 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | EDELFOSINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Edelfosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDELFOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y6SNA8L5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Edelfosine's Molecular Assault on Leukemia: A Mechanistic Whitepaper
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) represents a paradigm shift in anti-cancer therapy. As the prototype of the synthetic alkyl-lysophospholipid (ALP) class, its mechanism of action diverges fundamentally from conventional chemotherapeutics that target DNA. Instead, this compound's efficacy, particularly in hematological malignancies, stems from its interaction with cellular membranes and the subsequent hijacking of critical signaling pathways. This guide provides a detailed exploration of this compound's molecular targets in leukemia, focusing on its primary interaction with plasma membrane lipid rafts, the consequential activation of extrinsic and intrinsic apoptotic pathways, and the modulation of key survival signals. We will dissect the causality behind its selective action on cancer cells, detail the experimental methodologies required to validate these targets, and discuss emerging strategies to overcome resistance.
The Primary Battlefield: The Plasma Membrane and Lipid Rafts
Unlike traditional cytotoxic agents, this compound's journey begins with its incorporation into the cell membrane.[1] Its synthetic ether lipid structure facilitates this integration, but its true genius lies in its preferential accumulation in cholesterol- and sphingolipid-rich microdomains known as lipid rafts.[2][3] This selective accumulation in malignant cells, while largely sparing healthy lymphocytes, is a cornerstone of its favorable therapeutic window.[4][5]
The rationale for this selectivity is twofold. First, leukemic cells often exhibit a higher rate of lipid metabolism and distinct membrane composition compared to their non-malignant counterparts, which can facilitate higher uptake of the drug.[5] Second, the subsequent disruption and reorganization of lipid raft architecture is the lynchpin of this compound's anti-leukemic action.[3] Healthy cells, with a lower uptake, do not experience this critical level of membrane perturbation.[4]
This accumulation is not a passive event; it actively remodels the signaling landscape of the cell membrane. Lipid rafts function as organizing platforms for a multitude of signaling proteins, including receptors, kinases, and phosphatases. By altering the composition and integrity of these platforms, this compound effectively rewires the cell's communication network from a pro-survival to a pro-death state.[3][6]
Diagram: this compound's Initial Action at the Plasma Membrane
Caption: this compound selectively accumulates in and reorganizes lipid rafts in the leukemic cell membrane.
Hijacking the Death Machinery: Fas/CD95 Receptor Clustering
The most well-documented molecular consequence of this compound-induced lipid raft reorganization is the recruitment and co-clustering of the Fas/CD95 death receptor.[4][6] In a quiescent state, Fas/CD95 receptors are typically dispersed across the plasma membrane. This compound forces these receptors, along with downstream adaptor proteins like Fas-Associated Death Domain (FADD) and procaspase-8, into the newly organized raft domains.[7]
This forced proximity facilitates the formation of the Death-Inducing Signaling Complex (DISC) and subsequent auto-activation of caspase-8.[7] Crucially, this activation occurs independently of the receptor's natural ligand, FasL.[3][7] This is a critical therapeutic advantage, as it bypasses potential resistance mechanisms involving the downregulation of FasL by cancer cells. Once activated, caspase-8 initiates a proteolytic cascade, activating executioner caspases (like caspase-3) that dismantle the cell, leading to apoptosis.[8]
Signaling Pathway: this compound-Induced Extrinsic Apoptosis
Caption: this compound triggers ligand-independent Fas/CD95 clustering and DISC formation, leading to apoptosis.
Experimental Protocol: Validation of Fas/CD95 Co-localization in Lipid Rafts
This protocol is designed to demonstrate that this compound treatment causes the translocation of the Fas/CD95 receptor into detergent-resistant membrane fractions (lipid rafts).
Principle: Lipid rafts are biochemically characterized by their insolubility in cold non-ionic detergents (e.g., Triton X-100) and their low buoyant density. This allows for their separation from the bulk plasma membrane via sucrose density gradient ultracentrifugation.
Methodology:
-
Cell Culture and Treatment:
-
Culture human leukemia cells (e.g., Jurkat, HL-60) to a density of 1-2 x 10⁶ cells/mL.
-
Treat cells with a predetermined apoptotic concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4-6 hours).[8]
-
Harvest approximately 50-100 x 10⁶ cells per condition by centrifugation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cell pellet in 1 mL of ice-cold TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) containing 1% Triton X-100 and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Homogenize the lysate by passing it 10 times through a 22-gauge needle.
-
-
Sucrose Gradient Ultracentrifugation:
-
In a 12 mL ultracentrifuge tube, mix the 1 mL of lysate with 1 mL of 80% sucrose in TNE buffer to create a 40% sucrose solution.
-
Carefully overlay the 40% sucrose layer with 6 mL of 30% sucrose in TNE buffer.
-
Carefully overlay the 30% layer with 4 mL of 5% sucrose in TNE buffer.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C in a swinging-bucket rotor.
-
-
Fraction Collection and Analysis:
-
After centrifugation, lipid rafts will be visible as a faint opaque band at the 5%/30% sucrose interface.
-
Carefully collect 1 mL fractions from the top to the bottom of the gradient.
-
Precipitate the proteins from each fraction (e.g., using trichloroacetic acid).
-
Analyze equal volumes of each fraction by SDS-PAGE and Western blot.
-
-
Western Blotting:
-
Probe membranes with antibodies against:
-
Fas/CD95: To track its location in the gradient.
-
Flotillin-1 or Caveolin-1: As positive markers for lipid raft fractions.
-
Calnexin or Transferrin Receptor: As negative markers for non-raft fractions.
-
-
Expected Outcome: In this compound-treated cells, a significant portion of the Fas/CD95 signal will shift from the higher-density, soluble fractions (bottom of the tube) to the low-density, raft-containing fractions (top of the tube), co-localizing with Flotillin-1.
-
Dismantling Survival Signals: Inhibition of the PI3K/Akt Pathway
Concurrent with the activation of death signaling, this compound actively suppresses pro-survival pathways, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1] This pathway is constitutively active in a large percentage of leukemia cases and is a major driver of proliferation, growth, and resistance to apoptosis.[9][10]
The PI3K/Akt signaling axis is often localized within lipid rafts. This compound's perturbation of these microdomains can displace or inhibit key components of this pathway, preventing the phosphorylation and activation of Akt.[1][11] Inhibition of Akt has profound downstream effects, including the de-repression of pro-apoptotic proteins and the suppression of cell cycle progression. This dual mechanism—simultaneously activating death signals while blocking survival signals—creates an insurmountable stress that commits the leukemic cell to apoptosis.
Experimental Protocol: Assessing Akt Phosphorylation Status
Principle: Western blotting can be used to quantify the active, phosphorylated form of Akt (p-Akt) relative to the total amount of Akt protein. A decrease in the p-Akt/Total Akt ratio indicates inhibition of the pathway.
Methodology:
-
Cell Treatment and Lysis:
-
Treat leukemia cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 1, 4, 8 hours).
-
Harvest cells and lyse them in RIPA buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in addition to protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing:
-
Strip the membrane of antibodies using a mild stripping buffer.
-
Re-probe the same membrane with a primary antibody for total Akt.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Densitometry Analysis:
-
Quantify the band intensity for p-Akt and total Akt.
-
Calculate the ratio of p-Akt to total Akt for each time point.
-
Expected Outcome: A time-dependent decrease in the p-Akt/Total Akt ratio in this compound-treated cells compared to the control.
-
Beyond the Membrane: ER Stress and Mitochondrial Involvement
While the plasma membrane is the primary site of action in leukemia, this compound's influence extends to intracellular organelles.[8] The drug can induce stress in the endoplasmic reticulum (ER), a distinct mechanism that is more prominent in solid tumors but also contributes to leukemia cell death.[12]
Furthermore, the apoptotic signals initiated at the membrane inevitably converge on the mitochondria.[3][13] Activation of the extrinsic pathway (via caspase-8) can lead to the cleavage of the pro-apoptotic protein Bid to tBid, which then translocates to the mitochondria to trigger the release of cytochrome c. This links the membrane-initiated signal to the intrinsic apoptotic pathway. This compound-induced apoptosis is consistently blocked by the overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL, confirming the essential role of this mitochondrial amplification loop.[3][5][14]
Some studies have even shown that this compound can induce the redistribution of lipid raft-like domains from the plasma membrane to the mitochondria, potentially interacting directly with mitochondrial components like the F1FO–ATP synthase to trigger cell death.[3][13]
Quantitative Data Summary: Differential Sensitivity of Leukemia Cell Lines
| Cell Line | Type | This compound Sensitivity | Primary Mechanism | Reference |
| HL-60 | Promyelocytic Leukemia | High | Caspase-mediated apoptosis, ROS production | [15][16] |
| Jurkat | T-cell Leukemia | High | Fas/CD95 clustering in lipid rafts, JNK activation | [8] |
| K-562 | Chronic Myeloid Leukemia | Low / Resistant | Reduced drug uptake, resistance to caspase-mediated apoptosis | [15][16][17] |
| MCL Cells | Mantle Cell Lymphoma | High | Fas/CD95 clustering, selective drug uptake | [4] |
| CLL Cells | Chronic Lymphocytic Leukemia | High | Fas/CD95 clustering, selective drug uptake | [4] |
Overcoming Resistance: Nanotechnology and Autophagy
The intrinsic resistance of certain leukemia subtypes, such as the K-562 cell line, poses a significant clinical challenge.[15][16][18] This resistance is partly attributed to reduced drug uptake.[17] To circumvent this, nanotechnology offers a promising solution. Encapsulating this compound in lipid nanoparticles (LNs) alters its mechanism of cellular entry from clathrin/raft-mediated endocytosis to phagocytosis or macropinocytosis.[15][19]
This alternative uptake mechanism not only bypasses the initial resistance barrier but also triggers a different cell death program. In K-562 cells, this compound-LNs induce a caspase-independent cell death associated with a significant increase in autophagic vesicles.[15][19][20] This suggests that when the primary apoptotic pathway is blocked, the nanoformulation can force the cell into a state of lethal autophagy, providing a powerful strategy to overcome multidrug resistance.[15][18][21]
Workflow Diagram: Overcoming Resistance with this compound-LNs
Caption: Lipid nanoparticles (LNs) change this compound's uptake mechanism, bypassing resistance and inducing autophagy.
Conclusion and Future Directions
This compound's molecular strategy against leukemia is a multi-pronged attack centered on the cell membrane. By targeting lipid rafts, it simultaneously triggers a powerful, ligand-independent apoptotic program via Fas/CD95 clustering while dismantling crucial pro-survival signals from the PI3K/Akt pathway. Its selectivity for cancer cells and its unique mechanism of action make it a highly promising therapeutic agent. The development of nanoformulations further broadens its applicability, providing a potent tool to overcome intrinsic drug resistance. Future research should continue to explore the interplay between this compound, membrane organization, and metabolic reprogramming, potentially uncovering new synergistic combinations with other targeted therapies to improve outcomes for leukemia patients.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. DSpace [diposit.ub.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Lipid raft-mediated Fas/CD95 apoptotic signaling in leukemic cells and normal leukocytes and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting PI3K/AKT/mTOR network for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondria and lipid raft-located FOF1-ATP synthase as major therapeutic targets in the antileishmanial and anticancer activities of ether lipid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound lipid nanoparticles overcome multidrug resistance in K-562 leukemia cells by a caspase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. dadun.unav.edu [dadun.unav.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. This compound lipid nanosystems overcome drug resistance in leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Edelfosine with Lipid Rafts and Fas/CD95
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) stands as a prototypical synthetic alkyl-lysophospholipid (ALP) with demonstrated antineoplastic properties.[1] Unlike conventional chemotherapeutic agents that target DNA, this compound's mechanism of action is centered on the cell membrane, specifically its interaction with lipid rafts and the subsequent modulation of death receptor signaling.[2][3] This guide provides a comprehensive technical overview of the molecular interplay between this compound, lipid rafts, and the Fas/CD95 death receptor, offering insights for researchers and drug development professionals. We will delve into the causality behind experimental approaches, present validated protocols, and visualize the intricate signaling pathways involved.
Introduction: this compound as a Membrane-Targeted Anticancer Agent
This compound is a metabolically stable analog of lysophosphatidylcholine that has shown selective cytotoxicity against a variety of tumor cells while sparing healthy ones.[1][3] Its unique mode of action, independent of the cell's proliferative state, makes it an attractive candidate for cancer therapy, particularly in malignancies resistant to traditional DNA-damaging agents.[2][3] Clinical trials have explored its efficacy in treating various cancers, including leukemia and solid tumors like brain and lung cancer.[1] The core of this compound's anticancer activity lies in its ability to accumulate in the plasma membrane of cancer cells, leading to the reorganization of membrane microdomains known as lipid rafts.[4][5] This reorganization triggers a cascade of signaling events, most notably the ligand-independent activation of the Fas/CD95 death receptor, culminating in apoptosis.[2][6][7]
The Central Players: Lipid Rafts and the Fas/CD95 Receptor
Lipid Rafts: Dynamic Signaling Platforms
Lipid rafts are specialized, highly dynamic microdomains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins.[8][9] These domains function as signaling platforms, concentrating or excluding signaling molecules to regulate a multitude of cellular processes, including cell survival and apoptosis.[8] The distinct lipid composition of rafts confers a more ordered and less fluid state compared to the surrounding bilayer, which is crucial for their function in compartmentalizing cellular signals.
Fas/CD95: A Prototypical Death Receptor
The Fas/CD95 receptor is a member of the tumor necrosis factor receptor (TNFR) superfamily and a key mediator of apoptosis.[10] Typically, the binding of its natural ligand, Fas ligand (FasL/CD95L), induces trimerization of the receptor, leading to the recruitment of the adaptor protein Fas-associated death domain (FADD) and procaspase-8.[7][11] This assembly forms the Death-Inducing Signaling Complex (DISC), which facilitates the auto-catalytic activation of caspase-8, initiating the caspase cascade and executing the apoptotic program.[7][11] While crucial for immune homeostasis and eliminating cancerous cells, dysregulation of the Fas/CD95 pathway is implicated in various pathologies, including cancer.[10][12]
The this compound-Induced Apoptotic Cascade: A Mechanistic Deep Dive
The antitumor action of this compound is a multi-step process that hijacks the cell's own apoptotic machinery. The following sections dissect this process, explaining the causality behind each step.
Selective Accumulation of this compound in Tumor Cell Lipid Rafts
A critical first step in this compound's mechanism is its preferential uptake and accumulation in the lipid rafts of cancer cells.[4][5] This selectivity is a key determinant of its therapeutic window. While the precise reasons for this preferential accumulation are still under investigation, it is thought to be related to differences in the lipid composition and membrane dynamics between cancerous and normal cells.
Causality Insight: The amphipathic nature of this compound, with its long alkyl chain and polar phosphocholine headgroup, facilitates its insertion into the lipid bilayer. Its affinity for the ordered environment of lipid rafts, likely driven by interactions with cholesterol and sphingolipids, leads to its concentration within these microdomains.[13][14]
Reorganization of Lipid Rafts and Clustering of Fas/CD95
Once accumulated, this compound induces a significant reorganization of lipid raft architecture, promoting the formation of larger raft clusters.[6][11] This clustering is a pivotal event, as it forces the translocation and concentration of the Fas/CD95 receptor into these newly formed signaling platforms.[6][7][11] Importantly, this recruitment of Fas/CD95 into lipid rafts occurs independently of its natural ligand, FasL.[6][8]
Causality Insight: The incorporation of this compound into lipid rafts is believed to alter their biophysical properties, such as fluidity and curvature, although some studies suggest these changes are subtle.[13][15] This alteration facilitates the lateral movement and coalescence of smaller rafts into larger aggregates, effectively creating "death-promoting lipid rafts."[8] The altered lipid environment within these clusters favors the inclusion of certain proteins, like Fas/CD95, while excluding others, thereby shifting the balance towards pro-apoptotic signaling.
Ligand-Independent Formation of the Death-Inducing Signaling Complex (DISC)
The high local concentration of Fas/CD95 within the this compound-induced raft clusters facilitates the spontaneous self-aggregation and trimerization of the receptor. This mimics the effect of FasL binding and initiates the formation of the DISC.[6][7][11] The adaptor protein FADD and procaspase-8 are subsequently recruited to these clusters, assembling the functional DISC within the lipid raft microdomain.[6][16][17]
Causality Insight: The principle of mass action dictates that increasing the concentration of reactants (in this case, Fas/CD95 monomers) will drive the equilibrium towards the formation of the product (the trimerized receptor and subsequently the DISC). Lipid rafts act as two-dimensional scaffolds, dramatically increasing the effective concentration of Fas/CD95 and facilitating the protein-protein interactions necessary for DISC assembly.[6][7]
Caspase Activation and Execution of Apoptosis
The formation of the DISC within the lipid raft platform leads to the proximity-induced activation of procaspase-8. Activated caspase-8 then initiates a downstream caspase cascade, involving the activation of effector caspases such as caspase-3, which ultimately leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[18] The apoptotic signals generated at the plasma membrane converge on the mitochondria, leading to the release of cytochrome c and further amplification of the apoptotic cascade.[4][5][19]
Causality Insight: The spatial confinement of the DISC components within the lipid raft ensures efficient signal transduction. This localized activation of the caspase cascade prevents off-target effects and ensures a robust and committed apoptotic response.
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand these complex interactions, the following diagrams illustrate the key signaling pathways and experimental workflows.
This compound-Induced Fas/CD95 Signaling Pathway
Caption: this compound-induced Fas/CD95 signaling pathway.
Experimental Workflow for Studying this compound's Effects
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ET-18-OCH3 (this compound): a selective antitumour lipid targeting apoptosis through intracellular activation of Fas/CD95 death receptor [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells | PLOS One [journals.plos.org]
- 8. Lipid raft-mediated Fas/CD95 apoptotic signaling in leukemic cells and normal leukocytes and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The CD95/CD95L Signaling Pathway: A Role in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells | PLOS One [journals.plos.org]
- 12. CD95/Fas promotes tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and miltefosine effects on lipid raft properties: membrane biophysics in cell death by antitumor lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Involvement of raft aggregates enriched in Fas/CD95 death-inducing signaling complex in the antileukemic action of this compound in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lipid rafts and Fas/CD95 signaling in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of Edelfosine in PI3K/Akt signaling pathway
An In-Depth Technical Guide to the Role of Edelfosine in the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) is a synthetic alkyl-lysophospholipid (ALP) analog that has garnered significant attention as a potent anti-cancer agent. Unlike traditional chemotherapeutic drugs that target DNA, this compound's primary mechanism of action involves the perturbation of cellular membranes and the subsequent modulation of critical signaling pathways that govern cell survival, proliferation, and apoptosis. A central target of this compound's activity is the PI3K/Akt signaling cascade, a pathway frequently dysregulated in a wide array of human cancers. This guide provides a detailed exploration of the molecular interactions between this compound and the PI3K/Akt pathway, offering both mechanistic insights and practical methodologies for its investigation.
PART 1: The Core Directive - Understanding this compound's Impact
This guide is structured to provide a comprehensive understanding of this compound's role in the PI3K/Akt signaling pathway, moving from the broader context of the pathway itself to the specific molecular interactions of the drug and the experimental methodologies used to validate these effects.
PART 2: Scientific Integrity & Logic
Expertise & Experience: The Causality Behind Experimental Choices
The selection of appropriate experimental models and techniques is paramount to accurately delineating the effects of this compound on the PI3K/Akt pathway. The choice of cell lines is critical; for instance, using cancer cell lines with known PI3K/Akt pathway alterations (e.g., PTEN-null or PIK3CA-mutant lines) can provide a clearer understanding of the drug's efficacy in a relevant genetic context. The experimental protocols detailed herein are designed to be self-validating, incorporating appropriate controls to ensure the observed effects are directly attributable to this compound.
Trustworthiness: A Self-Validating System
Authoritative Grounding & Comprehensive References
All mechanistic claims and protocol standards are supported by citations to peer-reviewed scientific literature. This not only provides a foundation for the information presented but also directs the reader to the primary sources for further investigation.
The PI3K/Akt Signaling Pathway: A Brief Overview
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).
Once activated, Akt phosphorylates a wide range of downstream substrates, thereby regulating their activity and influencing cellular fate. Key downstream targets include mTORC1, which promotes protein synthesis and cell growth, and pro-apoptotic proteins like Bad and Forkhead box protein O1 (FOXO1), which are inhibited by Akt-mediated phosphorylation, thus promoting cell survival. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thereby terminating the signal.
Caption: The canonical PI3K/Akt signaling pathway.
This compound's Mechanism of Action on the PI3K/Akt Pathway
This compound exerts its anti-cancer effects through a multi-faceted approach that converges on the inhibition of the PI3K/Akt signaling pathway. Unlike many targeted therapies that inhibit the kinase activity of specific proteins, this compound's primary mode of action is believed to be the disruption of protein localization within the plasma membrane.
-
Disruption of Lipid Rafts and Akt Translocation: this compound has been shown to accumulate in lipid rafts, which are specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids. These lipid rafts serve as platforms for the assembly of signaling complexes, including components of the PI3K/Akt pathway. By intercalating into these structures, this compound alters their biophysical properties, leading to the displacement of key signaling proteins. Specifically, this compound has been demonstrated to impair the translocation of Akt from the cytoplasm to the plasma membrane, a critical step for its activation. This prevents the phosphorylation of Akt by its upstream kinases, PDK1 and mTORC2, thereby blocking its activation.
-
Downregulation of PI3K Activity: While the primary effect of this compound is on Akt translocation, some studies suggest it may also directly or indirectly inhibit PI3K activity. This could be a consequence of the broader membrane disruption caused by the drug, which may interfere with the proper functioning of membrane-associated PI3K.
-
Induction of Apoptosis: By inhibiting Akt activation, this compound promotes apoptosis through several mechanisms. The inhibition of Akt leads to the dephosphorylation and activation of pro-apoptotic proteins such as Bad and FOXO1. Activated FOXO1 can then translocate to the nucleus and induce the expression of genes involved in cell death. Furthermore, the inhibition of the Akt/mTORC1 axis can lead to the suppression of protein synthesis and cell growth, further contributing to the anti-cancer effects of this compound.
Caption: this compound's disruption of Akt translocation at the plasma membrane.
Experimental Protocols for Investigating this compound's Effects
Cell Viability and Apoptosis Assays
Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
Methodology:
-
MTT Assay (Cell Viability):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis):
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the indicated times.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of PI3K/Akt Pathway Components
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-PDK1 (Ser241)
-
Total PDK1
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Cleaved Caspase-3
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: A generalized workflow for Western blot analysis.
Immunofluorescence Microscopy for Akt Localization
Objective: To visualize the effect of this compound on the subcellular localization of Akt.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound and a vehicle control.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against Akt.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
-
Microscopy and Image Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images and analyze the subcellular distribution of Akt. In untreated cells, upon growth factor stimulation, Akt should translocate to the plasma membrane. In this compound-treated cells, Akt is expected to remain in the cytoplasm.
-
Data Presentation and Interpretation
| Experiment | Parameter Measured | Expected Outcome with this compound Treatment | Interpretation |
| MTT Assay | Cell Viability (%) | Dose- and time-dependent decrease | This compound is cytotoxic to the cancer cells. |
| Annexin V/PI Staining | Percentage of Apoptotic Cells | Increase in Annexin V-positive cells | This compound induces apoptosis. |
| Western Blot | p-Akt (Ser473) / Total Akt Ratio | Decrease | This compound inhibits Akt activation. |
| Western Blot | Cleaved Caspase-3 Levels | Increase | This compound induces the apoptotic cascade. |
| Immunofluorescence | Subcellular Localization of Akt | Predominantly cytoplasmic | This compound prevents the translocation of Akt to the plasma membrane. |
Conclusion
This compound represents a unique class of anti-cancer agents that effectively target the PI3K/Akt signaling pathway, not by direct enzymatic inhibition, but by disrupting the spatial organization of key signaling molecules within the plasma membrane. This guide has provided a comprehensive overview of the mechanism of action of this compound, with a focus on its inhibitory effects on Akt activation, and has detailed robust experimental protocols for the investigation of these effects. A thorough understanding of the molecular interactions between this compound and the PI3K/Akt pathway is crucial for the continued development and optimization of this promising therapeutic agent and for the identification of patient populations most likely to benefit from its use.
Edelfosine-Induced Apoptosis: A Technical Guide to Core Pathways and Experimental Analysis
Abstract
Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), a synthetic alkyl-lysophospholipid, has emerged as a promising anti-cancer agent due to its selective induction of apoptosis in malignant cells while largely sparing their normal counterparts.[1] Unlike conventional chemotherapeutics that target DNA replication, this compound's mechanism of action is multifaceted, primarily targeting cellular membranes and initiating a cascade of pro-apoptotic signals. This technical guide provides an in-depth exploration of the core apoptotic pathways triggered by this compound, intended for researchers, scientists, and drug development professionals. We will dissect the intricate signaling networks originating from lipid rafts and the endoplasmic reticulum, converging on the mitochondrial execution pathway. Furthermore, this guide offers detailed, field-proven experimental protocols for the robust characterization of this compound-induced apoptosis, ensuring scientific integrity and reproducibility.
Introduction: The Unique Anti-Cancer Profile of this compound
This compound is a metabolically stable ether lipid analog that does not interact with DNA, rendering its cytotoxic effects independent of the cell's proliferative state.[2][3] Its selective accumulation in tumor cells is a key attribute, underpinning its favorable therapeutic window.[4] The pro-apoptotic activity of this compound is not mediated by a single, linear pathway but rather a network of interconnected signaling events that are often cell-type dependent. This guide will focus on two primary, well-characterized mechanisms: the extrinsic pathway initiated at the plasma membrane's lipid rafts and the intrinsic pathway triggered by endoplasmic reticulum (ER) stress. Both pathways ultimately converge on the mitochondria to execute the apoptotic program.
The Extrinsic Apoptotic Pathway: Lipid Raft-Mediated Death Receptor Clustering
In many hematological malignancies, this compound's journey to induce apoptosis begins at the plasma membrane, specifically within specialized microdomains known as lipid rafts. These cholesterol- and sphingolipid-rich domains act as signaling platforms.[5]
Mechanism of Action
This compound's incorporation into the inner leaflet of the plasma membrane disrupts the local lipid environment, leading to the clustering of lipid rafts.[2] This event is pivotal as it facilitates the recruitment and aggregation of the Fas/CD95 death receptor into these newly formed raft clusters.[5][6] Crucially, this clustering occurs independently of the receptor's natural ligand, FasL.[7]
The concentration of Fas/CD95 receptors within the lipid rafts promotes the recruitment of the adaptor protein Fas-associated death domain (FADD) and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[8][9] The proximity of pro-caspase-8 molecules within the DISC facilitates their auto-cleavage and activation. Active caspase-8, an initiator caspase, then triggers the downstream executioner caspase cascade, leading to the systematic dismantling of the cell.[10]
Visualizing the Pathway
Caption: this compound-induced extrinsic apoptosis via lipid raft clustering.
The Intrinsic Apoptotic Pathway: Endoplasmic Reticulum Stress
In solid tumors, this compound predominantly accumulates in the endoplasmic reticulum (ER), a critical organelle for protein folding and calcium homeostasis.[11][12] This accumulation disrupts ER function, leading to a state of ER stress.
Mechanism of Action
The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis.[13][14] However, under prolonged or severe ER stress induced by this compound, the UPR switches from a pro-survival to a pro-apoptotic response.[12]
A key mediator of ER stress-induced apoptosis is the transcription factor C/EBP homologous protein (CHOP), also known as Growth Arrest and DNA Damage-inducible gene 153 (GADD153).[15] this compound treatment leads to a significant upregulation of CHOP.[11] CHOP, in turn, promotes apoptosis through several mechanisms, including the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic BH3-only proteins.[16] This shift in the balance of Bcl-2 family proteins at the mitochondrial membrane leads to mitochondrial outer membrane permeabilization (MOMP).
Mitochondrial Convergence
Both the extrinsic and intrinsic pathways converge at the mitochondria. In the extrinsic pathway, activated caspase-8 can cleave Bid, a BH3-only protein, into its truncated form, tBid. tBid then translocates to the mitochondria and promotes MOMP.[9] In the ER stress pathway, the altered expression of Bcl-2 family proteins directly induces MOMP.
The permeabilization of the outer mitochondrial membrane results in the release of cytochrome c into the cytosol.[9] In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, another initiator caspase, which in turn activates the executioner caspase-3, leading to apoptosis.[10][17]
Visualizing the Pathway
Caption: this compound-induced intrinsic apoptosis via ER stress and mitochondria.
Experimental Analysis of this compound-Induced Apoptosis
To rigorously investigate the pro-apoptotic effects of this compound, a combination of cellular and molecular biology techniques is essential. The following protocols are provided as a guide for researchers.
Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is a cornerstone for quantifying apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[18][19]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells in a T25 flask and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 5-20 µM) for a specified time course (e.g., 24-48 hours).[11][20] Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.[21]
-
Washing: Wash the cell pellet twice with cold 1X PBS to remove any residual medium.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of PI (1 mg/mL stock).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[19]
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Detection of Caspase-3 Cleavage by Western Blotting
The cleavage of pro-caspase-3 into its active fragments (p17 and p12) is a hallmark of apoptosis. Western blotting is a robust method to detect this event.
Experimental Protocol:
-
Cell Lysis: Following treatment with this compound, wash cells with cold 1X PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel (a 12-15% gel is suitable for resolving the cleaved fragments).[23][24]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (Asp175) overnight at 4°C.[25]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]
Data Interpretation: The appearance of bands corresponding to the cleaved fragments of caspase-3 (17-19 kDa) in this compound-treated samples indicates the activation of the apoptotic cascade.
Monitoring ER Stress via CHOP/GADD153 Upregulation
Western blotting can also be employed to detect the upregulation of the ER stress marker CHOP.
Experimental Protocol:
Follow the general western blotting protocol outlined in section 4.2, with the following modifications:
-
Primary Antibody: Use a primary antibody specific for CHOP/GADD153.
-
Gel Percentage: A 10-12% SDS-polyacrylamide gel is appropriate for resolving CHOP (approximately 29 kDa).
Data Interpretation: An increase in the intensity of the CHOP band in this compound-treated cells compared to controls is indicative of ER stress induction.
Quantitative Data Summary
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Apoptosis (%) | Reference |
| PANC-1 CSCs | 20 | 120 | ~38 | [11] |
| PANC-1 Parental | 20 | 120 | ~47 | [11] |
| LNCaP | 10 | 48 | Significant increase | [20] |
| Jurkat | 10 | 24 | >60 | [26] |
| HeLa | 10 | 24 | ~40 | [26] |
Conclusion
This compound represents a paradigm of a new class of anti-cancer drugs that selectively induce apoptosis in tumor cells through membrane-centric mechanisms. Its ability to engage both the extrinsic and intrinsic apoptotic pathways, initiated at lipid rafts and the endoplasmic reticulum respectively, underscores its potential as a robust therapeutic agent. The experimental protocols detailed in this guide provide a framework for the comprehensive investigation of this compound's pro-apoptotic effects, enabling researchers to further elucidate its mechanism of action and explore its clinical applications. A thorough understanding of these pathways and the methodologies to study them is paramount for the continued development of targeted cancer therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ET-18-OCH3 (this compound): a selective antitumour lipid targeting apoptosis through intracellular activation of Fas/CD95 death receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid raft-mediated Fas/CD95 apoptotic signaling in leukemic cells and normal leukocytes and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Involvement of raft aggregates enriched in Fas/CD95 death-inducing signaling complex in the antileukemic action of this compound in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abeomics.com [abeomics.com]
- 11. mdpi.com [mdpi.com]
- 12. Endoplasmic reticulum stress in the proapoptotic action of this compound in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling Cell Death from the Endoplasmic Reticulum Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of CHOP/GADD153 in endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gadd153 Sensitizes Cells to Endoplasmic Reticulum Stress by Down-Regulating Bcl2 and Perturbing the Cellular Redox State - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytochrome c: the Achilles’ heel in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
- 22. kumc.edu [kumc.edu]
- 23. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 24. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. media.cellsignal.com [media.cellsignal.com]
- 26. researchgate.net [researchgate.net]
Edelfosine-Induced Endoplasmic Reticulum Stress: A Mechanistic and Methodological Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Edelfosine, the prototypical alkylphospholipid analog (APL), represents a unique class of antitumor agents that selectively induce apoptosis in malignant cells while largely sparing their normal counterparts[1][2]. Unlike conventional chemotherapeutics that primarily target DNA synthesis or microtubule dynamics, this compound's mechanism of action is multifaceted, involving the modulation of cellular membranes. In solid tumors, a primary and critical target is the endoplasmic reticulum (ER)[2][3][4]. This guide provides an in-depth exploration of the molecular mechanisms through which this compound accumulates in the ER, triggers a potent and terminal ER stress response, and activates the Unfolded Protein Response (UPR) to ultimately commit cancer cells to apoptosis. We will dissect the key signaling pathways, detail the downstream cellular consequences, and provide validated, step-by-step experimental protocols for researchers to investigate this phenomenon in their own work.
Introduction to this compound and Endoplasmic Reticulum Stress
This compound: A Prototypic Antitumor Alkylphospholipid Analog
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a synthetic ether lipid that does not act on DNA but rather integrates into cellular membranes, profoundly altering their structure and function[1]. Its antitumor activity has been demonstrated both in vitro and in vivo across a range of hematological and solid tumors, including notoriously difficult-to-treat malignancies like pancreatic cancer and Ewing's sarcoma[1][5][6]. A hallmark of this compound's action in solid tumor cells is its preferential accumulation in the endoplasmic reticulum, initiating a cascade of events that culminates in programmed cell death[5][6][7].
The Endoplasmic Reticulum: A Central Hub for Cellular Homeostasis
The ER is a critical organelle responsible for the synthesis, folding, and modification of approximately one-third of the cellular proteome, in addition to its roles in lipid synthesis and calcium homeostasis[8]. The maintenance of this environment, or "proteostasis," is paramount for cell survival.
The Unfolded Protein Response (UPR): A Double-Edged Sword in Cell Fate
When the protein folding capacity of the ER is overwhelmed by physiological or pathological demands, a state of ER stress ensues, characterized by the accumulation of unfolded or misfolded proteins[8][9]. To counteract this, the cell activates a complex signaling network known as the Unfolded Protein Response (UPR)[9]. The UPR is initiated by three ER-resident transmembrane sensors:
-
PERK (PKR-like ER kinase)
-
IRE1 (Inositol-requiring enzyme 1)
-
ATF6 (Activating transcription factor 6)
Initially, the UPR aims to restore homeostasis by attenuating protein translation, increasing the expression of chaperone proteins, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if the stress is too severe or prolonged, the UPR switches from a pro-survival to a pro-apoptotic program, eliminating the damaged cell[9]. This compound exploits this switch, inducing a sustained and terminal ER stress response that pushes cancer cells toward apoptosis.
The Core Mechanism: this compound's Accumulation and Induction of ER Stress
The antitumor action of this compound in solid tumor cells is initiated by its rapid uptake and specific subcellular localization. Unlike many drugs, this compound is selectively taken up by tumor cells and concentrates within the ER membrane[5][6][9][10]. This accumulation is a critical first step that disrupts the delicate homeostasis of the organelle. The integration of this compound into the ER membrane is thought to inhibit key enzymatic activities, such as phosphatidylcholine synthesis, and physically alter membrane properties, leading to a profound disruption of protein folding and processing[7][11]. This disruption serves as the primary trigger for the potent activation of the UPR.
Dissecting the UPR Pathways Activated by this compound
This compound manipulates the UPR to favor a pro-apoptotic outcome. It achieves this by potently activating the pro-death arms of the UPR while circumventing the initial pro-survival responses.
The PERK-eIF2α-ATF4-CHOP Axis: Committing to Apoptosis
Upon ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). While this initially reduces global protein synthesis to alleviate the load on the ER, it paradoxically allows for the preferential translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4). This compound treatment leads to a robust phosphorylation of PERK and eIF2α[1][5]. ATF4, in turn, is a key transcription factor that drives the expression of the pro-apoptotic C/EBP-homologous protein (CHOP), also known as GADD153[1][5]. CHOP is a master regulator of ER stress-mediated apoptosis. This compound treatment results in a potent and sustained upregulation of CHOP at both the mRNA and protein levels, a definitive sign of terminal ER stress[1][5][6][11].
The IRE1α-JNK Pathway: Sustained Activation and Pro-Apoptotic Signaling
IRE1 is a bifunctional enzyme with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1 initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor for UPR target genes. This compound has been shown to induce the generation of sXBP1 mRNA[12]. Furthermore, under conditions of sustained stress, the IRE1α kinase domain can recruit TRAF2, leading to the activation of the ASK1-JNK signaling cascade[13]. This compound induces a persistent activation of c-Jun NH2-terminal kinase (JNK), which is crucial for its pro-apoptotic effect[5][6][7][11]. Inhibition of JNK activity has been shown to diminish this compound-induced cell death, confirming its importance in the signaling cascade[7][11].
The Role of the ATF6 Pathway
Under ER stress, Activating Transcription Factor 6 (ATF6) translocates from the ER to the Golgi apparatus, where it is cleaved by proteases to release its active cytosolic N-terminal domain (ATF6-N)[10][14]. ATF6-N then moves to the nucleus to activate the transcription of UPR genes, including chaperones and XBP1[13][14]. While less directly detailed in the context of this compound compared to PERK and IRE1, its activation is an integral part of the complete UPR and likely contributes to the overall cellular response to this compound-induced stress.
A Noteworthy Omission: Lack of GRP78/BiP Upregulation
A key insight into this compound's mechanism is that it often fails to upregulate the master ER chaperone GRP78/BiP, which is typically associated with a pro-survival UPR response[1]. This suggests that this compound-induced stress rapidly bypasses the adaptive phase of the UPR, pushing the cell directly towards a terminal, pro-apoptotic state.
Diagram 1: this compound-Induced ER Stress Signaling Pathway
Caption: this compound accumulation in the ER triggers a terminal UPR, activating PERK, IRE1, and ATF6 pathways.
Downstream Effectors and Cellular Outcomes
The signals initiated at the ER converge on downstream pathways that execute the apoptotic program.
-
Convergence on Mitochondria: The ER and mitochondria are physically and functionally linked. ER stress induced by this compound leads to the release of stored Ca2+ from the ER, upregulation and activation of the pro-apoptotic protein Bax, and cleavage of the ER-mitochondria tethering protein BAP31[5][7][11]. This crosstalk perturbs mitochondrial function, leading to the release of cytochrome c, a key step in the intrinsic apoptotic pathway[3][6].
-
Caspase Cascade Activation: this compound-induced ER stress activates specific caspases. Caspase-4 (the human homolog of murine caspase-12) is an initiator caspase specifically activated by ER stress[5][7]. This is followed by the activation of initiator caspase-8 and executioner caspase-3, which cleaves critical cellular substrates like PARP, leading to the biochemical and morphological hallmarks of apoptosis[1][5][7].
-
Crosstalk with Autophagy: this compound also triggers a potent autophagic response, identifiable by the conversion of LC3-I to LC3-II[1]. However, this appears to be a cytoprotective mechanism employed by the cancer cell to survive the stress. The inhibition of autophagy using agents like chloroquine significantly enhances the pro-apoptotic efficacy of this compound, presenting a compelling therapeutic strategy[1][8].
Table 1: Key Molecular Markers in this compound-Induced ER Stress
| Marker | Pathway/Function | Observed Effect of this compound | Reference |
| p-PERK | UPR Sensor (PERK Pathway) | Increased Phosphorylation | [1] |
| CHOP/GADD153 | Pro-apoptotic Transcription Factor | Potent Upregulation | [1][5][11] |
| p-JNK | Pro-apoptotic Kinase (IRE1 Pathway) | Sustained Phosphorylation | [5][7][11] |
| sXBP1 | UPR Transcription Factor (IRE1 Pathway) | Increased Splicing | [12] |
| Cleaved Caspase-4 | ER Stress-Specific Initiator Caspase | Increased Cleavage | [5][7] |
| Cleaved Caspase-3 | Executioner Caspase | Increased Cleavage | [1][5] |
| Cleaved PARP | Caspase-3 Substrate | Increased Cleavage | [1] |
| LC3-II | Autophagy Marker | Increased Levels | [1] |
| GRP78/BiP | Pro-survival ER Chaperone | No Significant Upregulation | [1] |
Methodological Guide for Investigating this compound-Induced ER Stress
This section provides validated protocols for assessing the key events in this compound-induced ER stress. The causality behind these choices is to provide a multi-pronged, self-validating approach, confirming pathway activation at the level of protein modification (Western Blot), gene transcription (RT-qPCR), and ultimate cellular phenotype (Flow Cytometry).
Diagram 2: Experimental Workflow for Assessing this compound's Effect on ER Stress
Caption: A logical workflow for the comprehensive analysis of this compound-induced ER stress and apoptosis.
Protocol: Western Blot Analysis of UPR Markers
-
Rationale: To directly measure the activation (via phosphorylation) and expression levels of key UPR and apoptosis-related proteins. This provides direct evidence of signaling pathway engagement.
-
Methodology:
-
Cell Treatment & Lysis: Plate cells (e.g., PANC-1, HeLa) to achieve 70-80% confluency. Treat with desired concentrations of this compound (e.g., 5-20 µM) and a vehicle control for various time points (e.g., 6, 12, 24 hours).
-
Wash cells twice with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer. Separate proteins on an 8-15% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. Incubate with primary antibodies (e.g., anti-p-PERK, anti-CHOP, anti-cleaved caspase-3, anti-LC3B, anti-β-actin) overnight at 4°C.
-
Wash membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash 3x with TBST. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Protocol: Real-Time Quantitative PCR (RT-qPCR) for UPR Gene Expression
-
Rationale: To quantify changes in the transcription of key UPR target genes, providing complementary data to protein-level analysis and confirming the activation of transcription factors like ATF4 and XBP1s.
-
Methodology:
-
Cell Treatment & RNA Extraction: Treat cells as described above. Extract total RNA using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (e.g., DDIT3 for CHOP, primers spanning the splice junction for XBP1s) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Run the reaction on a real-time PCR system. Calculate relative gene expression using the ΔΔCt method.
-
Protocol: Measurement of Apoptosis via Annexin V/PI Staining
-
Rationale: To accurately quantify the primary cellular outcome of terminal ER stress: apoptosis and necrosis. Annexin V detects early apoptotic cells, while Propidium Iodide (PI) detects late apoptotic/necrotic cells.
-
Methodology:
-
Cell Treatment & Harvesting: Treat cells in a 6-well plate format as described. Harvest both adherent and floating cells.
-
Staining: Wash cells with cold PBS. Resuspend ~1x10^5 cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubate for 15 minutes in the dark at room temperature.
-
Add 400 µL of Annexin V Binding Buffer.
-
Flow Cytometry: Analyze the cells immediately using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
-
Conclusion and Future Directions
This compound's ability to selectively accumulate in the ER of solid tumor cells and trigger a terminal UPR represents a powerful and targeted anticancer strategy[5]. By inducing a sustained ER stress that overwhelms cellular coping mechanisms, it effectively forces malignant cells down a pro-apoptotic path, characterized by the activation of the PERK-CHOP and IRE1-JNK axes[1][5][11]. The observation that inhibiting the cytoprotective autophagy response further enhances this compound's efficacy opens a clear avenue for potent combination therapies[1][8].
Future research should focus on identifying the precise molecular determinants of this compound's selective accumulation in the ER of cancer cells versus normal cells. Furthermore, exploring synergistic combinations of this compound with other agents that modulate ER stress or inhibit autophagy could unlock even more effective therapeutic regimens for treating resistant solid tumors.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipid rafts, endoplasmic reticulum and mitochondria in the antitumor action of the alkylphospholipid analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - ProQuest [proquest.com]
- 5. Antitumor alkyl-lysophospholipid analog this compound induces apoptosis in pancreatic cancer by targeting endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endoplasmic reticulum targeting in Ewing's sarcoma by the alkylphospholipid analog this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endoplasmic reticulum stress in the proapoptotic action of this compound in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct Endoplasmic Reticulum Targeting by the Selective Alkylphospholipid Analog and Antitumor Ether Lipid this compound as a Therapeutic Approach in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Distribution of Edelfosine
Introduction
Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) stands as a prototype for a class of synthetic antitumor lipids known as alkylphospholipids (APLs).[1] Unlike conventional chemotherapeutic agents that target DNA replication, this compound's unique mechanism of action is centered on cellular membranes, making it a subject of intense research for its selective induction of apoptosis in cancer cells while largely sparing normal cells.[2][3] This guide provides a comprehensive technical overview of the cellular uptake, subcellular distribution, and the intricate molecular pathways influenced by this compound, tailored for researchers, scientists, and drug development professionals.
Part 1: The Journey into the Cell: Uptake and Selectivity
The efficacy of this compound as an anticancer agent is intrinsically linked to its selective accumulation in tumor cells.[3][4] This preferential uptake is a cornerstone of its therapeutic window, minimizing the side effects commonly associated with traditional chemotherapy.[5]
Mechanism of Cellular Entry: A Tale of Two Membranes
This compound's journey into the cell is a multi-faceted process, primarily dictated by its interaction with the plasma membrane. The primary mechanism of uptake is thought to be passive diffusion, driven by the lipophilic nature of the molecule which allows it to readily insert into the lipid bilayer.[6] However, the composition of the plasma membrane, particularly the presence of specialized microdomains known as lipid rafts, plays a crucial role in its accumulation.[7][8]
Lipid Rafts as Gateways:
Lipid rafts are dynamic, cholesterol- and sphingolipid-enriched domains within the plasma membrane that serve as platforms for signal transduction.[9][10] this compound exhibits a high affinity for these rafts, and their integrity is critical for its efficient uptake.[3][11] Disruption of lipid rafts, for instance through cholesterol depletion, has been shown to inhibit this compound uptake and its subsequent apoptotic effects.[3] This suggests that while the initial interaction may be passive, the concentration of this compound within the cell is heavily influenced by the presence and organization of these membrane microdomains.
The Basis of Selectivity: Why Tumor Cells?
The preferential accumulation of this compound in malignant cells over their healthy counterparts is a key area of investigation. Several factors are believed to contribute to this selectivity:
-
Altered Membrane Composition: Cancer cells often exhibit a different lipid composition in their plasma membranes compared to normal cells, which may facilitate higher incorporation of this compound.
-
Increased Membrane Fluidity: The plasma membranes of tumor cells are often more fluid, which could enhance the passive diffusion and integration of the drug.
-
Dependency on Lipid Raft Signaling: Many cancer cells are highly dependent on signaling pathways that are concentrated in lipid rafts for their survival and proliferation. By targeting these rafts, this compound can effectively disrupt these crucial pathways.[12]
In vivo biodistribution studies have confirmed the preferential accumulation of this compound in tumor tissues compared to other organs, further supporting its selective action.[4][5][13]
Part 2: Subcellular Distribution and Organelle-Specific Actions
Once inside the cell, this compound does not remain confined to the plasma membrane. It undergoes a dynamic distribution to various subcellular compartments, where it exerts distinct pro-apoptotic effects.[7]
The Plasma Membrane: A Hub of Signal Reorganization
The initial accumulation of this compound in plasma membrane lipid rafts triggers a significant reorganization of signaling molecules. A key event is the recruitment and clustering of death receptors, such as Fas/CD95, into these rafts.[3][12] This clustering occurs independently of the natural ligand (FasL) and leads to the formation of the Death-Inducing Signaling Complex (DISC), initiating the extrinsic apoptotic pathway.[2][12]
Simultaneously, this compound displaces survival signaling molecules from the lipid rafts, effectively shutting down pro-survival pathways like the PI3K/Akt pathway.[5][14] This dual action of promoting death signals while inhibiting survival signals at the plasma membrane is a critical aspect of this compound's potency.
Endoplasmic Reticulum: Inducing Stress and Unfolded Protein Response
In many solid tumor cells, this compound has been shown to accumulate in the endoplasmic reticulum (ER).[7][15] This accumulation disrupts ER homeostasis and induces a state of ER stress. The subsequent unfolded protein response (UPR) can, if prolonged and severe, trigger apoptosis.[16][17] This ER-mediated apoptotic pathway represents an alternative or complementary mechanism to the plasma membrane-initiated signaling, and its prominence can be cell-type dependent.
Mitochondria: The Point of No Return
Ultimately, both the plasma membrane- and ER-initiated apoptotic signals converge on the mitochondria.[7][9][18] this compound can directly and indirectly affect mitochondrial function. It has been shown to induce the redistribution of lipid rafts from the plasma membrane to the mitochondria.[7][9][18] This leads to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the activation of the intrinsic apoptotic pathway.[9][16][18] The involvement of mitochondria is a crucial step, as overexpression of anti-apoptotic proteins like Bcl-2 can prevent this compound-induced cell death.[7][9][18]
Part 3: Experimental Methodologies for Studying this compound Uptake and Distribution
A variety of sophisticated techniques are employed to elucidate the cellular journey of this compound. The choice of methodology is critical for obtaining reliable and quantifiable data.
Quantification of Cellular Uptake
Accurate quantification of this compound uptake is fundamental to understanding its pharmacodynamics.
| Method | Principle | Advantages | Disadvantages |
| Radiolabeling | Use of radioactively labeled this compound (e.g., [³H] or [¹⁴C]) followed by scintillation counting of cell lysates.[11] | High sensitivity and direct quantification. | Requires handling of radioactive materials and specialized equipment. |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry to separate and quantify this compound from cell extracts.[19] | High specificity and sensitivity; can be used for pharmacokinetic studies. | Requires sophisticated instrumentation and extensive sample preparation. |
| Fluorescent Analogs | Use of fluorescently tagged this compound analogs in conjunction with flow cytometry or fluorescence microscopy.[20][21] | Allows for single-cell analysis and visualization of subcellular localization. | The fluorescent tag may alter the drug's properties and behavior. |
Protocol: Quantification of this compound Uptake using Radiolabeling
-
Cell Culture: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing a known concentration of radiolabeled this compound (e.g., [³H]-Edelfosine).
-
Incubation: Incubate the cells for various time points at 37°C.
-
Washing: Aspirate the drug-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized drug.
-
Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of internalized this compound based on the specific activity of the radiolabeled compound and the cell number.
Visualization of Subcellular Distribution
Visualizing where this compound localizes within the cell provides crucial insights into its mechanism of action.
Protocol: Subcellular Localization using Fluorescent this compound Analogs and Confocal Microscopy
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Labeling (Optional): To visualize specific organelles, cells can be transfected with fluorescently tagged organelle markers (e.g., ER-GFP, Mito-RFP) or stained with organelle-specific dyes.
-
Treatment: Treat the cells with a fluorescent this compound analog (e.g., PTE-ET, PTRI-ET) for the desired time.[22][23]
-
Washing: Gently wash the cells with pre-warmed PBS to remove the excess fluorescent drug.
-
Imaging: Immediately image the live cells using a confocal laser scanning microscope. Acquire images in the appropriate channels for the fluorescent this compound analog and any organelle markers.
-
Co-localization Analysis: Analyze the acquired images using appropriate software to determine the degree of co-localization between the fluorescent this compound and the organelle markers.
Studying the Interaction with Lipid Rafts
Investigating the interaction between this compound and lipid rafts is key to understanding its membrane-centric effects.[24][25][26]
Protocol: Lipid Raft Isolation by Sucrose Density Gradient Centrifugation
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Lysis: Lyse the cells in a cold, detergent-free buffer (e.g., containing 1% Triton X-100) on ice.
-
Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient in an ultracentrifuge tube (e.g., 40%, 30%, and 5% sucrose layers).
-
Sample Loading: Mix the cell lysate with a high concentration of sucrose (e.g., to a final concentration of 40%) and place it at the bottom of the gradient.
-
Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for a prolonged period (e.g., 18-20 hours) at 4°C.
-
Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts, being less dense, will float to the interface of the lower sucrose concentrations.
-
Analysis: Analyze the collected fractions by Western blotting for lipid raft marker proteins (e.g., flotillin, caveolin) and proteins of interest to determine their distribution in raft versus non-raft fractions.
Part 4: Signaling Pathways and Downstream Effects
The accumulation of this compound in different cellular compartments triggers a cascade of signaling events that ultimately lead to apoptosis.
The Extrinsic and Intrinsic Apoptotic Pathways
As previously mentioned, this compound activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. The recruitment of Fas/CD95 and the formation of the DISC at the plasma membrane directly activate caspase-8.[12][17] Activated caspase-8 can then directly activate downstream effector caspases (e.g., caspase-3) or cleave Bid to its truncated form, tBid, which then translocates to the mitochondria to initiate the intrinsic pathway.[12] The release of cytochrome c from the mitochondria leads to the formation of the apoptosome and the activation of caspase-9, which in turn activates effector caspases.[16][27]
Modulation of Key Survival and Stress Pathways
Beyond the canonical apoptotic pathways, this compound influences several other critical signaling networks:
-
PI3K/Akt Pathway: this compound treatment often leads to the inhibition of the PI3K/Akt survival pathway, further sensitizing cancer cells to apoptosis.[14]
-
MAPK Pathways: The effects of this compound on the mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, can be complex and cell-type specific. In some cases, it inhibits pro-survival ERK signaling while activating pro-apoptotic JNK and p38 signaling.[5][14]
-
Autophagy: this compound can induce autophagy in some cancer cells. While autophagy can sometimes be a survival mechanism, in other contexts, it can contribute to cell death.[15][28]
Visualizations
This compound's Cellular Journey and Pro-Apoptotic Mechanisms
Caption: Overview of this compound's uptake and induction of apoptosis.
Experimental Workflow for Studying this compound-Lipid Raft Interaction
Caption: Workflow for isolating and analyzing lipid rafts.
Conclusion
This compound represents a fascinating class of anticancer drugs with a mechanism of action that is fundamentally different from traditional chemotherapeutics. Its ability to selectively target tumor cells and modulate membrane-dependent signaling pathways offers a promising avenue for cancer therapy. A thorough understanding of its cellular uptake and distribution, as detailed in this guide, is paramount for the rational design of new therapeutic strategies and the optimization of its clinical application. The experimental protocols and conceptual frameworks presented here provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and other membrane-targeted agents in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Unidirectional membrane uptake of the ether lipid antineoplastic agent this compound by L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid rafts, endoplasmic reticulum and mitochondria in the antitumor action of the alkylphospholipid analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [diposit.ub.edu]
- 9. mdpi.com [mdpi.com]
- 10. This compound and miltefosine effects on lipid raft properties: membrane biophysics in cell death by antitumor lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound and perifosine induce selective apoptosis in multiple myeloma by recruitment of death receptors and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative determination of the antitumor alkyl ether phospholipid this compound by reversed-phase liquid chromatography-electrospray mass spectrometry: application to cell uptake studies and characterization of drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorescent phenylpolyene analogues of the ether phospholipid this compound for the selective labeling of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Interaction of drugs with lipid raft membrane domains as a possible target - PMC [pmc.ncbi.nlm.nih.gov]
- 25. eprajournals.com [eprajournals.com]
- 26. Interaction of drugs with lipid raft membrane domains as a possible target | Drug Target Insights [journals.aboutscience.eu]
- 27. ERK1/2 acts as a switch between necrotic and apoptotic cell death in ether phospholipid this compound-treated glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound lipid nanoparticles overcome multidrug resistance in K-562 leukemia cells by a caspase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Edelfosine's Impact on Membrane Fluidity and Organization
Introduction
Edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-phosphocholine) stands as a prototypical molecule in the class of synthetic alkylphospholipids (ALPs), a group of anti-neoplastic agents with a unique mechanism of action.[1][2][3] Unlike traditional chemotherapeutics that target DNA replication, this compound's primary site of action is the cell membrane.[4] This guide provides a comprehensive technical overview of the intricate ways in which this compound interacts with and modulates the biophysical properties of cellular membranes, with a particular focus on its effects on membrane fluidity and the organization of lipid microdomains. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's membrane-centric pharmacology.
The Central Role of the Cell Membrane in this compound's Mechanism of Action
This compound's selective pro-apoptotic effect on cancer cells, while largely sparing normal cells, is a key attribute that has driven extensive research.[3][5] This selectivity is attributed to its preferential accumulation in the membranes of tumor cells.[3][6] Once integrated into the membrane, this compound orchestrates a cascade of events that ultimately lead to programmed cell death. A critical aspect of this process is its interaction with specialized membrane microdomains known as lipid rafts.
This compound and Lipid Rafts: A Hub for Apoptotic Signaling
Lipid rafts are dynamic, nanoscale assemblies enriched in cholesterol and sphingolipids, which serve as platforms for cellular signaling.[7] this compound has been shown to accumulate in these cholesterol-rich domains in a variety of cancer cells.[3][7] This accumulation is not a passive event; it actively remodels the composition and function of these rafts. A major consequence of this is the recruitment and clustering of death receptors, such as Fas/CD95, into the rafts.[3][6][8] This ligand-independent activation of Fas/CD95 initiates the apoptotic cascade, demonstrating how this compound can hijack membrane organization to induce cell death.[3][5]
The interaction is multifaceted, leading to a reorganization of signaling molecules within the rafts. This compound promotes the clustering of pro-apoptotic molecules while displacing survival signaling proteins, effectively tipping the balance towards cell death.[7][8]
Caption: this compound's interaction with lipid rafts, leading to the clustering of Fas/CD95 and initiation of apoptosis.
The Nuanced Effects of this compound on Membrane Fluidity
The influence of this compound on the physical state of the membrane, particularly its fluidity, is a subject of detailed investigation. Membrane fluidity is a critical parameter that governs the lateral mobility of lipids and proteins, thereby modulating membrane-associated functions.[9]
Evidence for Increased Fluidity in Model Systems
Studies utilizing model membranes, such as Langmuir monolayers and liposomes, have provided evidence that this compound can increase membrane fluidity.[2][10][11][12] This effect is particularly noted in cholesterol-containing membranes.[10] The asymmetric structure of this compound, with its two hydrophobic substituents of different lengths, is thought to be responsible for destabilizing the tightly packed, liquid-ordered (Lo) domains that are characteristic of lipid rafts.[13] By inserting into these domains, this compound disrupts the favorable interactions between cholesterol and sphingomyelin, leading to a more disordered, fluid state.[13]
A More Complex Picture in Cellular Membranes
In contrast to the clear fluidizing effect in some model systems, studies on cellular membranes have revealed a more complex scenario. Some research indicates that at pharmacologically relevant concentrations, this compound does not cause significant global changes in the biophysical properties of the plasma membrane or lipid rafts.[2][14] This suggests that the primary mechanism of action may not be a generalized increase in membrane fluidity.[2]
However, it is plausible that this compound induces localized changes in fluidity within specific microdomains, which may be sufficient to alter protein interactions and signaling without affecting the overall membrane order. The methyl group at the sn-2 position of this compound's glycerol backbone might create steric hindrance, preventing tight packing with other lipids and contributing to localized disorder.[14]
The Critical Role of Cholesterol
A recurring theme in the literature is the pivotal role of cholesterol in mediating this compound's effects.[10][15] this compound exhibits a high affinity for cholesterol and can effectively compete with sphingomyelin for interaction with this sterol.[13] This sequestration of cholesterol by this compound can lead to the disorganization of liquid-ordered domains, as cholesterol is essential for their formation and stability.[13] The cholesterol-dependent nature of this compound's action may also contribute to its selectivity for cancer cells, which often exhibit altered cholesterol metabolism and membrane composition.[15]
| System | Observed Effect of this compound on Fluidity | Key Findings | References |
| Model Membranes (Liposomes, Monolayers) | Mild to moderate increase in fluidity | Destabilizes liquid-ordered domains, particularly in the presence of cholesterol. | [2][10][12][13] |
| Cellular Membranes (e.g., Jurkat cells) | No significant global change in fluidity | The primary mode of action is unlikely to be a direct, large-scale alteration of membrane biophysical properties. | [2][14] |
Downstream Consequences of Membrane Perturbation
The initial interaction of this compound with the plasma membrane triggers a series of downstream events that propagate the apoptotic signal.
Endoplasmic Reticulum and Mitochondrial Involvement
Beyond the plasma membrane, this compound has been shown to interact with the endoplasmic reticulum (ER) and mitochondria.[1][3] In some solid tumor cells, this compound induces apoptosis through an ER stress response.[1][3] Furthermore, this compound can induce the redistribution of lipid rafts from the plasma membrane to the mitochondria.[1][7] This relocalization of signaling platforms to the mitochondrial membrane is a critical step in the apoptotic process.
The culmination of these events is a mitochondrial-dependent cell death pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[1][3] The recruitment of F1FO-ATP synthase into these cholesterol-rich domains at the mitochondria has also been implicated in this compound-induced cell death.[1][16]
Caption: Downstream signaling cascade initiated by this compound's membrane interactions.
Experimental Protocols for Assessing this compound's Membrane Effects
To empirically investigate the impact of this compound on membrane properties, specific biophysical techniques are required. Below are detailed protocols for two key fluorescence microscopy-based assays.
Protocol 1: Laurdan Generalized Polarization (GP) Microscopy for Membrane Fluidity
Laurdan is a fluorescent probe that exhibits a wavelength shift in its emission spectrum depending on the polarity of its environment, which is influenced by the packing of lipid acyl chains.[17] This allows for the quantification of membrane fluidity.
Objective: To visualize and quantify changes in plasma membrane fluidity in live cells upon treatment with this compound.
Materials:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Live-cell imaging chamber
-
Confocal or multiphoton microscope equipped with two emission channels
Methodology:
-
Cell Culture and Staining: a. Plate cells of interest in a live-cell imaging chamber and culture until they reach the desired confluency. b. Prepare a 5 mM stock solution of Laurdan in a suitable organic solvent (e.g., DMSO). c. Dilute the Laurdan stock solution in pre-warmed cell culture medium to a final concentration of 5-10 µM. d. Remove the existing medium from the cells and replace it with the Laurdan-containing medium. e. Incubate the cells for 30-60 minutes at 37°C in the dark. f. After incubation, wash the cells twice with pre-warmed PBS to remove excess probe. g. Add fresh, pre-warmed cell culture medium to the cells.
-
This compound Treatment: a. Prepare the desired concentration of this compound in cell culture medium. b. Treat the Laurdan-stained cells with the this compound solution. Include a vehicle control (e.g., medium with the same concentration of DMSO used for the this compound stock).
-
Image Acquisition: a. Place the imaging chamber on the microscope stage, ensuring the temperature is maintained at 37°C. b. Excite the Laurdan probe using a laser line appropriate for its absorption spectrum (e.g., 405 nm for two-photon microscopy or a UV laser for confocal). c. Simultaneously acquire images in two emission channels: one for the ordered phase (e.g., 420-460 nm) and one for the disordered phase (e.g., 470-510 nm).[17] d. Acquire images at different time points after this compound addition to monitor dynamic changes.
-
Data Analysis: a. For each pixel in the acquired images, calculate the Generalized Polarization (GP) value using the following formula:[18] GP = (I_ordered - I_disordered) / (I_ordered + I_disordered) where I_ordered and I_disordered are the fluorescence intensities in the ordered and disordered channels, respectively. b. Generate a pseudo-colored GP map of the cells, where different colors represent different GP values (and thus, different levels of membrane fluidity). c. Quantify the average GP value for the plasma membrane of multiple cells in each treatment condition.
Caption: Workflow for Laurdan GP microscopy to measure membrane fluidity.
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) for Lateral Diffusion
FRAP is a powerful technique to measure the lateral mobility of fluorescently labeled molecules within a membrane.[19][20] By observing the rate of fluorescence recovery in a photobleached area, one can infer changes in membrane fluidity and the diffusion dynamics of membrane components.[21]
Objective: To determine if this compound treatment alters the lateral diffusion of a fluorescent lipid analog in the plasma membrane of live cells.
Materials:
-
Fluorescently labeled lipid analog (e.g., a GFP-tagged lipid or a lipophilic dye like DiI)
-
Cell transfection reagents (if using a genetically encoded probe)
-
This compound stock solution
-
Live-cell imaging chamber
-
Confocal laser scanning microscope with FRAP capabilities
Methodology:
-
Cell Preparation and Labeling: a. Plate cells in a live-cell imaging chamber. b. Label the plasma membrane with a fluorescent probe. This can be achieved by: i. Transfecting the cells with a plasmid encoding a fluorescently tagged membrane protein or lipid-anchored protein. ii. Incubating the cells with a lipophilic fluorescent dye (e.g., DiI) according to the manufacturer's protocol. c. Ensure the fluorescent probe is evenly distributed in the plasma membrane.
-
FRAP Experiment: a. Mount the imaging chamber on the confocal microscope stage, maintained at 37°C. b. Locate a cell with suitable fluorescence intensity. c. Pre-bleach: Acquire a few images at low laser power to establish the initial fluorescence intensity. d. Bleach: Use a high-intensity laser beam to photobleach a defined region of interest (ROI) on the plasma membrane. e. Post-bleach: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.
-
This compound Treatment and Repeated FRAP: a. After acquiring baseline FRAP data, treat the cells with the desired concentration of this compound. b. After a suitable incubation period, perform the FRAP experiment again on different cells (or the same cells if the initial bleaching was not phototoxic).
-
Data Analysis: a. Measure the fluorescence intensity in the bleached ROI, a non-bleached control region, and a background region over time. b. Normalize the fluorescence recovery data to correct for photobleaching during image acquisition.[22] c. Plot the normalized fluorescence intensity in the ROI as a function of time. d. From the recovery curve, determine the mobile fraction (the percentage of fluorescence that recovers) and the half-time of recovery (t½), which is inversely related to the diffusion coefficient. e. Compare these parameters between control and this compound-treated cells to assess the impact on lateral diffusion.
Conclusion
This compound's antitumor activity is intrinsically linked to its ability to modulate the structure and function of cellular membranes. Its primary interaction with cholesterol-rich lipid rafts serves as a nexus for initiating pro-apoptotic signaling cascades. While its effect on global membrane fluidity in a cellular context appears to be subtle, its profound impact on the organization of liquid-ordered domains, driven by a high affinity for cholesterol, is evident. This disruption of membrane microdomains is sufficient to rewire critical signaling pathways, leading to the selective elimination of cancer cells. The experimental approaches outlined in this guide provide a framework for further elucidating the nuanced biophysical mechanisms that underpin the therapeutic potential of this compound and other membrane-targeting agents.
References
- 1. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and miltefosine effects on lipid raft properties: membrane biophysics in cell death by antitumor lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - ProQuest [proquest.com]
- 9. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of this compound on tumor and normal cells model membranes--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Agent this compound Exhibits a High Affinity for Cholesterol and Disorganizes Liquid-Ordered Membrane Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound in membrane environment - the Langmuir monolayer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitochondria and lipid raft-located FOF1-ATP synthase as major therapeutic targets in the antileishmanial and anticancer activities of ether lipid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. ibidi.com [ibidi.com]
- 20. Fluorescence Recovery After Photobleaching - FluoroFinder [fluorofinder.com]
- 21. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 22. bio-protocol.org [bio-protocol.org]
Methodological & Application
Edelfosine in vitro assay protocol for apoptosis
Application Notes & Protocols
Guide Overview
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to measure apoptosis induced by Edelfosine. As a synthetic alkyl-lysophospholipid, this compound represents a class of antineoplastic agents with a unique mechanism of action that circumvents traditional DNA-damaging pathways, making it a compound of significant interest.[1][2] This guide moves beyond a simple recitation of steps, delving into the causality behind the protocol design, the molecular pathways being assayed, and the necessary controls to ensure data integrity and trustworthiness.
The Scientific Rationale: this compound's Unique Pro-Apoptotic Mechanism
Understanding the mechanism of action is paramount to designing a robust assay. Unlike conventional chemotherapeutics, this compound does not target DNA.[3][4] Instead, its efficacy stems from its ability to selectively accumulate in the plasma membranes of tumor cells and modulate lipid-based signaling pathways.[2][5] This selectivity is a key therapeutic advantage, as it tends to spare normal, non-malignant cells.[3][6]
This compound's pro-apoptotic activity is primarily mediated through two interconnected pathways, often dependent on the cancer cell type:
-
A. Extrinsic Pathway Activation (Hematological Malignancies): In cancers like leukemia and lymphoma, this compound accumulates in cholesterol-rich microdomains of the plasma membrane known as lipid rafts.[3][7][8] This accumulation forces a reorganization of membrane proteins, notably inducing the ligand-independent clustering of the Fas/CD95 death receptor.[8][9][10] This clustering facilitates the assembly of the Death-Inducing Signaling Complex (DISC), which consists of Fas, the adaptor protein FADD, and procaspase-8.[5][8] The proximity of procaspase-8 molecules within the DISC leads to their auto-activation, initiating a downstream caspase cascade that executes the apoptotic program.[8][9]
-
B. Intrinsic Pathway Activation (Solid Tumors): In many solid tumor cell lines, this compound has been shown to accumulate in the endoplasmic reticulum (ER).[6] This leads to a state of prolonged ER stress, which in turn triggers the intrinsic, or mitochondrial, pathway of apoptosis.[6][11]
Both pathways ultimately converge at the mitochondria, leading to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the activation of the executioner caspase-3.[6][11] The activation of caspase-3 is a central event, leading to the cleavage of critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), and the dismantling of the cell.[6]
This compound-Induced Apoptotic Signaling
Caption: this compound induces apoptosis via lipid raft/Fas clustering or ER stress, converging on mitochondrial pathways and caspase-3 activation.
Core Protocol: Apoptosis Quantification by Annexin V & Propidium Iodide Staining
The most widely accepted and robust method for quantifying apoptosis in vitro is through dual staining with Annexin V and a viability dye like Propidium Iodide (PI), followed by analysis with a flow cytometer.[12][13]
Principle of the Assay: This method exploits two key cellular changes during apoptosis:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is strictly maintained on the inner leaflet of the plasma membrane.[12][14] During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet. Annexin V is a protein with a high, calcium-dependent affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can specifically label early apoptotic cells.[12][15]
-
Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells. It can only enter and stain the DNA of cells with compromised membranes.[14]
By using these two stains together, we can differentiate the cell population into three distinct groups:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
Experimental and Analysis Workflow
Caption: Workflow for this compound-induced apoptosis assay: cell treatment, Annexin V/PI staining, and flow cytometry analysis.
Detailed Step-by-Step Methodology
This protocol is designed as a self-validating system, with integrated controls to ensure the reliability of the results.
Materials and Reagents
-
This compound (ET-18-OCH3): Prepare a stock solution (e.g., 10 mM in DMSO or ethanol) and store at -20°C.
-
Cell Line: A relevant cancer cell line (e.g., Jurkat T-cells for suspension, PANC-1 for adherent pancreatic cancer).[6][16]
-
Complete Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free.
-
Annexin V-FITC Apoptosis Detection Kit: Commercially available kits are recommended (e.g., from Thermo Fisher Scientific, Bio-Techne, Abcam). These typically include:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
10X Annexin Binding Buffer (typically 100 mM HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl2).[15]
-
-
Positive Control Inducer (optional but recommended): Staurosporine (1 µM) or Camptothecin (6 µM).[16]
-
Equipment: Flow cytometer, centrifuge, incubator, hemocytometer, micropipettes.
Experimental Design & Cell Treatment
Critical Consideration: The optimal concentration and incubation time for this compound are highly cell-type dependent. A preliminary dose-response and time-course experiment is strongly recommended.
| Parameter | Recommended Range | Rationale & Citation |
| Cell Seeding Density | Aim for 70-80% confluency at time of harvest. | Ensures cells are in a healthy, logarithmic growth phase and avoids artifacts from over-confluency. |
| This compound Concentration | 10 µM - 20 µM | This range is pharmacologically relevant and has been shown to effectively induce apoptosis in various cancer cell lines.[3][6] |
| Incubation Time | 6 - 48 hours | Early apoptotic events can be detected within hours, while significant population shifts are often observed at 24-48 hours.[5][6] |
| Vehicle Control | Same volume of solvent (e.g., DMSO) as used for the highest this compound concentration. | Essential to confirm that the observed effects are due to this compound and not the solvent. |
| Negative Control | Untreated cells. | Provides the baseline level of apoptosis in the cell culture. |
| Positive Control | Known apoptosis inducer (e.g., 1 µM Staurosporine for 4-6 hours). | Validates that the staining protocol and reagents are working correctly.[14][15] |
Staining Protocol
-
Induce Apoptosis: Treat cells according to the experimental design above.
-
Harvest Cells:
-
For Adherent Cells: Carefully collect the culture medium, which contains detached apoptotic cells. Wash the adherent layer once with PBS and add this wash to the collected medium. Trypsinize the remaining adherent cells, neutralize, and combine with the collected medium.
-
For Suspension Cells: Collect the entire cell suspension.
-
-
Centrifugation: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).[17]
-
Washing: Discard the supernatant and gently wash the cell pellet twice with ice-cold PBS, centrifuging between washes.[15][18]
-
Resuspension: Prepare 1X Annexin Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer per sample. Aim for a cell concentration of approximately 1 x 10^6 cells/mL.[15][18]
-
Staining:
-
Incubation: Incubate the samples for 15 minutes at room temperature in the dark.[14][15]
-
Final Dilution: Add 400 µL of 1X Annexin Binding Buffer to each tube. Do NOT wash the cells after this step. Keep samples on ice and protected from light.[14][15]
-
Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).
Flow Cytometry & Data Interpretation
-
Setup: Use your unstained and single-stain controls (cells + Annexin V only; cells + PI only) to set the correct voltages and compensation settings.
-
Gating: Gate on the main cell population using the Forward Scatter (FSC) vs. Side Scatter (SSC) plot to exclude debris.
-
Analysis: Create a dot plot of FITC (Annexin V) vs. PI fluorescence. Use the negative (untreated) control to set the quadrants such that the majority of cells fall into the lower-left quadrant (Live).
-
Lower-Left (Q3): Live cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early Apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)
-
-
Quantification: Determine the percentage of cells in each quadrant for all samples. Present the data (e.g., percentage of total apoptotic cells [Q2 + Q4]) using bar graphs for clear comparison between treatment groups.
Confirmatory Assays for Mechanistic Insight
To provide a multi-faceted confirmation of apoptosis and elucidate the pathway, the Annexin V/PI assay should be complemented with additional methods.
| Assay Type | Principle & Target | Rationale |
| Caspase Activity Assay | Measures the enzymatic activity of executioner caspases (Caspase-3/7) using a luminogenic or fluorogenic substrate (e.g., containing the DEVD peptide sequence).[20][21] | Directly confirms the activation of the central executioners of apoptosis. Kits are available for simple "add-mix-measure" protocols.[20][22] |
| Western Blot | Detects the cleavage of PARP (from ~116 kDa to ~89 kDa) or the cleavage of Pro-caspase-3 (from ~35 kDa to ~17/19 kDa active fragments). | Provides protein-level evidence of caspase-3 activation and its downstream effects.[6] |
| DNA Fragmentation Analysis | Visualizes the characteristic "ladder" of internucleosomal DNA fragments on an agarose gel or quantifies the sub-G1 cell population (cells with <2n DNA content) by flow cytometry after PI staining of fixed cells.[6][23][24] | Detects a classic biochemical hallmark of late-stage apoptosis.[24][25] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [diposit.ub.edu]
- 4. benthamdirect.com [benthamdirect.com]
- 5. portlandpress.com [portlandpress.com]
- 6. mdpi.com [mdpi.com]
- 7. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells | PLOS One [journals.plos.org]
- 9. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid raft-mediated Fas/CD95 apoptotic signaling in leukemic cells and normal leukocytes and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. kumc.edu [kumc.edu]
- 16. A simple technique for quantifying apoptosis in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. abpbio.com [abpbio.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medicaljournalssweden.se [medicaljournalssweden.se]
- 24. A new way of measuring apoptosis by absolute quantitation of inter-nucleosomally fragmented genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Determining the Potency of Edelfosine: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
Introduction: Edelfosine, a Novel Anti-Cancer Agent
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) is a pioneering synthetic alkyl-lysophospholipid that has emerged as a promising candidate in oncology research. Unlike conventional chemotherapeutic agents that primarily target DNA replication, this compound exhibits a distinct mechanism of action by targeting cellular membranes, rendering its efficacy independent of the cell's proliferative state. This unique characteristic has sparked significant interest in its potential to overcome drug resistance and offer a selective therapeutic window for various malignancies.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines. We will delve into the causality behind experimental choices, provide validated protocols for robust IC50 determination, and present a consolidated overview of its cytotoxic efficacy across a spectrum of cancer cell lines.
The Mechanistic Landscape of this compound's Anti-Cancer Activity
This compound's anti-neoplastic effects are multifaceted, primarily initiated by its incorporation into the cell membrane. This integration disrupts the integrity and function of lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.
Key Mechanistic Pillars:
-
Induction of Apoptosis through Death Receptor Clustering: this compound promotes the clustering of Fas/CD95 death receptors within lipid rafts.[1][2] This aggregation triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the initiation of the extrinsic apoptotic cascade.[1]
-
ER Stress and the Unfolded Protein Response: The accumulation of this compound in the endoplasmic reticulum (ER) can induce ER stress, activating the unfolded protein response (UPR).[3] Prolonged ER stress culminates in apoptosis through the activation of pro-apoptotic factors.
-
Mitochondrial Dysfunction: this compound can also target mitochondria, leading to the loss of mitochondrial membrane potential and the release of cytochrome c, a key event in the intrinsic apoptotic pathway.[3]
-
Inhibition of Pro-Survival Signaling Pathways: this compound has been shown to inhibit critical cell survival pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[4] The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition by this compound contributes significantly to its anti-cancer effects.
The following diagram illustrates the key signaling pathways modulated by this compound, leading to apoptosis in cancer cells.
Caption: this compound's multifaceted mechanism of action.
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of human cancer cell lines. The IC50 values vary depending on the cell line and the duration of exposure, highlighting the importance of standardized protocols for comparable results.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Leukemia | |||
| HL-60 | Acute Promyelocytic Leukemia | 72 | 3.48 |
| OCI-AML-2 | Acute Myeloid Leukemia | 72 | 0.64 |
| MOLM-13 | Acute Myeloid Leukemia | 72 | 3.64 |
| HEL | Erythroleukemia | 72 | <5 |
| K562 | Chronic Myeloid Leukemia (Resistant) | 72 | 57.70 |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | 72 | 12.9 (as µg/mL)[1] |
| Glioblastoma | |||
| U87 | Glioblastoma | Not Specified | Data not consistently available in the public domain |
| SF-295 | Glioblastoma | Not Specified | Data not consistently available in the public domain |
| Lung Cancer | |||
| A549 | Lung Carcinoma | Not Specified | Data not consistently available in the public domain |
| NCI-H460 | Large Cell Lung Carcinoma | Not Specified | Data not consistently available in the public domain |
Note: The IC50 value for MCF-7 cells was reported in µg/mL and has been included as such due to the absence of the exact molar concentration in the source. Researchers should perform their own dose-response experiments to determine the precise molar IC50 value.
Experimental Protocols for IC50 Determination
The accurate determination of a compound's IC50 is fundamental for preclinical drug evaluation. The following section provides detailed, step-by-step protocols for two widely accepted and robust cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Workflow for IC50 Determination
The following diagram outlines the major steps for determining the IC50 value of this compound in an adherent cancer cell line.
Caption: General workflow for IC50 determination.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a reliable and cost-effective method to assess cell viability. It measures the metabolic activity of cells, as viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
This compound (prepare a stock solution in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to a logarithmic growth phase.
-
Harvest the cells using trypsinization (for adherent cells) and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium). Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a series of serial dilutions of this compound in complete culture medium from your stock solution. A common approach is to use a 2-fold or 3-fold dilution series to cover a broad concentration range.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions to the treatment wells. Add 100 µL of complete medium with the same concentration of the solvent used for the stock solution to the vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software package (e.g., GraphPad Prism).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a more sensitive, homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP, which is a key indicator of metabolically active cells. The luminescent signal is directly proportional to the number of viable cells.
Materials:
-
This compound (prepare a stock solution in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled microplates (to minimize luminescence signal cross-talk)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol (Step 1), using opaque-walled 96-well plates.
-
-
This compound Treatment:
-
Follow the same this compound treatment procedure as described in the MTT assay protocol (Step 2).
-
-
CellTiter-Glo® Assay:
-
After the desired incubation period, equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value using a suitable software package.
-
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your IC50 data, it is crucial to incorporate self-validating systems within your experimental design:
-
Positive and Negative Controls: Always include a known cytotoxic agent as a positive control to validate the assay's responsiveness and a vehicle control (solvent only) as a negative control to establish the baseline for 100% cell viability.
-
Replicates: Perform each experiment with a minimum of three technical replicates and repeat the entire experiment on at least three separate occasions (biological replicates) to ensure statistical significance.
-
Cell Line Authentication: Regularly authenticate your cell lines to prevent cross-contamination and ensure you are working with the correct cell line.
-
Dose-Response Curve Quality: A valid dose-response curve should exhibit a sigmoidal shape with a clear upper and lower plateau. The R-squared value of the curve fit should be high (typically >0.95) to indicate a good fit of the data to the model.
Conclusion
This compound represents a compelling anti-cancer agent with a unique membrane-targeted mechanism of action. The accurate determination of its IC50 across a diverse panel of cancer cell lines is a critical step in its preclinical evaluation. The protocols and insights provided in this guide are designed to equip researchers with the necessary tools to generate robust and reproducible data, thereby contributing to a deeper understanding of this compound's therapeutic potential. By adhering to these detailed methodologies and incorporating self-validating measures, the scientific community can confidently advance the investigation of this promising anti-neoplastic compound.
References
Application Notes and Protocols: Investigating the Therapeutic Effects of Edelfosine on LNCaP Prostate Cancer Cells
Abstract
This document provides a comprehensive guide for researchers investigating the effects of the synthetic alkyl-lysophospholipid, Edelfosine, on the LNCaP human prostate cancer cell line. This compound is a promising anti-neoplastic agent that acts not through direct DNA interaction, but by targeting cellular membranes and disrupting key survival signaling pathways.[1] We present the scientific rationale behind its mechanism of action, detailed protocols for cell culture and treatment, and methodologies for assessing its impact on cell viability and protein expression. This guide is designed to equip researchers with the necessary tools to robustly evaluate this compound's therapeutic potential in an androgen-sensitive prostate cancer model.
Introduction: A Novel Approach to Prostate Cancer Therapy
Prostate cancer remains a significant global health challenge, with androgen deprivation therapy (ADT) being a cornerstone of treatment for advanced disease.[2] However, many tumors eventually progress to a more aggressive, castration-resistant state. This necessitates the exploration of novel therapeutic agents with distinct mechanisms of action.
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) is a prototype of a class of anti-tumor ether lipids that selectively induces apoptosis in cancer cells while largely sparing normal cells.[1][2][3] Its mode of action is multifaceted, primarily involving the interaction with cellular membranes, particularly lipid rafts and the endoplasmic reticulum, leading to the disruption of critical pro-survival signaling cascades.[2][4][5]
The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is an androgen-sensitive human prostate adenocarcinoma cell line widely used in prostate cancer research.[6][7] These cells express the androgen receptor (AR) and are responsive to androgens, making them an excellent in vitro model to study the interplay between hormonal signaling and novel drug treatments like this compound.[8][9][10]
Studies have demonstrated that this compound effectively inhibits LNCaP cell proliferation and induces apoptosis, with its efficacy being significantly enhanced when combined with androgen deprivation.[2][3][11][12] This guide will delve into the molecular underpinnings of this effect and provide detailed protocols to replicate and expand upon these findings.
The Molecular Mechanism of this compound in LNCaP Cells
Understanding the "why" behind a protocol is critical for troubleshooting and data interpretation. This compound's efficacy in LNCaP cells stems from its ability to co-opt multiple signaling pathways, ultimately leading to programmed cell death.
-
Inhibition of the PI3K/Akt Survival Pathway : The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a central signaling node that promotes cell survival and proliferation and is often deregulated in prostate cancer.[2][3][13] this compound treatment causes a dose-dependent decrease in the phosphorylation of Akt at key residues (such as Ser473), thereby inactivating it.[2][3] Crucially, it achieves this without altering the total amount of Akt protein, indicating a specific disruption of the upstream signaling cascade.[2][3][11]
-
Upregulation of ATF3 and Repression of Androgen Receptor (AR) : this compound induces a cellular stress response, leading to the increased expression of Activating Transcription Factor 3 (ATF3).[2][11] ATF3 acts as a negative regulator of the Androgen Receptor (AR).[2] Mechanistically, ATF3 binds to the AR, repressing its ability to transactivate target genes like Prostate-Specific Antigen (PSA).[2][14] This dual action of inhibiting AR expression and function is particularly potent, especially when combined with ADT.
-
Induction of Apoptosis : By shutting down the primary pro-survival Akt pathway and inhibiting AR signaling, this compound tips the cellular balance towards apoptosis. This programmed cell death is executed via the activation of effector caspases, such as caspase-3 and caspase-7.[2][3] The induction of apoptosis can be quantitatively measured by assays that detect early markers like Annexin V staining on the cell surface.[2][3]
The following diagram illustrates the convergence of these pathways upon this compound treatment.
References
- 1. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Lipid rafts, endoplasmic reticulum and mitochondria in the antitumor action of the alkylphospholipid analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lncap.com [lncap.com]
- 7. LNCaP Cells [cytion.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 10. Stimulatory effects of antiandrogens on LNCaP human prostate tumor cell growth, EGF-receptor level and acid phosphatase secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Promotes Apoptosis in Androgen-Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of PI3K-Akt signaling pathway promotes prostate cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: In Vivo Administration of Edelfosine in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Rationale
Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) is a synthetic alkyl-lysophospholipid (ALP) that represents a promising class of anti-cancer agents.[1][2][3] Unlike conventional chemotherapeutics that target DNA, this compound integrates into the cell membrane, where it modulates critical signaling pathways, leading to selective apoptosis in cancer cells while largely sparing healthy ones.[1][3] Its mechanism of action is multifaceted, involving the disruption of lipid rafts, induction of endoplasmic reticulum (ER) stress, and inhibition of pro-survival pathways like the PI3K/Akt pathway.[1][4][5]
These application notes provide a comprehensive guide for the in vivo administration of this compound in various mouse models, synthesizing data from preclinical studies to offer detailed, field-proven protocols. This document is designed to ensure experimental success by explaining the causality behind procedural choices, from vehicle preparation to the selection of administration routes and dosing schedules.
Mechanism of Action: A Dual-Target Approach
This compound's selective anti-tumor activity stems from its ability to preferentially accumulate in the membranes of cancer cells.[6][7][8] This accumulation triggers apoptosis through two primary, cell-type dependent mechanisms:
-
Lipid Raft Disruption: In hematological cancers like Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL), this compound induces the co-clustering of Fas/CD95 death receptors within lipid rafts, initiating the apoptotic cascade.[4][7]
-
Endoplasmic Reticulum (ER) Stress: In solid tumors, this compound accumulates in the ER, inducing a persistent ER stress response that ultimately leads to apoptosis.[1][4][5]
A key downstream effect of this compound is the inhibition of the PI3K/Akt signaling pathway, a crucial mediator of cell survival and proliferation that is often deregulated in cancer.[1] By downregulating phosphorylated Akt (p-Akt), this compound removes a critical pro-survival signal, sensitizing cancer cells to apoptosis.[1]
Caption: this compound's dual mechanism targeting lipid rafts and the ER to induce apoptosis.
Pharmacokinetics and Biodistribution
Understanding the pharmacokinetic (PK) profile of this compound is critical for designing effective in vivo studies. Studies in both BALB/c and severe combined immunodeficiency (SCID) mice have revealed key characteristics that inform dosing strategy.[6][8][9]
Key Pharmacokinetic Parameters
This compound exhibits slow elimination and high distribution to tissues.[6][8][9] A significant finding is its preferential accumulation in tumor tissue compared to other organs, which supports its selective anti-cancer action.[6][7][8][9]
| Parameter | Route | Dose | Value | Mouse Strain | Citation |
| Oral Bioavailability (Single Dose) | Oral | 30 mg/kg | <10% | BALB/c & SCID | [6][8][9] |
| Oral Bioavailability (Multiple Doses) | Oral | 30 mg/kg (6 days) | Up to 64% | BALB/c & SCID | [6][8][9] |
| Cmax (Plasma) | IV | 10 mg/kg | 50.7 ± 28.1 µg/mL | BALB/c | [9] |
| Cmin (Plasma, 24h post-dose) | IV | 10 mg/kg | 2.5 ± 1.3 µg/mL | BALB/c | [9] |
| Tumor Accumulation | Oral | 30 mg/kg (6 days) | Significantly higher than in kidney and liver (P < 0.01) | SCID (MCL-bearing) | [6] |
Choice of Administration Route
The route of administration significantly impacts bioavailability and biodistribution.
-
Oral (Gavage): While single oral doses result in low bioavailability (<10%), multiple daily administrations can increase this value dramatically to over 60%.[6][8][9] This makes oral gavage the most common and effective route for sustained treatment in preclinical models, particularly for solid tumors like prostate cancer and glioblastoma.[2]
-
Intravenous (IV): IV injection provides immediate and complete bioavailability, with a Cmax of approximately 50 µg/mL for a 10 mg/kg dose.[9] However, when formulated in lipid nanoparticles, IV administration can lead to rapid clearance by reticuloendothelial (RES) organs.[10]
-
Intraperitoneal (IP): IP administration can serve as an alternative to achieve systemic exposure.[3][11] For lipid nanoparticle formulations, the IP route may provide more sustained blood levels compared to IV injection, avoiding high accumulation in RES organs.[10]
For most long-term efficacy studies in xenograft models, daily oral gavage is the recommended route due to its improved bioavailability with repeated dosing and ease of administration.
Protocols for In Vivo Administration
Scientific integrity requires reproducible and well-documented protocols. The following sections provide detailed, step-by-step methodologies for the preparation and administration of this compound in mouse models.
Preparation of this compound for Administration
Materials:
-
This compound powder (ET-18-OCH₃)
-
Vehicle: Sterile water or Phosphate-Buffered Saline (PBS)
-
50 mL sterile conical tubes
-
Vortex mixer
-
Sonicator (optional, for resuspension)
Protocol:
-
Causality: this compound is often administered as an aqueous solution or suspension. For oral administration in prostate cancer xenograft models, sterile water has been successfully used as a vehicle. The choice of vehicle should ensure stability and consistent delivery of the compound.
-
Calculation: Determine the total volume of dosing solution needed for the entire study. For a cohort of 10 mice (average weight 25g) receiving 30 mg/kg daily for 21 days via oral gavage (200 µL volume), the calculation is as follows:
-
Dose per mouse = 0.025 kg * 30 mg/kg = 0.75 mg
-
Concentration = 0.75 mg / 0.2 mL = 3.75 mg/mL
-
Total solution = 10 mice * 0.2 mL/day * 21 days = 42 mL (+ ~10% for waste)
-
-
Preparation:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add the calculated volume of sterile water (or PBS) to achieve the target concentration (e.g., 3.75 mg/mL).
-
Vortex vigorously for 1-2 minutes until the powder is fully dissolved or forms a homogenous suspension.
-
If precipitation occurs upon storage, gently warm the solution and/or sonicate briefly to resuspend before administration.
-
-
Storage: Store the prepared solution at 4°C, protected from light. Prepare fresh solutions weekly to ensure stability.
Protocol for Oral Gavage Administration
This is the preferred method for daily dosing in many solid tumor models.
Workflow Diagram:
Caption: Step-by-step workflow for oral gavage administration of this compound.
Step-by-Step Procedure:
-
Animal Handling: Acclimatize mice to handling prior to the start of the study.
-
Dose Calculation: Weigh each mouse daily before dosing to ensure accurate administration based on the mg/kg regimen. Adjust the volume of the dosing solution accordingly.
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Gavage:
-
Use a sterile, flexible-tipped or ball-tipped gavage needle (22-24 gauge for adult mice).
-
Measure the distance from the mouse's nose to the tip of the xiphoid process to estimate the correct insertion depth.
-
Gently insert the needle into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Slowly dispense the calculated volume of the this compound solution.
-
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.
-
Record Keeping: Meticulously record the date, mouse ID, body weight, dose administered, and any clinical observations.
Application in Specific Mouse Models
This compound has demonstrated significant efficacy in a variety of preclinical cancer models. The dosing regimen is highly conserved across different models, highlighting its broad applicability.
Prostate Cancer Xenograft Model
-
Model: Male SCID mice bearing DU145 (PTEN-positive) human prostate cancer xenografts.
-
Treatment Regimen: Daily oral administration of this compound at 30 mg/kg .
-
Vehicle: Water.
-
Key Findings: Significant tumor regression and induction of apoptosis in tumor cells were observed. This dose and schedule were shown to be effective with no significant toxicity.
Mantle Cell Lymphoma (MCL) Xenograft Model
-
Model: SCID mice bearing Z-138 human MCL xenografts.[6]
-
Treatment Regimen: Daily oral administration of this compound at 30 mg/kg for 6 days.[6]
-
Key Findings: The study demonstrated preferential accumulation of this compound in the tumor tissue, leading to apoptosis of cancer cells.[6] The multiple-dosing regimen was crucial for achieving therapeutic bioavailability.[6][8]
Glioblastoma Xenograft Model
-
Model: NMRI nude mice bearing C6 glioma xenografts.[2]
-
Treatment Regimen: Oral administration of this compound-loaded lipid nanoparticles.
-
Key Findings: This formulation, which included Tween® 80 to inhibit P-glycoprotein, enhanced brain accumulation and resulted in a highly significant reduction in tumor growth (p<0.01).[2] This highlights the potential of nanoencapsulation to improve drug delivery for brain tumors.
Toxicity and Safety Considerations
A major advantage of this compound is its favorable safety profile compared to traditional cytotoxic agents.
-
Primary Toxicity: The main reported toxic effect in animal studies is gastrointestinal irritation.[3]
-
Lack of Myelosuppression: Crucially, and in stark contrast to DNA-damaging agents, this compound does not cause bone marrow toxicity.[3]
-
Long-Term Administration: Preclinical studies have shown that this compound can be administered safely over long periods.[3] The 30 mg/kg daily oral dose has been used in multiple studies with no significant reported toxicity.
Researchers should nevertheless conduct routine monitoring of animal health, including daily body weight measurements and clinical observations for signs of gastrointestinal distress.
Conclusion
The in vivo administration of this compound in mouse models is a well-established and effective method for preclinical evaluation of its anti-tumor activity. A daily oral gavage regimen of 30 mg/kg , prepared in an aqueous vehicle, has been consistently shown to be both safe and efficacious across multiple cancer types, including prostate, lymphoma, and glioblastoma.[2][6] The compound's unique mechanism of action, which involves preferential accumulation in tumors and the induction of apoptosis via lipid raft modulation and ER stress, provides a strong rationale for its continued development.[4][7] Adherence to the detailed protocols outlined in these notes will enable researchers to generate robust and reproducible data, contributing to the advancement of this promising therapeutic agent.
References
- 1. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo efficacy of this compound-loaded lipid nanoparticles against glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor alkyl ether lipid this compound: tissue distribution and pharmacokinetic behavior in healthy and tumor-bearing immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In vivo biodistribution of this compound-loaded lipid nanoparticles radiolabeled with Technetium-99 m: Comparison of administration routes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of Edelfosine Stock Solutions in DMSO
Abstract
Edelfosine (ET-18-OCH₃) is a synthetic alkyl-lysophospholipid and a prototypic antitumor agent that induces apoptosis in cancer cells by targeting cellular membranes rather than DNA.[1][2] Its efficacy in preclinical and clinical studies hinges on the accurate and reproducible preparation of solutions for in vitro and in vivo models.[3] Dimethyl sulfoxide (DMSO) is a common solvent for reconstituting this compound due to its excellent solubilizing capacity for lipophilic compounds. However, improper handling can lead to inaccuracies in concentration, compound degradation, or experimental artifacts. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, validation, storage, and application of this compound stock solutions using DMSO, ensuring experimental integrity and reproducibility.
Introduction to this compound and Solvent Selection
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a metabolically stable ether lipid that exhibits selective cytotoxicity against a wide array of tumor cells while largely sparing normal cells.[1][3] Its primary mechanism involves integration into cellular membranes, particularly cholesterol-rich lipid rafts.[4][5][6] This accumulation triggers the reorganization of these microdomains, leading to the ligand-independent clustering and activation of the Fas/CD95 death receptor, which initiates the apoptotic cascade.[1][7]
The Critical Role of the Solvent: The lipophilic nature of this compound necessitates the use of an organic solvent for initial reconstitution. Anhydrous, cell culture-grade DMSO is the solvent of choice for the following reasons:
-
High Solubilizing Power: DMSO effectively dissolves this compound, allowing for the preparation of high-concentration stock solutions.
-
Miscibility: DMSO is miscible with aqueous cell culture media and buffers, facilitating the preparation of final working dilutions.
-
Established Use: It is widely used in cellular assays; however, its concentration must be carefully controlled in final dilutions as DMSO itself can induce cellular effects, such as altering membrane properties or influencing cell differentiation.[8][9][10]
The integrity of any experiment begins with the precise preparation of reagents. This guide is structured to provide both the procedural steps and the scientific rationale to empower researchers to produce reliable and consistent this compound stock solutions.
Physicochemical & Handling Data
Accurate preparation starts with understanding the fundamental properties of the compound and solvent. All quantitative data is summarized below for quick reference.
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| Chemical Formula | C₂₇H₅₈NO₆P[2][11] | C₂H₆OS[12] |
| Molecular Weight | 523.73 g/mol [2][11][13] | 78.13 g/mol [12] |
| Appearance | White to beige powder | Clear, colorless liquid |
| Solubility in DMSO | ≥10 mg/mL. Up to 25 mg/mL (47.73 mM) can be achieved with sonication.[13] | N/A |
| Storage (Powder) | -20°C, desiccated.[13] | Room temperature, in a dry, well-ventilated place, protected from light.[12][14] |
| Storage (Stock in DMSO) | -20°C for short-term (≤1 month), -80°C for long-term (≤6 months). [13] Avoid repeated freeze-thaw cycles. | N/A |
Safety & Handling Precautions
Prior to handling, it is mandatory to read the Safety Data Sheets (SDS) for both this compound and DMSO. Always work within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).
-
This compound: As a potent cytotoxic agent, this compound powder should be handled with care. Avoid inhalation of dust and direct contact with skin or eyes. Use a powder-free enclosure or fume hood during weighing.
-
Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent that can readily permeate the skin. It can act as a carrier for other dissolved substances, facilitating their absorption into the body.[14] Therefore, extreme caution must be exercised.
-
Gloves: Always wear nitrile gloves (double-gloving is recommended) and inspect them before use. Change gloves immediately if contaminated.[14][15]
-
Eye Protection: Wear safety goggles with side shields.[12][15]
-
Lab Coat: A lab coat is required to protect from splashes.[16]
-
Disposal: Dispose of all contaminated materials and solutions according to your institution's hazardous waste guidelines.[12]
-
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on solubility limits and experimental requirements.
Materials & Equipment
-
This compound powder (≥95% purity)
-
Anhydrous, sterile DMSO (cell culture grade)
-
Calibrated analytical balance
-
Sterile, low-protein binding microcentrifuge tubes (e.g., polypropylene) or amber glass vials
-
Calibrated micropipettes and sterile, filtered tips
-
Vortex mixer
-
Bath sonicator (optional, for higher concentrations)
-
Chemical fume hood
-
Personal Protective Equipment (PPE)
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Methodology
Causality Behind Choices: Each step is designed to maximize accuracy, stability, and safety.
-
Preparation and Calculation:
-
Allow the vial of lyophilized this compound and the bottle of DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric water, which can affect compound stability.[17]
-
Calculation: Determine the required volume of DMSO. For a 10 mM stock solution from 1 mg of this compound (MW = 523.73 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 523.73 g/mol )) * 1,000,000 µL/L = 190.94 µL
-
-
It is best practice to weigh a slightly larger mass (e.g., 5 mg) to minimize weighing errors and adjust the solvent volume accordingly.
-
-
Weighing and Reconstitution:
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube or vial.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Rationale: Adding the solvent to the powder minimizes the risk of the powder becoming airborne.
-
-
Dissolution:
-
Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.
-
For concentrations approaching the solubility limit (>15 mg/mL), brief sonication in a room temperature water bath may be required to facilitate dissolution.[13]
-
Rationale: Ensuring complete dissolution is critical for an accurate and homogenous stock concentration. Visual inspection is the first quality control check.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, low-protein binding tubes.
-
Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and introduce moisture into the main stock. Single-use volumes ensure consistency across experiments.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[13]
-
Quality Control & Validation
A properly prepared stock solution is a self-validating system when best practices are followed. For GMP-compliant settings or sensitive assays, further validation is recommended.
-
Visual Inspection: The solution must be a clear, precipitate-free liquid. Any haziness or visible particles indicate incomplete dissolution or precipitation.
-
Concentration Verification (Advanced): For critical applications, the concentration can be verified using techniques like HPLC with a standard curve or UV-Vis spectrophotometry if a chromophore is present and an extinction coefficient is known.
-
Purity Assessment (Advanced): The purity of the stock solution can be periodically checked using HPLC to detect any degradation products. The ICH Q2(R1) guidelines provide a framework for validating analytical methods for parameters like accuracy, precision, and linearity.[18][19]
-
Documentation: Maintain a detailed logbook for each stock, recording the source of the compound, lot number, purity, exact mass weighed, solvent volume added, calculated concentration, date of preparation, and storage location.
Application: Mechanism of Action & Use in Assays
The prepared this compound-DMSO stock solution is the starting point for numerous cell-based assays. It is serially diluted in an appropriate aqueous buffer or cell culture medium to achieve the desired final concentration.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments (including vehicle controls) and should typically not exceed 0.1-0.5% (v/v), as higher concentrations can have independent biological effects.[8][10]
This compound's Pro-Apoptotic Signaling Pathway
This compound's unique mechanism of action makes it a valuable tool for studying apoptosis. The diagram below illustrates the key steps following its integration into the plasma membrane.
Caption: this compound-induced apoptosis via lipid raft reorganization.
This pathway highlights how this compound induces cell death by co-clustering Fas/CD95 death receptors in lipid rafts, initiating a caspase cascade independent of the Fas ligand.[1][4][7]
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitate forms in stock at -20°C/-80°C | Concentration is too high (exceeds solubility at low temp). | Gently warm the vial to room temperature and vortex/sonicate to redissolve before making working dilutions. Prepare a lower concentration stock in the future. |
| Precipitate forms upon dilution in aqueous buffer | "Salting out" effect; poor aqueous solubility. | Increase the final DMSO concentration slightly (if tolerated by the assay), or use a surfactant like Tween-80 in the final dilution buffer. Prepare working solutions fresh. |
| Inconsistent experimental results | Multiple freeze-thaw cycles; improper storage; inaccurate pipetting. | Use single-use aliquots. Ensure storage at -80°C.[13] Verify pipette calibration. Always run a vehicle control (medium + same final % of DMSO). |
| Vehicle control shows biological effect | DMSO concentration is too high. | Reduce the final DMSO concentration in your assay to <0.1%. Ensure all conditions, including the untreated control, receive the same final DMSO concentration. |
References
- 1. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound [mdpi.com]
- 5. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Dimethyl sulfoxide decreases specific EGF binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dimethyl sulfoxide restores contact inhibition-induced growth arrest and inhibits cell density-dependent apoptosis in hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C27H58NO6P | CID 1392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. louisville.edu [louisville.edu]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. store.sangon.com [store.sangon.com]
- 16. depts.washington.edu [depts.washington.edu]
- 17. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tips and Tricks for Validation of Quality Control Analytical Methods in Good Manufacturing Practice Mesenchymal Stromal Cell Production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for Flow Cytometry Analysis of Edelfosine-Treated Cells
Introduction: Unraveling the Multifaceted Impact of Edelfosine on Cancer Cells
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) stands as a prototypical molecule in the class of synthetic alkylphospholipid analogs, a group of antineoplastic agents that exert their effects through mechanisms distinct from conventional DNA-damaging drugs.[1] Unlike traditional chemotherapeutics, this compound's primary targets are cellular membranes, leading to the modulation of critical signaling pathways that govern cell survival and death.[2] Its selective pro-apoptotic action against a wide range of tumor cells, while largely sparing normal, non-malignant cells, has made it a compound of significant interest in oncology research.[1][3]
The antitumor activity of this compound is pleiotropic, involving the induction of apoptosis, cell cycle arrest, and the modulation of autophagy.[3][4] A key aspect of its mechanism of action involves its interaction with and accumulation in cholesterol-rich microdomains of the plasma membrane known as lipid rafts.[2][5][6] This interaction can trigger the clustering of death receptors, such as Fas/CD95, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of the extrinsic apoptotic pathway, independent of the natural Fas ligand (FasL).[7][8][9][10] In some solid tumor cells, this compound is also known to induce apoptosis through an endoplasmic reticulum (ER) stress response.[5][6] Ultimately, these signaling cascades often converge on the mitochondria, resulting in the loss of mitochondrial membrane potential (ΔΨm), release of cytochrome c, and activation of executioner caspases.[5][6][11]
Flow cytometry is an indispensable tool for dissecting the cellular responses to this compound treatment. Its high-throughput, quantitative nature allows for the precise measurement of apoptosis, cell cycle distribution, and mitochondrial health at the single-cell level. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze the effects of this compound on treated cells. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key assays.
Mechanistic Overview: this compound's Pro-Apoptotic Signaling
This compound's induction of apoptosis is a multi-step process that can be initiated at different subcellular locations. The following diagram illustrates the key signaling pathways involved.
Caption: this compound-induced apoptosis signaling pathways.
Key Flow Cytometry Assays for this compound Analysis
The following sections detail the primary flow cytometry-based assays used to characterize the cellular response to this compound. Each section provides the scientific rationale, a detailed protocol, and expected outcomes.
Analysis of Apoptosis: Annexin V and Propidium Iodide (PI) Staining
Scientific Rationale: The Annexin V/PI assay is a cornerstone for apoptosis detection. In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC, Alexa Fluor™ 488), can identify these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12] Dual staining with Annexin V and PI allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.[13]
-
Annexin V+ / PI- : Early apoptotic cells.[13]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[13]
-
Annexin V- / PI+ : Necrotic cells (rare in this context).
This assay is critical for quantifying the pro-apoptotic efficacy of this compound and understanding the kinetics of cell death induction.
Experimental Protocol: Annexin V/PI Staining
| Step | Procedure | Critical Insights & Rationale |
| 1 | Cell Culture and Treatment | Culture cells to a density of approximately 1-2 x 10⁶ cells/mL. Treat with the desired concentrations of this compound for various time points (e.g., 6, 12, 24, 48 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine). |
| 2 | Cell Harvesting | For suspension cells, gently collect the cells by centrifugation (e.g., 300 x g for 5 minutes). For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the supernatant and detached cells to ensure all populations are analyzed.[14] |
| 3 | Washing | Wash the cells twice with cold 1X PBS by centrifugation (300 x g for 5 minutes) and careful aspiration of the supernatant.[15] |
| 4 | Resuspension | Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13] The calcium in the binding buffer is essential for Annexin V binding to PS.[12] |
| 5 | Staining | To 100 µL of the cell suspension (1 x 10⁵ cells), add 5 µL of fluorochrome-conjugated Annexin V. Gently vortex and incubate for 15 minutes at room temperature in the dark.[16] |
| 6 | PI Addition and Final Volume Adjustment | Add 5 µL of Propidium Iodide (PI) staining solution and 400 µL of 1X Binding Buffer to each tube.[13] PI should be added just before analysis as prolonged incubation can lead to artifacts. |
| 7 | Flow Cytometry Analysis | Analyze the samples immediately (within 1 hour) by flow cytometry.[13] Use appropriate compensation controls (unstained cells, Annexin V only, PI only) to set up the instrument correctly. |
Data Presentation: Expected Results of Annexin V/PI Staining
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Untreated Control | >95% | <5% | <1% |
| This compound (Low Dose) | 70-80% | 15-25% | 5-10% |
| This compound (High Dose) | 20-40% | 20-30% | 40-50% |
| Positive Control | <10% | 10-20% | >70% |
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Scientific Rationale: this compound can induce cell cycle arrest in various cancer cell lines. Flow cytometric analysis of DNA content using PI is a robust method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[18] Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in S phase have an intermediate amount. A key indicator of apoptosis in this assay is the appearance of a "sub-G1" peak, which represents cells with fragmented DNA that have leaked out, resulting in reduced PI staining.[19]
Experimental Protocol: Cell Cycle Analysis with PI
| Step | Procedure | Critical Insights & Rationale |
| 1 | Cell Culture and Treatment | Culture and treat cells with this compound as described in the apoptosis protocol. |
| 2 | Cell Harvesting and Washing | Harvest approximately 1 x 10⁶ cells per sample and wash once with cold 1X PBS.[18] |
| 3 | Fixation | Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membranes.[18] Proper fixation is crucial for accurate DNA staining and to prevent cell clumping. Incubate on ice for at least 30 minutes (cells can be stored at 4°C for extended periods).[18] |
| 4 | Washing Post-Fixation | Centrifuge the fixed cells (a higher speed, e.g., 500 x g, may be needed as fixed cells are less dense) and wash twice with PBS to remove the ethanol.[18] |
| 5 | RNase Treatment | Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL).[18] This step is essential to degrade RNA, as PI can also bind to double-stranded RNA, which would interfere with the DNA content measurement. |
| 6 | PI Staining | Add PI solution to a final concentration of 50 µg/mL and incubate for 5-10 minutes at room temperature in the dark.[18] |
| 7 | Flow Cytometry Analysis | Analyze the samples using a flow cytometer. Ensure the instrument is set to a linear scale for the PI channel and use a low flow rate to improve resolution.[18] |
Data Presentation: Expected Results of Cell Cycle Analysis
| Treatment Group | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | <2% | 50-60% | 20-30% | 10-20% |
| This compound (24h) | 15-25% | Increased (e.g., 65-75%) | Decreased (e.g., 5-15%) | Decreased (e.g., 5-10%) |
| This compound (48h) | 30-50% | Variable | Variable | Variable |
Note: The specific cell cycle arrest profile (e.g., G0/G1 or G2/M arrest) can be cell-type dependent.
Assessment of Mitochondrial Membrane Potential (ΔΨm): JC-1 Staining
Scientific Rationale: The disruption of the mitochondrial membrane potential (ΔΨm) is a critical and often early event in the apoptotic cascade induced by this compound.[5][11] The lipophilic cationic dye JC-1 is a widely used fluorescent probe for monitoring ΔΨm.[20][21] In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence (~590 nm).[21][22] In apoptotic cells where the ΔΨm has collapsed, JC-1 remains in the cytoplasm as monomers and emits green fluorescence (~530 nm).[21][22] Therefore, a decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization and the onset of apoptosis.[20]
Experimental Protocol: JC-1 Staining for ΔΨm
| Step | Procedure | Critical Insights & Rationale |
| 1 | Cell Culture and Treatment | Culture and treat cells with this compound as previously described. Include an untreated control and a positive control for mitochondrial depolarization, such as FCCP or CCCP.[23] |
| 2 | Cell Harvesting | Harvest 5 x 10⁵ to 1 x 10⁶ cells per sample by centrifugation. |
| 3 | JC-1 Staining | Resuspend the cell pellet in 500 µL of pre-warmed cell culture medium containing JC-1 dye (final concentration typically 1-5 µM). |
| 4 | Incubation | Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[24] Incubation conditions are critical for the dye to equilibrate across the mitochondrial membrane. |
| 5 | Washing | Centrifuge the cells (300-400 x g for 5 minutes) and wash once or twice with 1X PBS or assay buffer to remove excess dye.[24] |
| 6 | Resuspension and Analysis | Resuspend the final cell pellet in 300-500 µL of PBS or assay buffer. Analyze immediately by flow cytometry, detecting green fluorescence in the FITC or equivalent channel and red fluorescence in the PE or equivalent channel.[24] |
Data Presentation: Expected Results of JC-1 Staining
| Treatment Group | % High ΔΨm (Red Fluorescence) | % Low ΔΨm (Green Fluorescence) | Red/Green Fluorescence Ratio |
| Untreated Control | >90% | <10% | High |
| This compound | 40-60% | 40-60% | Decreased |
| FCCP/CCCP Control | <10% | >90% | Low |
Experimental Workflow Visualization
The following diagram outlines the general workflow for preparing and analyzing this compound-treated cells by flow cytometry for the assays described above.
Caption: General workflow for flow cytometry analysis.
Conclusion: A Powerful Approach for Mechanistic Insights
The flow cytometry protocols detailed in this application note provide a robust framework for investigating the cellular effects of this compound. By systematically analyzing apoptosis, cell cycle progression, and mitochondrial health, researchers can gain deep mechanistic insights into the compound's mode of action. The quantitative nature of these assays is invaluable for dose-response studies, time-course experiments, and the overall characterization of this compound's potent anti-cancer properties. Adherence to these validated protocols will ensure the generation of high-quality, reproducible data, thereby accelerating research and development efforts in the field of cancer therapeutics.
References
- 1. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid rafts, endoplasmic reticulum and mitochondria in the antitumor action of the alkylphospholipid analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - ProQuest [proquest.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of raft aggregates enriched in Fas/CD95 death-inducing signaling complex in the antileukemic action of this compound in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid rafts and Fas/CD95 signaling in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. bosterbio.com [bosterbio.com]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
Measuring Edelfosine-Induced Cytotoxicity: Application Notes and Protocols for Caspase Activity Assays
Introduction: Unraveling the Apoptotic Power of Edelfosine
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) is a synthetic alkyl-lysophospholipid that has garnered significant interest in oncology research for its selective cytotoxic effects on cancer cells, while largely sparing their normal counterparts.[1][2] Unlike conventional chemotherapeutic agents that target DNA synthesis, this compound's mechanism of action is multifaceted, primarily targeting cellular membranes and inducing apoptosis through the disruption of critical signaling pathways.[1][3] A hallmark of this programmed cell death is the activation of a cascade of cysteine-aspartic proteases known as caspases. Therefore, the accurate measurement of caspase activity serves as a robust and quantitative indicator of this compound's cytotoxic efficacy.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and step-by-step protocols for quantifying this compound-induced caspase activation. We will delve into the mechanistic underpinnings of this compound's action, explore the principles of various caspase assay technologies, and offer field-proven methodologies to ensure the generation of reliable and reproducible data.
The Mechanistic Landscape: How this compound Triggers the Caspase Cascade
This compound's pro-apoptotic activity is initiated by its integration into cellular membranes, particularly into cholesterol-rich microdomains known as lipid rafts.[4][5] This accumulation disrupts the integrity and function of these rafts, leading to the activation of both the extrinsic and intrinsic apoptotic pathways, which ultimately converge on the activation of executioner caspases.
-
The Extrinsic (Death Receptor) Pathway: In several cancer cell types, particularly hematological malignancies, this compound promotes the clustering of Fas/CD95 death receptors within lipid rafts.[6][7][8] This ligand-independent clustering facilitates the formation of the Death-Inducing Signaling Complex (DISC), leading to the cleavage and activation of the initiator caspase, caspase-8 .[6][7]
-
The Intrinsic (Mitochondrial) Pathway: this compound also induces stress in the endoplasmic reticulum (ER), a key organelle in cellular homeostasis.[5][9] This ER stress, coupled with alterations in mitochondrial membrane potential, leads to the release of cytochrome c into the cytosol.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase, caspase-9 .[4]
Both activated caspase-8 and caspase-9 can then cleave and activate the executioner caspases, primarily caspase-3 and caspase-7 . These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Visualizing the Pathway: this compound-Induced Apoptosis
To illustrate the intricate signaling network activated by this compound, the following diagram outlines the key events leading to caspase activation.
Caption: this compound-induced apoptotic signaling pathways.
Choosing Your Toolkit: A Comparative Analysis of Caspase Assay Technologies
The selection of an appropriate caspase assay is contingent on several factors, including the specific caspase of interest, required sensitivity, sample throughput, and available instrumentation. Here, we compare the three most common methodologies.
| Assay Type | Principle | Advantages | Disadvantages | Typical Substrate (Caspase-3) |
| Colorimetric | Cleavage of a peptide substrate linked to a chromophore (e.g., p-nitroaniline, pNA). The released pNA is quantified by absorbance.[10][11][12] | Cost-effective, simple workflow, suitable for high-throughput screening.[10] | Lower sensitivity compared to other methods, potential for interference from colored compounds in the lysate.[12] | Ac-DEVD-pNA[1][10] |
| Fluorometric | Cleavage of a peptide substrate linked to a fluorophore (e.g., AFC or AMC). The released fluorophore is quantified by fluorescence.[10][11][12] | Higher sensitivity than colorimetric assays, wide dynamic range.[13] | Potential for autofluorescence from cell lysates or compounds, requires a fluorescence plate reader. | Ac-DEVD-AFC[11] |
| Luminometric | Cleavage of a peptide substrate linked to a pro-luciferin molecule. The released substrate is converted by luciferase to produce light. | Highest sensitivity, low background, broad linear range. | Generally more expensive, requires a luminometer. | Z-DEVD-aminoluciferin |
Expert Insight: For initial screening of this compound's cytotoxic potential across multiple concentrations and time points, a colorimetric assay offers a cost-effective and high-throughput solution. For more detailed characterization and studies involving precious samples or low levels of apoptosis, the enhanced sensitivity of a fluorometric or luminometric assay is recommended. It is also considered best practice to confirm findings from substrate cleavage assays with an orthogonal method, such as Western blotting for cleaved caspase-3 or PARP.[14]
Experimental Design and Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating. It is crucial to include appropriate controls to ensure the reliability of your results.
I. General Experimental Workflow
This workflow provides a general overview of the steps involved in measuring caspase activity in response to this compound treatment.
Caption: Generalized workflow for measuring caspase activity.
II. Recommended this compound Treatment Parameters
The optimal concentration and incubation time for this compound will vary depending on the cell line. Based on published data, the following ranges can be used as a starting point for optimization.
| Cell Line Type | Example Cell Lines | This compound Concentration Range (µM) | Incubation Time Range (hours) |
| Leukemia | Jurkat, HL-60 | 5 - 20 | 4 - 48 |
| Pancreatic Cancer | PANC-1 | 10 - 20 | 48 - 120[6] |
| Prostate Cancer | LNCaP, VCaP | 5 - 10 | 24 - 48[3] |
Expert Insight: It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental question.
III. Detailed Protocol: Colorimetric Caspase-3 Activity Assay
This protocol is adapted for a 96-well plate format and is suitable for measuring the activity of executioner caspase-3.
Materials:
-
Cells of interest
-
This compound
-
96-well clear, flat-bottom microplate
-
Caspase Assay Lysis Buffer
-
2X Reaction Buffer with DTT
-
Caspase-3 Substrate (Ac-DEVD-pNA)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Treat cells with various concentrations of this compound and an untreated (vehicle) control. Include a positive control for apoptosis (e.g., staurosporine). Incubate for the desired time period.
-
Cell Lysis:
-
For suspension cells, centrifuge the plate and carefully remove the supernatant.
-
For adherent cells, aspirate the media.
-
Add 50 µL of chilled Lysis Buffer to each well and incubate on ice for 10 minutes.[10]
-
-
Prepare Cell Lysate: Centrifuge the plate to pellet cell debris. Carefully transfer 40 µL of the supernatant (cell lysate) to a new 96-well plate.
-
Protein Quantification: Use 5-10 µL of the lysate to determine the protein concentration using a BCA or Bradford assay. This is crucial for normalizing caspase activity.
-
Assay Reaction:
-
To each well containing the cell lysate, add 50 µL of 2X Reaction Buffer.[10]
-
Add 5 µL of Ac-DEVD-pNA substrate to each well.[10]
-
Self-Validation Control: Include wells with lysate but no substrate (background control) and wells with lysate from treated cells plus a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm the specificity of the signal.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[10]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[1][11]
-
Data Analysis:
-
Subtract the background reading from all samples.
-
Normalize the absorbance values to the protein concentration of each lysate.
-
Calculate the fold-increase in caspase-3 activity by comparing the normalized values of this compound-treated samples to the untreated control.
-
IV. Protocol: Fluorometric Caspase-8 Activity Assay
This protocol is designed to measure the activity of the initiator caspase-8, which is key to the extrinsic apoptotic pathway induced by this compound.
Materials:
-
Cells and reagents as in the colorimetric assay, with the following substitutions:
-
96-well black, clear-bottom microplate
-
Caspase-8 Substrate (Ac-IETD-AFC)
-
Fluorescence microplate reader (Excitation: ~400 nm, Emission: ~505 nm)
Procedure: The procedure is largely similar to the colorimetric assay, with the following key differences:
-
Assay Plate: Use a black microplate to minimize background fluorescence.
-
Substrate: Use the caspase-8 specific substrate, Ac-IETD-AFC.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Self-Validation Control: Include a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) to confirm signal specificity.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| High Background Signal | Autofluorescence of compounds or cell lysate. Incomplete cell lysis. | Run a "no substrate" control. Use a luminometric assay if autofluorescence is a persistent issue. Ensure complete cell lysis by optimizing buffer and incubation time. |
| Low Signal or No Fold-Increase | Insufficient this compound concentration or incubation time. Caspase activation is transient. Cell line is resistant. | Perform a dose-response and time-course experiment.[14] Consider earlier or later time points. Confirm cell line sensitivity with a positive control (e.g., staurosporine). |
| High Well-to-Well Variability | Inconsistent cell seeding or pipetting. Incomplete mixing of reagents. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for reagent addition. Gently mix the plate after adding reagents. |
| Signal Specificity Concerns | Overlapping substrate specificity among caspases.[7][14] | Use a specific caspase inhibitor as a negative control. Confirm results with an orthogonal method like Western blotting for cleaved caspases.[14] |
Conclusion: A Robust Framework for Assessing this compound's Efficacy
The protocols and application notes provided herein offer a comprehensive and scientifically rigorous framework for investigating the cytotoxic effects of this compound. By understanding the underlying mechanisms of this compound-induced apoptosis and employing self-validating caspase activity assays, researchers can generate high-quality, reliable data. The careful selection of assay methodology, optimization of experimental parameters, and inclusion of appropriate controls are paramount to accurately characterizing the pro-apoptotic potential of this promising anti-cancer agent.
References
- 1. bosterbio.com [bosterbio.com]
- 2. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 4. Antitumor alkyl-lysophospholipid analog this compound induces apoptosis in pancreatic cancer by targeting endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis in Human Pancreatic Cancer Stem Cells by the Endoplasmic Reticulum-Targeted Alkylphospholipid Analog this compound and Potentiation by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound lipid nanoparticles overcome multidrug resistance in K-562 leukemia cells by a caspase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-dependent activation of cyclin-dependent kinases during Fas-induced apoptosis in Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caspase assay selection guide | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
Measuring the Cytotoxic Effect of Edelfosine on Cancer Cells Using the MTT Assay: An Application Note and Protocol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the MTT assay to determine the effect of Edelfosine on cancer cell viability. It delves into the scientific principles of both this compound's mechanism of action and the MTT assay, offers a detailed, field-proven protocol, and provides insights into data interpretation and troubleshooting.
Introduction: The Intersection of a Novel Anti-Cancer Agent and a Classic Viability Assay
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) is a synthetic alkyl-lysophospholipid that stands out in the landscape of oncology for its unique mechanism of action. Unlike traditional chemotherapeutic agents that target DNA, this compound integrates into the cell membrane, inducing apoptosis selectively in tumor cells while largely sparing healthy ones.[1][2] Its anti-cancer activity is multifaceted, involving the modulation of membrane lipid rafts, induction of endoplasmic reticulum (ER) stress, and the activation of apoptotic signaling pathways.[3][4][5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] The assay's principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan derivative.[6] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
This application note details the use of the robust and cost-effective MTT assay to quantify the cytotoxic effects of this compound, enabling the determination of key parameters such as the half-maximal inhibitory concentration (IC50).
The Scientific Underpinnings: Causality in Experimental Design
This compound's Mechanism of Action: A Membrane-Centric Approach to Apoptosis
This compound's efficacy stems from its ability to perturb cellular membranes and signaling pathways. It preferentially accumulates in the plasma membrane of cancer cells, which is attributed to differences in lipid composition and membrane fluidity compared to normal cells.[2][7] Once integrated, this compound triggers apoptosis through several interconnected mechanisms:
-
Lipid Raft Modulation: this compound induces the clustering of Fas/CD95 death receptors within lipid rafts, specialized membrane microdomains. This clustering initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to caspase-8 activation and the extrinsic apoptosis pathway, independent of the Fas ligand.[4][8]
-
Endoplasmic Reticulum (ER) Stress: In solid tumors, this compound can accumulate in the ER, inducing a sustained ER stress response that culminates in apoptosis.[4][5]
-
Mitochondrial Pathway Involvement: The apoptotic signals initiated by this compound often converge on the mitochondria, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.[4][9] The overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL has been shown to counteract this compound-induced apoptosis.[7][9]
Caption: this compound's apoptotic signaling pathway via lipid raft modulation.
The MTT Assay: From Metabolic Activity to Viability
The MTT assay is a reliable method for assessing cell viability based on mitochondrial function. In metabolically active cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[6] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in the absorbance reading in treated cells compared to untreated controls indicates a reduction in metabolic activity, which is interpreted as a loss of cell viability or an inhibition of cell proliferation.[10]
It is crucial to understand that the MTT assay measures metabolic activity and not cell death directly. Factors that can affect cellular metabolism without causing cell death may influence the results.[6] Therefore, it is good practice to complement MTT assays with other methods, such as trypan blue exclusion or apoptosis assays (e.g., Annexin V staining), for a more comprehensive understanding of a compound's effect.
Detailed Protocol: Measuring this compound's Effect on Adherent Cancer Cell Lines
This protocol is optimized for adherent cancer cell lines in a 96-well plate format. Modifications may be necessary for suspension cells.
Materials and Reagents
-
Cell Line: A cancer cell line of interest (e.g., HL-60, OCI-AML-2, MOLM-13).[11]
-
Culture Medium: Appropriate complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like sterile, serum-free culture medium or ethanol. Store aliquots at -20°C. Note: The final solvent concentration in the culture medium should not exceed a level that affects cell viability (typically <0.5% for DMSO).
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[12] Filter-sterilize the solution and store it protected from light at 4°C for up to one month.[10]
-
Solubilization Solution: A solution to dissolve the formazan crystals. Common options include:
-
Dimethyl sulfoxide (DMSO)
-
Acidified isopropanol (0.04 N HCl in isopropanol)
-
A solution of 10% SDS in 0.01 M HCl
-
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-650 nm if available).[13]
-
Experimental Workflow
Caption: Step-by-step workflow of the MTT assay for this compound treatment.
Step-by-Step Procedure
-
Cell Seeding: a. Harvest exponentially growing cells and perform a cell count to determine cell viability (e.g., using trypan blue exclusion). b. Dilute the cells in complete culture medium to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in a 96-well plate.[14] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Include wells for controls:
- Untreated Control: Cells with culture medium only.
- Vehicle Control: Cells with culture medium containing the highest concentration of the solvent used for this compound.
- Blank Control: Culture medium only (no cells) to measure background absorbance.[13] e. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to adhere and resume growth.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test for this compound could be from 0.1 µM to 100 µM. b. Carefully remove the old medium from the wells. c. Add 100 µL of the prepared this compound dilutions to the respective wells. Add 100 µL of fresh medium to the untreated and vehicle control wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the cell line and the expected rate of action of this compound.
-
MTT Assay: a. After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL). b. Incubate the plate for 2 to 4 hours at 37°C. The incubation time should be sufficient for the formation of visible purple formazan crystals when viewed under a microscope. Avoid extended incubation as MTT itself can be toxic to cells.[15] c. After the MTT incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[14] e. To ensure complete dissolution of the formazan crystals, gently pipette up and down or place the plate on an orbital shaker for 15 minutes, protected from light.[12]
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. If a reference wavelength is used, set it to 630-650 nm to subtract background absorbance.[13] b. Read the plate within 1 hour of adding the solubilization solution.[12]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate Percent Viability: Express the viability of the treated cells as a percentage of the untreated control cells using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Determine the IC50 Value: The IC50 is the concentration of this compound that reduces cell viability by 50%. a. Plot the percent viability against the logarithm of the this compound concentration. b. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Example Data Presentation
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Control) | 1.254 | 0.087 | 100.0 |
| 1 | 1.103 | 0.065 | 88.0 |
| 5 | 0.852 | 0.051 | 67.9 |
| 10 | 0.615 | 0.042 | 49.0 |
| 20 | 0.348 | 0.033 | 27.7 |
| 50 | 0.157 | 0.021 | 12.5 |
| 100 | 0.098 | 0.015 | 7.8 |
Note: The IC50 values for this compound can vary significantly between different cancer cell lines and with different incubation times.[16] For instance, some leukemia cell lines show IC50 values below 5 µM after 72 hours of treatment.[11]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance in Blanks | - Microbial contamination of the medium.[17] - Phenol red in the medium can interfere.[17] - MTT solution degradation. | - Use sterile techniques and fresh, sterile reagents.[10] - Consider using a phenol red-free medium during the MTT incubation step.[17] - Store MTT solution protected from light and discard if it turns blue-green.[10] |
| Low Absorbance Readings | - Insufficient cell number.[17] - Short MTT incubation time.[17] - Incomplete formazan solubilization. | - Optimize cell seeding density through a titration experiment.[17] - Increase MTT incubation time, monitoring formazan formation microscopically.[10] - Ensure complete dissolution of crystals by gentle mixing or shaking.[12] |
| High Variability Between Replicates | - Uneven cell seeding. - "Edge effects" in the 96-well plate due to evaporation.[17] - Inaccurate pipetting. | - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS or medium.[17] - Use calibrated pipettes and practice consistent pipetting techniques. |
| Unexpected Increase in Absorbance at High this compound Concentrations | - Chemical interference from this compound with the MTT reagent.[18] | - Run a control with this compound and MTT in cell-free medium to check for direct reduction of MTT.[18] If interference is observed, consider an alternative viability assay. |
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound and perifosine induce selective apoptosis in multiple myeloma by recruitment of death receptors and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Is Your MTT Assay the Right Choice? [promega.sg]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Edelfosine Resistance in K-562 Cells
Welcome to the technical support resource for researchers investigating the antitumor ether lipid, Edelfosine, and its application to chronic myeloid leukemia (CML) cell lines. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies, specifically focusing on the challenges posed by this compound resistance in the K-562 cell line.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound's mechanism and the nature of K-562 cell resistance.
Q1: What is this compound and what is its primary mechanism of action in sensitive cancer cells?
This compound (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine) is a synthetic alkyl-lysophospholipid that acts as an antitumor agent.[1] Unlike conventional chemotherapy drugs that target DNA, this compound's activity is centered on the cell membrane.[2] Its primary mechanism involves accumulating in cholesterol-rich membrane microdomains known as lipid rafts.[3][4] In sensitive hematopoietic cancer cells, this accumulation facilitates the recruitment and clustering of the Fas/CD95 death receptor within these rafts, triggering the extrinsic apoptosis pathway.[4][5] This process occurs selectively in tumor cells, largely sparing healthy ones.[1][3]
Q2: Why are K-562 cells intrinsically resistant to free this compound?
The K-562 cell line, derived from a patient with CML in blast crisis, exhibits notable intrinsic resistance to this compound.[1][6] This resistance is multifactorial and not fully elucidated, but key contributing factors include:
-
Reduced Drug Internalization: Studies have shown that this compound is internalized at a slower rate in resistant K-562 cells compared to sensitive cell lines like HL-60.[1] The primary uptake mechanism in sensitive cells involves energy-dependent endocytosis via clathrin and lipid rafts, a process that appears to be less efficient in K-562 cells.[7][8]
-
Altered Apoptotic Signaling: this compound-induced apoptosis in sensitive leukemia cells is typically caspase-dependent.[7][9] However, K-562 cells show a pronounced resistance to activating this caspase-mediated cell death pathway upon treatment with free this compound.[7][8][9]
-
Differences in Oxidative Stress Response: The sensitivity of leukemia cells to this compound has been correlated with the production of reactive oxygen species (ROS).[10] Sensitive HL-60 cells generate lipid-derived free radicals upon this compound exposure, whereas resistant K-562 cells are described as "oxidatively silent" and do not produce these radicals.[10][11]
Q3: Which cellular pathways are most critical to investigate when studying this compound resistance?
When troubleshooting this compound resistance in K-562 cells, research should focus on three primary areas:
-
Lipid Raft Integrity and Drug Uptake: As the central hub for this compound's action, the composition and dynamics of lipid rafts are paramount.[3][12][13]
-
Cell Survival Signaling (PI3K/Akt Pathway): The PI3K/Akt pathway is a major regulator of cell survival and is frequently implicated in therapeutic resistance.[14][15] this compound has been shown to inhibit this pathway in some contexts, suggesting its activation could be a resistance mechanism.[2][16]
-
Alternative Cell Death Pathways (Autophagy): Given that K-562 cells are resistant to caspase-dependent apoptosis, exploring alternative pathways is crucial.[7][9] Interestingly, when resistance is bypassed using nanoparticles, an increase in autophagic vesicles is observed, suggesting a potential role for autophagy in the induced cell death.[7][9] However, autophagy can also be a survival mechanism, and its inhibition has been shown to potentiate this compound's effects in other cancer types.[17]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a question-and-answer framework for specific problems you may encounter in the lab.
Problem: My K-562 cells show a flat dose-response curve to this compound, confirming high-level resistance. What is my first validation step?
Causality & Solution: This is the expected phenotype for this cell line. Your first step is to run a parallel experiment with a known this compound-sensitive leukemia cell line, such as HL-60 . This acts as a crucial positive control to validate your drug stock, assay methodology, and incubation conditions.
Expected IC50 Values (72h Treatment):
| Cell Line | This compound Sensitivity | Expected IC50 (µM) | Rationale |
|---|---|---|---|
| K-562 | Resistant | > 20 µM | Slower drug uptake, resistance to caspase-mediated apoptosis.[1][10] |
| HL-60 | Sensitive | 5 - 10 µM | Efficient drug uptake via lipid rafts, induction of apoptosis.[10][18] |
Note: IC50 values are approximate and can vary based on assay type and specific culture conditions.
Problem: I hypothesize that inefficient drug uptake is the primary resistance mechanism. How can I experimentally test this?
Causality & Solution: This is a strong hypothesis based on published literature.[1] There are two excellent strategies to investigate this:
-
Disrupt Lipid Rafts: Since lipid rafts are critical for this compound uptake in sensitive cells, disrupting them in K-562 cells can reveal their role.[5][7] Pre-treating the cells with a cholesterol-depleting agent like Methyl-β-cyclodextrin (MβCD) disrupts raft integrity. While this is expected to increase resistance in sensitive cells, observing its effect in K-562 can help delineate the pathway.
-
Utilize a Nanoparticle Delivery System: This is the most direct way to bypass conventional membrane uptake mechanisms. Encapsulating this compound in lipid nanoparticles (LNs) facilitates its entry into K-562 cells through phagocytosis or macropinocytosis, processes distinct from the endocytosis used for free this compound.[7][9] This approach has been shown to successfully overcome this compound resistance in K-562 cells.[1][7][9][19]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Lipid rafts, endoplasmic reticulum and mitochondria in the antitumor action of the alkylphospholipid analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Uptake, Lipid Rafts, and Vesicle Trafficking Modulate Resistance to an Anticancer Lysophosphatidylcholine Analogue in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. This compound lipid nanoparticles overcome multidrug resistance in K-562 leukemia cells by a caspase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dadun.unav.edu [dadun.unav.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sensitivity of K562 and HL-60 cells to this compound, an ether lipid drug, correlates with production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Sensitivity of K562 and HL-60 cells to this compound, an ether lipid drug, correlates with production of reactive oxygen species. | Semantic Scholar [semanticscholar.org]
- 12. Mitochondria and lipid raft-located FOF1-ATP synthase as major therapeutic targets in the antileishmanial and anticancer activities of ether lipid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Targeting the PI3K/Akt Cell Survival Pathway to Induce Cell Death of HIV-1 Infected Macrophages with Alkylphospholipid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of Apoptosis in Human Pancreatic Cancer Stem Cells by the Endoplasmic Reticulum-Targeted Alkylphospholipid Analog this compound and Potentiation by Autophagy Inhibition [mdpi.com]
- 18. Combination of the anti-tumour cell ether lipid this compound with sterols abolishes haemolytic side effects of the drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound lipid nanosystems overcome drug resistance in leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Edelfosine Technical Support Center: A Guide to Overcoming Solubility Challenges
Welcome to the technical support center for Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine). As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that addresses the unique solubility challenges associated with this potent antitumor ether lipid. This document is structured to move from foundational knowledge to practical troubleshooting and validated protocols, ensuring your experiments are both successful and reproducible.
Part 1: Understanding the Core Challenge: The Physicochemical Nature of this compound
Before troubleshooting, it's critical to understand why this compound presents solubility issues. This compound is an amphipathic molecule, a synthetic analogue of lysophosphatidylcholine[1]. This dual nature—a polar phosphocholine head group and a long, nonpolar hydrocarbon tail—governs its behavior in aqueous solutions like cell culture media.
Key Physicochemical Properties of this compound
| Property | Value / Description | Significance in Cell Culture |
| Molecular Weight | 523.73 g/mol | Essential for calculating molar concentrations. |
| Form | White to beige powder | Physical state before solubilization. |
| Amphipathicity | Possesses both hydrophilic and hydrophobic regions. | Drives self-aggregation into micelles in aqueous environments. |
| Critical Micelle Concentration (CMC) | ~3.5 µM to 19 µM in water/buffer[2][3]. | Above this concentration, this compound monomers aggregate into micelles, which can affect bioavailability and lead to precipitation if conditions are not optimal. |
| Mechanism of Action | Does not target DNA; incorporates into the cell membrane, accumulating in lipid rafts and the endoplasmic reticulum.[1][4][5][6] | Its efficacy depends on its ability to properly integrate into cellular membranes, a process that can be hindered by poor solubility or aggregation in the culture medium. |
Part 2: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common queries we receive regarding this compound handling.
Q1: My this compound powder won't dissolve directly in my basal cell culture medium (e.g., RPMI, DMEM). What am I doing wrong?
A1: This is expected behavior. This compound's long hydrocarbon tail makes it poorly soluble in purely aqueous solutions. Direct addition of the powder to basal media will result in clumping and precipitation. It requires a specific solubilization strategy to create a stable, usable stock solution.
Q2: I used DMSO to make a high-concentration stock, but it precipitated immediately when I added it to my culture medium. Why?
A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower[7]. The this compound molecules are forced out of solution and aggregate. To avoid this, the final DMSO concentration in your culture medium should be kept to a minimum, typically well below 0.5% and ideally ≤0.1%, to minimize both solvent-induced precipitation and cellular toxicity[8].
Q3: What is the recommended solvent for making an this compound stock solution?
A3: While DMSO is a common choice for many lipophilic compounds, a highly effective and published method for this compound involves solubilizing it directly in a complete culture medium containing at least 10% Fetal Bovine Serum (FBS) with gentle heating.[9] The lipids and proteins (like albumin) in the serum act as natural carriers, helping to keep the this compound molecules dispersed and bioavailable.
Q4: What is a typical working concentration for this compound in cell culture experiments?
A4: The effective concentration is cell-line dependent. However, most in vitro studies use a range of 5 µM to 50 µM.[5] Pharmacologically relevant plasma concentrations in animal models have been found to be between 10 µM and 20 µM, which can be a useful guide for designing experiments.[9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q5: How should I store my this compound solutions?
A5: this compound powder should be stored at -20°C for long-term stability. A stock solution prepared in complete medium with FBS can be filter-sterilized and stored at 4°C for short-term use.[9] For DMSO stocks, storage at -80°C is recommended to prevent degradation.[10] Avoid repeated freeze-thaw cycles for any stock solution, as this can promote precipitation.[11][12]
Part 3: Systematic Troubleshooting Guide
When you encounter precipitates, use this guide to diagnose and solve the problem.
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Common Problems and Solutions
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Cloudiness or fine precipitate appears immediately after adding stock to media. | 1. Solvent Shock: The final concentration of the organic solvent (e.g., DMSO) is too high, causing the drug to "crash out."[7] 2. Temperature Difference: Adding a cold stock solution to warm 37°C media can cause salts and other components to precipitate.[11] | 1. Ensure the final DMSO concentration is ≤0.1%. Prepare an intermediate dilution in media if necessary. 2. Gently warm the stock solution to room temperature and add it slowly to pre-warmed media while swirling the plate/flask. |
| A crystalline or flocculent precipitate forms in the culture wells after several hours or days. | 1. CMC Exceeded: The local concentration of this compound is too high, leading to the formation of unstable micelles that aggregate and precipitate over time. 2. Media Component Interaction: this compound may interact with specific salts or proteins in the media, especially in serum-free formulations, leading to precipitation.[12][13] | 1. Re-evaluate the working concentration. Ensure homogenous mixing upon addition to prevent "hot spots." 2. Use the validated protocol of dissolving in serum-containing media. The serum proteins help stabilize the drug. If using serum-free media, a carrier like cyclodextrin may be required (requires separate validation). |
| The prepared stock solution (in FBS-containing medium) is cloudy or has a film. | Incomplete Solubilization: The heating step was insufficient in time or temperature, or the agitation was not adequate to fully disperse the drug powder. | Re-heat the solution to 50°C for 15-30 minutes with intermittent, gentle vortexing until the solution is completely clear. Do not use a stock solution that is not perfectly clear.[9] |
Part 4: Validated Experimental Protocols
These protocols are designed to be self-validating. A successfully prepared stock solution will be perfectly clear, and when used correctly, will not cause precipitation in the final culture.
Protocol 1: Preparation of a 2 mM this compound Stock Solution in Complete Culture Medium (Recommended Method)
This method leverages the solubilizing properties of serum components and is highly reliable.
Principle: Fetal Bovine Serum (FBS) contains abundant lipids and proteins, primarily albumin, which act as physiological carriers for lipophilic molecules. By heating gently, we facilitate the incorporation of this compound into these carriers, creating a stable, bioavailable stock solution that is directly compatible with your cell cultures.
Workflow for Recommended Stock Preparation
Caption: Step-by-step workflow for preparing this compound stock solution.
Step-by-Step Methodology:
-
Calculate and Weigh: Aseptically weigh the required amount of this compound powder. For example, to make 5 mL of a 2 mM stock solution, you would need:
-
523.73 g/mol * 0.002 mol/L * 0.005 L = 0.005237 g = 5.24 mg
-
-
Add Medium: In a sterile conical tube, add the calculated amount of this compound powder. Add the desired volume (e.g., 5 mL) of your complete cell culture medium, pre-warmed to 37°C and containing 10% (v/v) heat-inactivated FBS.
-
Heat and Dissolve: Place the tube in a 50°C water bath for 45 minutes.[9] Vortex gently every 10-15 minutes to facilitate dissolution.
-
Quality Control - Visual Inspection: After 45 minutes, remove the tube and inspect it carefully against a light source. The solution should be completely clear and free of any particulates or film. If it is not clear, return it to the 50°C water bath for another 15-20 minutes. Do not proceed if the solution is not perfectly clear.
-
Sterilization: Once the solution is clear, allow it to cool to room temperature. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at 4°C. It is recommended to make fresh stock every 2-4 weeks for optimal performance.
Protocol 2: Using the this compound Stock in a Cell Culture Experiment
-
Pre-warm Media: Ensure the basal medium in your culture plates/flasks is equilibrated to 37°C in the incubator.
-
Dilute Stock: Calculate the volume of this compound stock needed to achieve your final desired concentration.
-
Example: To make 2 mL of media with a final concentration of 20 µM from a 2 mM stock:
-
(V1)(2000 µM) = (2000 µL)(20 µM)
-
V1 = 20 µL
-
-
-
Add to Culture: Pipette the calculated volume of stock solution directly into the culture medium. Add it dropwise or into the center of the well and gently swirl the plate to ensure rapid and even distribution.
-
Incubate: Return the culture plate to the incubator and proceed with your experimental timeline.
Part 5: The Mechanism - Why Proper Solubilization Matters
This compound's therapeutic effect relies on its ability to insert into the plasma membrane of cancer cells, particularly into cholesterol-rich microdomains called lipid rafts.[4][14][15][16] This accumulation disrupts vital signaling pathways, displaces survival proteins, and recruits death receptors like Fas/CD95, ultimately triggering apoptosis.[1][6] If this compound precipitates in the culture medium, it exists as large, non-bioavailable aggregates that cannot efficiently interact with or integrate into the cell membrane, leading to a dramatic loss of efficacy and inconsistent experimental results.
Simplified this compound Mechanism of Action
Caption: this compound's mechanism relies on its bioavailability to interact with lipid rafts.
By following the protocols and troubleshooting steps outlined in this guide, you can ensure that this compound remains soluble and active in your experiments, leading to reliable and interpretable data.
References
- 1. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of the anti-tumour cell ether lipid this compound with sterols abolishes haemolytic side effects of the drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid rafts, endoplasmic reticulum and mitochondria in the antitumor action of the alkylphospholipid analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [diposit.ub.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - ProQuest [proquest.com]
- 16. This compound and miltefosine effects on lipid raft properties: membrane biophysics in cell death by antitumor lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Edelfosine in Aqueous Solutions: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals working with the promising anti-cancer agent, Edelfosine. Precipitation in aqueous solutions is a common hurdle, and this technical support center offers a structured, question-and-answer approach to understanding and overcoming this challenge, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound is an amphipathic, synthetic lipid molecule with limited water solubility. Its tendency to precipitate is influenced by several factors, including concentration, temperature, pH, and the composition of the solvent or buffer. As a surface-active molecule, this compound can form micelles in aqueous media.[1] When the concentration of this compound surpasses its critical micelle concentration (CMC), which has been reported at values such as 3.5 µM and 19 µM in water, it begins to form these microscopic aggregates.[1] However, if the overall concentration significantly exceeds its solubility limit under the specific experimental conditions, it will precipitate out of the solution.
Q2: I prepared a stock solution of this compound in an organic solvent and it precipitated when I diluted it in my aqueous cell culture medium. What happened?
A2: This phenomenon, known as "salting out" or precipitation upon solvent change, is common for hydrophobic compounds. While this compound may be soluble in an organic solvent like DMSO or ethanol, its solubility dramatically decreases when introduced into an aqueous environment like a cell culture medium or phosphate-buffered saline (PBS). The organic solvent molecules that were solvating the this compound are replaced by water molecules, which are less effective at keeping the hydrophobic this compound in solution, leading to its precipitation.
Q3: Can the pH of my buffer affect this compound's solubility?
A3: Yes, the pH of the aqueous solution can significantly impact the stability and solubility of this compound. While specific studies on the pH-dependent solubility profile of this compound are not extensively detailed in readily available literature, the general principles of pharmaceutical compound stability suggest that pH can influence the ionization state of the molecule, which in turn affects its solubility and degradation kinetics.[2][3][4] For instance, extreme pH values can catalyze hydrolysis or other degradation reactions.[2]
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
This section provides a systematic approach to troubleshooting this compound precipitation, addressing the key factors that influence its solubility.
Issue 1: Precipitation during Stock Solution Preparation
If you are observing precipitation while preparing your initial concentrated stock solution, consider the following:
-
Solvent Choice: While specific solubility data in common organic solvents is not consistently reported across literature, DMSO is a frequently used solvent for preparing stock solutions of hydrophobic drugs for in vitro studies. Ethanol can also be an option.
-
Concentration: Avoid preparing overly concentrated stock solutions. It is often better to prepare a fresh, slightly lower concentration stock solution for each experiment.
-
Temperature: Gently warming the solution may aid in dissolution. However, be cautious about the potential for degradation at elevated temperatures.
Issue 2: Precipitation upon Dilution in Aqueous Media
This is the most common challenge. The following workflow can help mitigate this issue:
References
- 1. Combination of the anti-tumour cell ether lipid this compound with sterols abolishes haemolytic side effects of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Edelfosine Technical Support Center: A Guide to Minimizing Off-Target Effects
Introduction: Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) represents a compelling class of anti-cancer agents known as alkyl-lysophospholipids (ALPs). Unlike conventional chemotherapeutics that target DNA, this compound's mechanism is centered on the cell membrane, inducing selective apoptosis in cancer cells while largely sparing their normal counterparts.[1][2] This selectivity stems from its preferential accumulation in the membranes of malignant cells, which triggers the reorganization of lipid rafts, induction of endoplasmic reticulum (ER) stress, and modulation of critical survival pathways like PI3K/AKT.[3][4][5]
However, realizing the full therapeutic potential of this compound in a research setting requires a nuanced understanding of its interaction with biological systems. Off-target effects, particularly cytotoxicity towards normal cells, can arise from suboptimal experimental conditions. This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and a framework for rationally designing experiments that maximize this compound's anti-tumor efficacy while minimizing its impact on non-malignant cells.
Section 1: Frequently Asked Questions (FAQs) - Core Principles of this compound Selectivity
This section addresses the fundamental mechanisms that govern this compound's targeted action.
Q1: How does this compound selectively target cancer cells while sparing normal cells?
A: The selectivity of this compound is a multi-factorial phenomenon, not attributable to a single mechanism. The primary drivers are:
-
Preferential Accumulation: Cancer cells exhibit a significantly higher uptake and accumulation of this compound compared to normal, resting cells.[1][5][6] While the complete mechanism for this preferential uptake is still under investigation, it is a cornerstone of its selectivity.[4]
-
Differential Membrane Composition: Normal and cancerous cells possess distinct membrane lipid compositions. Normal cell membranes often have a higher cholesterol-to-phospholipid ratio, rendering them more rigid.[7] this compound more readily inserts into and disrupts the more fluid membranes characteristic of many tumor cells.[7]
-
Lipid Raft Dynamics: this compound's primary mode of action in hematological cancers involves the aggregation of Fas/CD95 death receptors within lipid rafts, initiating apoptosis.[5][8] Cancer cells often have altered lipid raft compositions that make them more susceptible to this drug-induced clustering.
-
Metabolic and Proliferative State: this compound is more readily incorporated by highly proliferating cells, a hallmark of cancer.[9][10] Normal, quiescent cells incorporate the drug to a much lesser extent.[5]
Q2: What are the primary molecular targets and pathways affected by this compound?
A: this compound does not have a single protein target but rather acts on membrane structures and organelles, initiating a cascade of downstream events:
-
Plasma Membrane (Lipid Rafts): In many cancer types, particularly hematological malignancies, this compound accumulates in cholesterol-rich lipid rafts.[4] This disrupts the spatial organization of signaling proteins, leading to the clustering of death receptors (Fas/CD95) and the displacement of survival signaling molecules, thereby activating the extrinsic apoptosis pathway.[4][8][11]
-
Endoplasmic Reticulum (ER): In solid tumor cells, this compound can accumulate in the ER, inducing ER stress and triggering the unfolded protein response (UPR), which ultimately leads to apoptosis through the intrinsic pathway.[3][11][12]
-
Survival Signaling Inhibition: this compound has been shown to inhibit critical pro-survival signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, further tipping the balance towards apoptosis in cancer cells.[1][3][13]
Q3: What are the most common off-target effects and how are they mediated?
A: In preclinical and clinical studies, the most noted dose-limiting toxicities are:
-
Hemolytic Activity: At high concentrations, this compound can disrupt the membranes of red blood cells, causing hemolysis.[14][15] This is a primary concern for intravenous administration of the free drug.
-
Gastrointestinal (GI) Toxicity: When administered orally, this compound can cause GI irritation.[1][16]
-
Toxicity to Activated Immune Cells: While quiescent immune cells are resistant, rapidly proliferating, activated T-cells can take up this compound and undergo apoptosis.[9][10] This is an important consideration in immunology and immuno-oncology research contexts.
It is critical to note that this compound notably lacks the bone marrow toxicity commonly associated with DNA-damaging chemotherapies.[1][3]
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to resolving common problems encountered during in vitro experiments.
Q: I'm observing significant toxicity in my normal/control cell line. What are the likely causes and how can I fix it?
A: This is a common issue and usually points to the experimental concentration exceeding the therapeutic window for your specific cell models.
Potential Causes & Solutions:
-
Concentration is Too High:
-
Causality: The selectivity of this compound is dose-dependent. At supra-therapeutic concentrations, its membrane-disrupting effects can overwhelm the natural resistance of normal cells.
-
Solution: Perform a detailed dose-response curve comparing your cancer cell line and your normal control cell line side-by-side (See Protocol 1). Identify the concentration range that maximizes cancer cell death while maintaining >90% viability in the normal cell line. Typical in vitro concentrations range from 1 to 20 µM.[3]
-
-
Inappropriate Vehicle/Solvent:
-
Causality: this compound is a lipid and requires an appropriate solvent. High concentrations of solvents like DMSO can be independently toxic to cells.
-
Solution: Ensure the final solvent concentration in your culture medium is consistent across all conditions and is at a non-toxic level (typically ≤0.1% DMSO). Always include a "vehicle-only" control to assess solvent toxicity.
-
-
Extended Incubation Time:
-
Causality: Over time, even at lower concentrations, this compound can accumulate in normal cells to a point where it becomes toxic.
-
Solution: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours). You may find that a shorter incubation period (e.g., 24 hours) is sufficient to induce apoptosis in cancer cells without significantly harming normal cells.
-
-
High Proliferative State of "Normal" Cells:
-
Causality: If your "normal" control cell line is an immortalized, rapidly dividing line, it will be more susceptible to this compound than primary, quiescent cells, as its high proliferation rate enhances drug uptake.[10]
-
Solution: Whenever possible, use primary cells or a very slowly dividing cell line as a normal control. If using an immortalized line, be aware that its sensitivity will be higher than that of in vivo normal tissue. Acknowledge this limitation in your experimental interpretation.
-
Q: My experimental results with this compound are inconsistent. What factors could be contributing to this variability?
A: Consistency with lipid-based drugs requires strict control over experimental parameters.
Potential Causes & Solutions:
-
Drug Preparation and Storage:
-
Causality: this compound is a lipid and can form micelles in aqueous solutions. Improper solubilization can lead to inconsistent effective concentrations. It can also degrade if stored improperly.
-
Solution: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or ethanol) and store them in small aliquots at -20°C or -80°C. When diluting into culture media, vortex thoroughly to ensure proper dispersion. Avoid repeated freeze-thaw cycles.
-
-
Cell Density and Confluency:
-
Causality: The amount of drug available per cell affects the outcome. A very dense culture will have less drug per cell than a sparse culture, leading to variable results. Cell-cell contact can also alter signaling pathways that affect drug sensitivity.
-
Solution: Standardize your cell seeding density. Always plate the same number of cells for each experiment and treat them at the same level of confluency (e.g., 60-70%).
-
-
Serum Concentration in Media:
-
Causality: this compound can bind to albumin and other proteins in fetal bovine serum (FBS). Variations in serum concentration or lot-to-lot variability can alter the bioavailable concentration of the drug.
-
Solution: Use the same batch of FBS for a set of comparative experiments. If you must change lots, re-validate your optimal this compound concentration. Consider if a reduced-serum media is appropriate for your experiment to increase drug bioavailability, but be aware this can also stress the cells.
-
Section 3: Advanced Strategies for Minimizing Off-Target Effects
For researchers aiming to translate their findings or develop more sophisticated models, these strategies offer enhanced selectivity.
Strategy 1: Nanoparticle-Based Drug Delivery
-
Scientific Rationale: Encapsulating this compound within lipid nanoparticles (LNs), nanoemulsions, or liposomes is a highly effective method to mitigate systemic toxicity.[17][18] This approach shields normal cells, particularly red blood cells, from the free drug, significantly reducing hemolytic and GI toxicity.[14][16] Nanoparticle formulations can also improve bioavailability and may be engineered for targeted delivery to tumor tissues.[19][20]
-
Application: Researchers can synthesize or procure this compound-loaded LNs. These formulations have been shown to enhance the cytotoxic effect on cancer cells while protecting normal tissues in vivo.[16][17] This is the most promising strategy for in vivo studies.
Strategy 2: Co-formulation with Sterols
-
Scientific Rationale: One of the most significant off-target effects is hemolysis. Co-dispersing this compound with sterols, such as cholesterol, has been demonstrated to almost completely abolish its hemolytic activity.[14][15] This is thought to be due to the favorable molecular geometry pairing between the sterol and this compound, which stabilizes the formulation and prevents the disruption of erythrocyte membranes.
-
Application: In in vitro settings where hemolysis or membrane disruption of sensitive normal cells is a concern, preparing a co-formulation of this compound and cholesterol (e.g., a 40:60 molar ratio) can be a simple and effective solution.[14] This mixture forms liposomes that act as a reservoir, slowly releasing the drug.[14]
Strategy 3: Combination Therapies
-
Scientific Rationale: Combining this compound with other therapeutic agents can create synergistic anti-cancer effects, allowing for the use of lower, less toxic concentrations of this compound. For example, combining this compound with androgen deprivation in prostate cancer models has shown significantly greater anti-tumor effects than either treatment alone.[3]
-
Application: Identify signaling pathways that are dysregulated in your cancer model. If the AKT pathway is hyperactive, for instance, combining a sub-therapeutic dose of this compound with an AKT inhibitor could be a powerful strategy. This approach requires careful validation to ensure the combination itself is not toxic to normal cells.
Section 4: Key Experimental Protocols
These protocols provide a validated framework for assessing this compound's activity and selectivity.
Protocol 1: Determining the Therapeutic Window: Dose-Response and Viability Assays
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound in a cancer cell line versus a non-malignant control cell line.
Materials:
-
Cancer cell line and normal control cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for two distinct viability assays:
-
Metabolic Assay: MTT or WST-1 kit[21]
-
Membrane Integrity Assay: Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
-
Plate reader (absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Seed both cancer and normal cells in separate 96-well plates at a pre-determined optimal density. Allow cells to adhere and resume proliferation for 18-24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. A common range to test is 0, 1, 2.5, 5, 10, 20, 40, 80 µM. Also prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or control media to the appropriate wells (perform in triplicate or quadruplicate).
-
Incubation: Incubate the plates for a standard duration (e.g., 48 hours) under normal culture conditions (37°C, 5% CO2).
-
Viability Assessment:
-
For LDH Assay: Before adding other reagents, carefully collect 50 µL of the supernatant from each well to measure LDH release according to the manufacturer's protocol. This measures cell death via membrane rupture.
-
For MTT/WST-1 Assay: After collecting the supernatant for the LDH assay, perform the MTT or WST-1 assay on the remaining cells in the plate according to the manufacturer's protocol. This measures metabolic activity, an indicator of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves for both cell lines on the same graph (Viability % vs. log[this compound]).
-
Calculate the IC50 value for each cell line using non-linear regression analysis.
-
Scientist's Notes (Trustworthiness & Expertise):
-
Why two assays? Using both a metabolic (MTT) and a membrane integrity (LDH) assay provides a more complete picture. A compound could be cytostatic (stop proliferation, reducing MTT signal) without being cytotoxic (not rupturing membranes, low LDH release). This self-validating approach ensures you are accurately measuring cell death.[22]
-
The therapeutic window is the concentration range where cancer cell viability is significantly reduced, but normal cell viability remains high. This is your target range for all future mechanism-of-action studies.
Data Presentation: Example Therapeutic Window Analysis
| Cell Line | Type | This compound IC50 (48h) | Therapeutic Index (TI) |
| MCF-7 | Breast Cancer | 8.5 µM | \multirow{2}{}{5.2} |
| MCF-10A | Normal Breast Epithelial | 44.2 µM | |
| Jurkat | T-cell Leukemia | 4.1 µM | \multirow{2}{}{8.1} |
| Primary PBMCs | Normal Lymphocytes | 33.2 µM | |
| Note: Data are hypothetical for illustrative purposes. TI = IC50 (Normal Cells) / IC50 (Cancer Cells). |
Section 5: Visualizing the Mechanisms & Workflows
Diagram 1: this compound's Dual Signaling Pathway for Apoptosis
Caption: this compound induces apoptosis via lipid raft-mediated death receptor clustering and/or ER stress.
Diagram 2: Troubleshooting Workflow for High Off-Target Toxicity
Caption: A logical workflow to diagnose and solve issues of high toxicity in normal control cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effect of this compound on tumor and normal cells model membranes--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and perifosine induce selective apoptosis in multiple myeloma by recruitment of death receptors and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Orally Available, Synthetic Ether Lipid this compound Inhibits T Cell Proliferation and Induces a Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The orally available, synthetic ether lipid this compound inhibits T cell proliferation and induces a type I interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digital.csic.es [digital.csic.es]
- 13. ERK1/2 acts as a switch between necrotic and apoptotic cell death in ether phospholipid this compound-treated glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination of the anti-tumour cell ether lipid this compound with sterols abolishes haemolytic side effects of the drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination of the anti-tumour cell ether lipid this compound with sterols abolishes haemolytic side effects of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid nanoparticles protect from this compound toxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of this compound lipid nanoparticles in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound nanoemulsions inhibit tumor growth of triple negative breast cancer in zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Edelfosine Efficacy with Lipid Nanoparticles
Prepared by: Senior Application Scientist, Advanced Drug Delivery Systems
Welcome to the technical support center for Edelfosine-loaded lipid nanoparticles (LNPs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the formulation, characterization, and application of this promising anti-cancer therapeutic system. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of working with this compound and LNP technology.
Question 1: What is the therapeutic rationale for this compound, and how does it selectively target cancer cells?
Answer: this compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a synthetic alkyl-lysophospholipid analogue that represents a novel class of anti-cancer agents.[1] Unlike conventional chemotherapeutics that target DNA replication, this compound's primary site of action is the cell membrane, making its efficacy independent of the cell's proliferative state.[1]
Its selectivity arises from its mechanism of action, which exploits differences between cancerous and healthy cells. This compound preferentially accumulates in the membranes of tumor cells and induces apoptosis through two primary, interconnected pathways:
-
Lipid Raft Disruption: In many hematological cancers, this compound integrates into cholesterol-rich membrane domains known as lipid rafts.[2][3] This accumulation promotes the clustering of death receptors, such as Fas/CD95, initiating the extrinsic apoptosis pathway independent of their natural ligands.[2][4]
-
Endoplasmic Reticulum (ER) Stress: In solid tumors, this compound can induce a potent ER stress response, which triggers the intrinsic apoptosis pathway.[5]
Both pathways ultimately converge at the mitochondria, leading to loss of mitochondrial membrane potential, cytochrome c release, and caspase activation, culminating in programmed cell death.[5][6]
dot
Caption: Dual mechanisms of this compound-induced apoptosis.
Question 2: Why is it advantageous to encapsulate this compound in lipid nanoparticles?
Answer: While therapeutically potent, free this compound administered systemically is associated with significant side effects, most notably dose-dependent hemolysis (destruction of red blood cells) and gastrointestinal toxicity.[7][8] Encapsulation within an LNP carrier system is a key strategy to mitigate these issues and enhance the drug's overall performance.
Key Advantages of LNP Formulation:
| Advantage | Scientific Rationale | Citation(s) |
|---|---|---|
| Reduced Systemic Toxicity | By enclosing this compound within a lipid matrix, its direct interaction with red blood cells and the gastrointestinal lining is minimized, significantly improving its safety profile. | [7][8][9] |
| Overcoming Drug Resistance | LNPs can alter the drug's cellular uptake pathway, shifting from receptor-mediated endocytosis to phagocytosis or macropinocytosis, thereby bypassing efflux pumps responsible for multi-drug resistance (MDR) in some cancer cells. | [10][11] |
| Improved Efficacy | LNP encapsulation can lead to enhanced cytotoxic effects compared to the free drug, potentially by increasing intracellular drug concentration and altering its subcellular localization. | [9] |
| Enhanced Bioavailability | For oral administration, LNPs can protect this compound from degradation in the gastrointestinal tract and improve its absorption. | [8][12] |
| Potential for Targeting | The surface of LNPs can be modified with ligands (e.g., antibodies, folate) to actively target receptors overexpressed on cancer cells, further increasing specificity and efficacy. |[13] |
Question 3: What are the critical quality attributes (CQAs) to monitor for an this compound-LNP formulation?
Answer: Consistent therapeutic performance depends on the reproducible manufacturing of LNPs with specific physicochemical properties. These are the CQAs you must rigorously control and monitor:
-
Particle Size and Polydispersity Index (PDI): Size influences the LNP's biodistribution, cellular uptake, and clearance from circulation. A target size of <200 nm is generally preferred for tumor accumulation via the enhanced permeability and retention (EPR) effect. The PDI measures the size distribution uniformity; a value <0.3 is considered acceptable and indicates a homogenous population.[14]
-
Zeta Potential: This measures the surface charge of the LNPs. It is a critical indicator of colloidal stability, as a sufficiently high positive or negative charge prevents particle aggregation.[14]
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): %EE is the percentage of the initial this compound that is successfully encapsulated within the LNPs. %DL refers to the weight percentage of this compound relative to the total weight of the nanoparticle. High %EE and %DL are crucial for delivering a therapeutically relevant dose and minimizing the administration of "empty" nanoparticles.
-
Stability: The formulation must maintain its CQAs (size, PDI, %EE) during storage under specified conditions (e.g., 4°C) for an acceptable shelf life.[15]
Section 2: Troubleshooting Guide: Formulation & Characterization
This guide addresses common issues encountered during the preparation and analysis of this compound-LNPs.
Problem 1: My encapsulation efficiency (%EE) is consistently low.
| Potential Cause | Explanation & Recommended Action |
| Poor Drug-Lipid Miscibility | This compound, being an amphiphilic molecule, must be compatible with the core lipid matrix. If the lipid is too crystalline or its chemical nature is incompatible, the drug will be expelled during nanoparticle solidification. Action: Screen different solid lipids (e.g., Compritol®, Precirol®, stearic acid) or consider formulating a nanostructured lipid carrier (NLC) by including a liquid lipid (e.g., oleic acid) to create a less-ordered lipid core that can better accommodate the drug.[7][16] |
| Premature Drug Partitioning | During the formulation process (e.g., hot homogenization), this compound may preferentially partition into the external aqueous phase, especially if the surfactant concentration is high. Action: Optimize the surfactant concentration (typically 0.5-5% w/w).[17] Also, ensure the homogenization temperature is high enough to fully melt the lipid matrix, allowing for better drug integration before cooling and solidification. |
| Inaccurate Quantification | The method used to separate free drug from encapsulated drug (e.g., ultracentrifugation, centrifugal filter units) may be inefficient, leading to an overestimation of free drug. The analytical method (e.g., HPLC-MS) may also be improperly calibrated. Action: Validate your separation method. Ensure complete pelleting of LNPs or no leakage through the filter. Run controls to confirm. Validate your HPLC-MS method with a standard curve and quality controls to ensure accuracy.[7] |
Problem 2: The particle size is too large (>300 nm) and the PDI is high (>0.3).
| Potential Cause | Explanation & Recommended Action |
| Insufficient Shear Force | The energy input during homogenization or sonication is not adequate to break down the lipid droplets into the nano-range. Action: Increase the homogenization speed/pressure or the ultrasonication time/amplitude.[14] For microfluidic systems, increase the total flow rate to enhance mixing energy.[18] |
| Lipid Aggregation Post-Formation | This can occur due to insufficient surfactant to stabilize the newly formed nanoparticle surface or an inappropriate choice of surfactant. Action: Increase the surfactant concentration within its optimal range. Ensure the chosen surfactant (e.g., Polysorbate 80, Poloxamer 188) provides sufficient steric or electrostatic stabilization. |
| High Lipid Concentration | A higher concentration of lipids in the formulation can lead to increased viscosity of the dispersed phase, which hinders effective particle size reduction and can promote coalescence. Action: Methodically decrease the total lipid concentration in your formulation (e.g., from 10% w/w down to 1% w/w) and re-evaluate the size and PDI.[17] |
Problem 3: The LNPs are unstable and aggregate during storage.
| Potential Cause | Explanation & Recommended Action |
| Sub-optimal Storage Temperature | Freezing LNP suspensions can induce aggregation due to the formation of ice crystals that force particles together. Room temperature storage may accelerate lipid degradation. Action: Store LNP suspensions at 2-8°C (refrigerated).[19] This is often the optimal condition for maintaining stability. Avoid repeated freeze-thaw cycles. |
| Formulation Instability | The initial formulation may have an insufficient surface charge (low zeta potential) or steric barrier to prevent aggregation over time. Action: Re-evaluate your surfactant choice and concentration to ensure long-term colloidal stability. |
| Degradation during Lyophilization | If you are freeze-drying your LNPs for long-term storage, the process can induce aggregation upon reconstitution if not performed correctly. Action: Add a cryoprotectant (e.g., trehalose, sucrose) to the LNP suspension before lyophilization.[19][20] These sugars form a glassy matrix that separates and protects the nanoparticles during freezing and drying. |
Section 3: Troubleshooting Guide: In Vitro Experimentation
This guide focuses on challenges that arise during the biological evaluation of this compound-LNPs in cell culture models.
dot
Caption: Troubleshooting workflow for low in vitro efficacy.
Problem 1: My this compound-LNPs show significantly lower cytotoxicity than expected, or less than free this compound.
| Potential Cause | Explanation & Recommended Action |
| Slow Drug Release | The solid lipid matrix may be too stable, sequestering the this compound and releasing it too slowly over the course of the assay (e.g., 48-72 hours) to reach a cytotoxic intracellular concentration. Action: Increase the incubation time of your cytotoxicity assay. Alternatively, reformulate the LNPs as NLCs by adding a liquid lipid, which disrupts the crystalline matrix and can facilitate faster drug release.[16] |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound. For example, the K-562 leukemia cell line is known to be resistant to the free drug.[11] Action: Test your formulation on a known this compound-sensitive cell line (e.g., HL-60, MCF7) as a positive control.[9][11] Interestingly, LNP formulation has been shown to overcome resistance in K-562 cells, which could be a key finding of your work.[10][11] |
| Poor Cellular Uptake | The physicochemical properties (size, surface charge, surface chemistry) of your LNPs may not be optimal for uptake by your specific cell line. Action: Characterize cellular uptake directly. This can be done by encapsulating a fluorescent lipid or dye within the LNP and visualizing uptake via fluorescence microscopy or quantifying it by flow cytometry. If uptake is low, consider altering the LNP's zeta potential or modifying the surface. |
| In vitro vs. In vivo Discrepancy | It's important to recognize that in vitro models do not always predict in vivo outcomes for nanomedicines.[18] An LNP formulation may show lower in vitro efficacy but superior in vivo performance due to improved pharmacokinetics and tumor accumulation. Action: While optimizing in vitro is crucial, be prepared for divergent results in vivo. Use in vitro assays primarily for screening and quality control, with the understanding that an animal model provides the definitive test of efficacy.[21] |
Section 4: Key Protocols & Methodologies
These protocols provide a validated starting point for your experiments. Always adapt them based on your specific materials and equipment.
dot
Caption: General workflow for this compound-LNP production.
Protocol 1: Formulation of this compound-LNPs via Microfluidic Mixing
This method offers high reproducibility and scalability. This protocol is based on a standard lipid composition but should be optimized.
-
Phase Preparation:
-
Lipid-Ethanol Phase: Dissolve this compound, an ionizable lipid, DSPC, cholesterol, and a PEG-lipid in absolute ethanol to achieve a final total lipid concentration (e.g., 25 mM).[22] A typical molar ratio might be 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[22] Gently warm (e.g., 37-60°C) if necessary to fully dissolve all components.
-
Aqueous Phase: Prepare a low pH buffer (e.g., 25-50 mM sodium citrate, pH 4.0). This ensures the ionizable lipid is protonated (positively charged) to complex with the slightly anionic this compound and facilitate particle formation.[23]
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol phase and the aqueous phase into separate syringes.
-
Place the syringes onto a syringe pump connected to a microfluidic mixing cartridge (e.g., NanoAssemblr®).
-
Set the flow rate ratio of aqueous to ethanol phase at 3:1.
-
Set a total flow rate (e.g., 12 mL/min) to ensure rapid, turbulent mixing which dictates the final particle size.
-
Collect the resulting milky LNP suspension from the outlet.
-
-
Purification and Concentration:
-
Immediately dialyze the collected LNP suspension against a neutral buffer (e.g., 1x PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO). This step is critical to remove the ethanol and raise the pH, neutralizing the LNP surface charge which is important for in vivo applications.
-
Perform dialysis for at least 4 hours at 4°C, with at least two buffer changes.
-
-
Final Steps:
-
Recover the purified LNP suspension.
-
Pass the LNPs through a 0.22 µm sterile filter for biological experiments.
-
Store the final product at 4°C, protected from light.
-
Protocol 2: Quantification of this compound Encapsulation Efficiency (%EE)
This protocol uses centrifugal filter units to separate free drug from LNPs, followed by quantification.
-
Separation of Free Drug:
-
Place a defined volume (e.g., 500 µL) of your LNP suspension into an ultra-centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO).
-
Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 15 minutes). The filtrate will contain the unencapsulated ("free") this compound. The retentate contains the LNPs with encapsulated drug.
-
-
Quantification of Total Drug:
-
Take an equivalent volume (500 µL) of the unfiltered LNP suspension.
-
Add a lysis buffer/solvent (e.g., methanol or ethanol with 0.1% formic acid) in a 1:9 ratio (LNP suspension to solvent) to disrupt the nanoparticles and release all encapsulated this compound. Vortex thoroughly.
-
-
Analysis:
-
Analyze the amount of this compound in the filtrate (Free Drug) and the lysed total suspension (Total Drug) using a validated HPLC-MS method.[7]
-
-
Calculation:
-
%EE = [(Total Drug - Free Drug) / Total Drug] * 100
-
References
- 1. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - ProQuest [proquest.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipid nanoparticles for alkyl lysophospholipid this compound encapsulation: development and in vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid nanoparticles protect from this compound toxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound lipid nanoparticles in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dadun.unav.edu [dadun.unav.edu]
- 11. This compound lipid nanoparticles overcome multidrug resistance in K-562 leukemia cells by a caspase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo efficacy of this compound-loaded lipid nanoparticles against glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipid-based Nanoparticles: Strategy for Targeted Cancer Therapy – Bio Integration [bio-integration.org]
- 14. mdpi.com [mdpi.com]
- 15. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 18. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap | MDPI [mdpi.com]
- 19. dovepress.com [dovepress.com]
- 20. dovepress.com [dovepress.com]
- 21. studenttheses.uu.nl [studenttheses.uu.nl]
- 22. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 23. caymanchem.com [caymanchem.com]
Technical Support Center: Stabilizing Edelfosine Formulations for In Vivo Studies
Welcome to the technical support center for Edelfosine formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the preparation and stabilization of this compound formulations for in vivo studies. As a synthetic ether lipid, this compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) presents unique formulation challenges due to its poor aqueous solubility and dose-dependent hemolytic activity. This resource provides field-proven insights and detailed protocols to help you develop stable and effective this compound formulations for your research.
Understanding the Core Challenge: this compound's Physicochemical Properties
This compound's amphiphilic nature, with a polar phosphocholine head group and a long alkyl chain, drives its tendency to interact with cell membranes, which is central to its anti-cancer activity.[1] However, this same property makes it challenging to formulate for systemic administration. In aqueous solutions, this compound molecules can self-assemble into micelles, but these structures are often not stable enough for in vivo applications and can lead to hemolysis.[2] Therefore, advanced formulation strategies are required to create stable, biocompatible, and effective delivery systems.
Lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs), have emerged as the most promising carriers for this compound. These formulations encapsulate the drug, protecting it from degradation, preventing premature interactions with blood components, and facilitating its delivery to target tissues.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound formulation showing signs of precipitation after preparation?
A1: Precipitation of this compound from a formulation is often due to its low aqueous solubility. This can be triggered by several factors:
-
Suboptimal Lipid Composition: The lipid matrix may not be able to accommodate the desired concentration of this compound. The choice of lipids and their ratios is critical for maximizing drug loading and preventing precipitation.
-
Incorrect Solvent Usage: If using a solvent-based method for lipid film hydration, incomplete removal of the organic solvent can lead to instability and drug precipitation upon hydration.
-
pH Shifts: The pH of your formulation can influence the solubility of this compound and the stability of the lipid carrier. Sudden or significant pH changes during preparation can trigger precipitation.
-
Temperature Fluctuations: Temperature can affect the fluidity of the lipid bilayer and the solubility of the drug. Ensure that the temperature is carefully controlled throughout the formulation process.
Q2: I am observing an increase in particle size and polydispersity in my liposomal formulation over time. What could be the cause?
A2: An increase in particle size and polydispersity is a common indicator of formulation instability, often due to particle aggregation. The primary causes include:
-
Insufficient Surface Charge: Liposomes with a low surface charge (zeta potential close to neutral) are more prone to aggregation due to van der Waals forces.
-
Inadequate Steric Stabilization: The absence of a steric stabilizer, such as polyethylene glycol (PEG), can lead to aggregation, especially in biological fluids. PEGylation creates a hydrophilic barrier on the surface of the liposomes, preventing opsonization and aggregation.[5][6]
-
Lipid Hydrolysis or Oxidation: Degradation of the lipids in the formulation can alter the surface properties of the liposomes, leading to aggregation.
-
Improper Storage Conditions: Storage at inappropriate temperatures (e.g., freezing and thawing cycles) can disrupt the liposomal structure and promote aggregation.
Q3: My encapsulation efficiency for this compound is consistently low. How can I improve it?
A3: Low encapsulation efficiency (EE) is a common hurdle, particularly for hydrophobic drugs like this compound. Here are some strategies to improve EE:
-
Optimize the Drug-to-Lipid Ratio: There is an optimal ratio of drug to lipid for maximum encapsulation. A systematic approach, such as a design of experiments (DoE), can help identify the ideal ratio for your specific formulation.[7][8]
-
Modify the Formulation Method: For liposomes, techniques like the freeze-thawing method can enhance drug entrapment.[9] For SLNs, modifying the homogenization process or using a microemulsion technique can improve EE.
-
Incorporate Cholesterol: Cholesterol is a critical component in liposomal formulations as it modulates the fluidity of the lipid bilayer, reducing drug leakage and potentially increasing EE for some hydrophobic drugs.[10][11] However, for highly hydrophobic, planar molecules, excess cholesterol can sometimes compete for space within the bilayer and decrease EE.[12]
-
Choose the Right Lipids: The choice of lipids with different chain lengths and saturation levels can influence the packing of the lipid bilayer and, consequently, the encapsulation of the drug.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Action | Scientific Rationale |
| Drug Precipitation During Formulation | Poor aqueous solubility of this compound. | Increase the lipid concentration in the formulation. Use a co-solvent system during lipid film formation and ensure its complete removal. Maintain a consistent pH and temperature throughout the process. | A higher lipid content provides more space within the lipid matrix to accommodate the hydrophobic drug. Residual organic solvents can disrupt the lipid structure upon hydration. This compound's solubility and the stability of the lipid carrier are sensitive to pH and temperature. |
| Particle Aggregation Upon Storage | Insufficient electrostatic or steric stabilization. | Incorporate a charged lipid (e.g., a phospholipid with a net negative charge) to increase the zeta potential. Add a PEGylated lipid to the formulation. Optimize storage conditions (e.g., store at 4°C, avoid freezing). | A higher absolute zeta potential (> ±30 mV) provides sufficient electrostatic repulsion to prevent aggregation. PEGylation provides a steric barrier that prevents close contact between particles.[5][6] Cold storage slows down lipid degradation and particle movement, reducing the likelihood of aggregation. |
| Low Encapsulation Efficiency | Suboptimal formulation parameters. | Systematically vary the drug-to-lipid ratio to find the optimal loading capacity. Experiment with different formulation techniques (e.g., thin-film hydration followed by extrusion vs. ethanol injection for liposomes). Adjust the cholesterol content in the formulation. | The amount of drug that can be stably incorporated into the lipid matrix is finite. Different preparation methods can influence the efficiency of drug entrapment. Cholesterol modulates bilayer properties, affecting drug partitioning and retention.[10][11] |
| Hemolysis in in vitro Assays | Presence of free, unencapsulated this compound. | Improve encapsulation efficiency (see above). Purify the formulation to remove free drug using techniques like size exclusion chromatography or dialysis. | Free this compound can directly interact with red blood cell membranes, causing lysis. Encapsulation within a lipid nanoparticle shields the red blood cells from this direct interaction.[2] |
| Formulation Instability After Sterilization | Degradation caused by the sterilization method. | Use aseptic filtration with a 0.22 µm filter for liposomes and smaller SLNs. For formulations not amenable to filtration, consider gamma irradiation at a validated dose (e.g., 12 kGy), and thoroughly assess post-sterilization stability. | Aseptic filtration is a non-destructive method for removing microbial contamination.[13] Gamma irradiation can be an alternative, but it may induce lipid peroxidation and alter particle properties, requiring careful validation.[14][15] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is adapted from methods described for the encapsulation of this compound in solid lipid nanoparticles.[13]
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO or Precirol® ATO 5)
-
Surfactant (e.g., Tween® 80)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase: Weigh the desired amount of solid lipid and this compound. Heat the mixture to 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution of the surfactant (e.g., 2% w/v Tween® 80 in purified water). Heat the aqueous phase to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the melted lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse pre-emulsion.
-
Ultrasonication: Immediately sonicate the pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range. The sonication time and power should be optimized for your specific formulation.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.
-
Characterization: Analyze the formulation for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the encapsulation efficiency using HPLC.
Protocol 2: Stability Indicating HPLC Method for this compound Quantification
This protocol provides a general framework for developing an HPLC method to quantify this compound in formulations and assess its stability. Specific parameters may need to be optimized for your instrument and formulation matrix.
Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Purified water (HPLC grade)
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase for this compound analysis consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[16]
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in a suitable solvent (e.g., methanol).
-
Sample Preparation:
-
To determine the total drug content , disrupt the liposomes or SLNs using a suitable solvent (e.g., methanol) to release the encapsulated drug. Centrifuge to pellet the lipid debris and analyze the supernatant.
-
To determine the amount of free drug , separate the nanoparticles from the aqueous phase using a technique like ultracentrifugation or size exclusion chromatography. Analyze the supernatant/eluate for the free drug concentration.
-
-
HPLC Analysis: Inject the prepared standards and samples onto the HPLC system. Use a suitable detection wavelength (e.g., 195 nm, as this compound lacks a strong chromophore, or use a mass spectrometer for more sensitive detection).[16][17]
-
Data Analysis: Construct a standard curve by plotting the peak area against the concentration of the this compound standards. Use the regression equation of the standard curve to calculate the concentration of this compound in your samples.
-
Encapsulation Efficiency (EE) Calculation: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Visualization of Key Processes
Experimental Workflow for this compound Formulation and Stability Testing
Caption: Workflow for this compound formulation, characterization, and stability testing.
Decision Tree for Troubleshooting this compound Formulation Instability
Caption: Troubleshooting decision tree for this compound formulation instability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Lipid nanoparticles for alkyl lysophospholipid this compound encapsulation: development and in vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylated liposomes enhance the effect of cytotoxic drug: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Experimental Design as Practical Approach to Develop and Optimize a Formulation of Peptide-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. Effects of beta and gamma radiation sterilization on growth factor-loaded nanoparticles: an innovative approach for osteoarticular disorders treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Degradation of phospholipids under different types of irradiation and varying oxygen saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative determination of the antitumor alkyl ether phospholipid this compound by reversed-phase liquid chromatography-electrospray mass spectrometry: application to cell uptake studies and characterization of drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Edelfosine in Flow Cytometry
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the use of Edelfosine in flow cytometry. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of your experiments and avoid common artifacts. As a synthetic ether lipid with potent anti-cancer properties, this compound's mechanism of action, which involves interacting with cellular membranes, can present unique challenges in flow cytometry analysis.
Troubleshooting Guide: Minimizing Artifacts in this compound-Based Flow Cytometry
The primary challenges when using this compound in flow cytometry often revolve around its effects on the plasma membrane and its potent pro-apoptotic activity. These can lead to artifacts such as cell aggregation, altered scatter profiles, and non-specific antibody binding. This section provides a systematic approach to troubleshooting these issues.
Issue 1: Cell Aggregation and Altered Scatter Profiles
Q: My forward and side scatter profiles look unusual after this compound treatment, and I'm observing a high number of doublets. What could be the cause and how can I fix it?
A: this compound's interaction with the cell membrane, particularly its accumulation in lipid rafts, can alter membrane fluidity and lead to cell aggregation.[1][2] This aggregation is a common source of artifacts in flow cytometry, leading to an increase in doublet events and skewed scatter profiles.
Underlying Cause:
-
Membrane Perturbation: this compound integrates into the plasma membrane, which can alter its biophysical properties and promote cell-to-cell adhesion.[1][3]
-
Apoptosis Induction: this compound is a potent inducer of apoptosis.[4][5][6][7][8] Apoptotic cells can become "sticky" and are more prone to forming aggregates.
Troubleshooting Protocol:
-
Optimize this compound Concentration and Incubation Time:
-
Rationale: The extent of membrane disruption and apoptosis is dose- and time-dependent.[5][9] Using the minimum effective concentration and incubation time for your specific cell type and experimental question is crucial.
-
Action: Perform a dose-response and time-course experiment to determine the optimal conditions that induce the desired biological effect with minimal cell aggregation. Monitor cell viability in parallel using a method like Trypan Blue exclusion.
-
-
Enzymatic Dissociation (for adherent cells):
-
Rationale: Over-trypsinization can damage cell surface proteins and increase aggregation.
-
Action: Use a gentle dissociation reagent like Accutase or a lower concentration of trypsin for the shortest possible time. Ensure complete inactivation of the enzyme with media containing serum or a trypsin inhibitor.
-
-
Mechanical Dissociation:
-
Rationale: Vigorous pipetting can lyse cells, releasing DNA which is highly viscous and promotes clumping.
-
Action: Gently triturate the cell suspension with a wide-bore pipette tip. If clumps persist, consider passing the cell suspension through a 30-40 µm cell strainer immediately before analysis.
-
-
Inclusion of DNase I:
-
Rationale: DNA released from dead or dying cells is a major cause of cell clumping.
-
Action: Add DNase I (final concentration of 10-20 µg/mL) to your cell suspension buffer to digest extracellular DNA.
-
-
Doublet Discrimination:
-
Rationale: Even with optimized protocols, some doublets may be unavoidable.
-
Action: Utilize the pulse-processing capabilities of your flow cytometer to exclude doublets from your analysis. Gate on single cells using a plot of forward scatter height (FSC-H) versus forward scatter area (FSC-A).
-
Issue 2: Compromised Membrane Integrity and Non-Specific Staining
Q: I'm seeing high background fluorescence and non-specific antibody binding in my this compound-treated samples. How can I address this?
A: this compound can compromise cell membrane integrity, especially at higher concentrations or after prolonged exposure, leading to increased permeability and non-specific antibody uptake.
Underlying Cause:
-
Membrane Disruption: As an alkylphospholipid, this compound can create transient pores or destabilize the plasma membrane, allowing antibodies to enter the cell and bind non-specifically to intracellular components.
-
Apoptosis-Related Permeability: Late-stage apoptotic cells lose membrane integrity, making them permeable to staining reagents.[9]
Troubleshooting Protocol:
-
Viability Staining is Essential:
-
Rationale: Distinguishing between live, apoptotic, and necrotic cells is critical for accurate data interpretation.
-
Action: Incorporate a viability dye, such as Propidium Iodide (PI) or 7-AAD, into your staining panel. These dyes are excluded by live cells with intact membranes. Gate on the viability dye-negative population for your analysis of interest.
-
-
Titrate Your Antibodies:
-
Rationale: Using the optimal antibody concentration minimizes non-specific binding while still providing a robust signal.
-
Action: Perform antibody titrations for each antibody in your panel to determine the concentration that gives the best signal-to-noise ratio.
-
-
Use an Fc Block:
-
Rationale: Antibodies can non-specifically bind to Fc receptors on the surface of various immune cells.
-
Action: Pre-incubate your cells with an Fc blocking reagent to prevent this type of non-specific interaction.
-
-
Optimize Staining and Wash Buffers:
-
Rationale: The composition of your buffers can influence non-specific binding.
-
Action: Ensure your staining buffer contains a protein source, such as BSA or serum, to block non-specific binding sites. Increase the number of wash steps after antibody incubation to remove unbound antibodies.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should be aware of for my flow cytometry experiments?
A1: this compound is a synthetic alkyl-lysophospholipid that does not target DNA but rather integrates into cellular membranes.[3] Its primary mechanism involves accumulating in cholesterol-rich microdomains called lipid rafts.[1][4][5] This accumulation can lead to the clustering of death receptors like Fas/CD95, initiating apoptosis in a ligand-independent manner.[3][11][12][13] It can also induce endoplasmic reticulum stress and mitochondrial dysfunction.[5][7][14][15] For flow cytometry, the key takeaway is that this compound directly impacts the plasma membrane, which can influence cell morphology, integrity, and surface marker presentation.
Q2: Can this compound interfere with the fluorescent dyes used in my flow cytometry panel?
A2: While direct quenching of common fluorochromes by this compound is not widely reported, its effects on the cell can indirectly impact fluorescence signals. For instance, changes in the cellular microenvironment due to apoptosis (e.g., pH changes) could potentially alter the fluorescence of certain dyes. It's always recommended to include appropriate controls, such as unstained cells treated with this compound, to assess any changes in autofluorescence.
Q3: How can I distinguish between this compound-induced apoptosis and necrosis in my flow cytometry data?
A3: A dual-staining approach with Annexin V and a viability dye like PI or 7-AAD is the standard method.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Can be Annexin V-negative and PI-positive.
This allows for a more nuanced analysis of the mode of cell death induced by this compound.
Q4: I am studying a specific cell surface marker. Could this compound treatment affect its expression or detection?
A4: Yes, this is a critical consideration. Since this compound reorganizes lipid rafts, it could potentially alter the localization and clustering of membrane proteins, including your marker of interest. This could lead to either an apparent increase or decrease in its detection by flow cytometry.
Validation Protocol:
-
Control Experiments: Compare the mean fluorescence intensity (MFI) of your marker in untreated versus this compound-treated cells (gating on the live cell population).
-
Microscopy: Use fluorescence microscopy to visualize the localization of your marker on the cell surface with and without this compound treatment. This can provide qualitative evidence of any redistribution.
-
Alternative Detection Methods: If you suspect a significant conformational change in your marker, consider using an alternative antibody that binds to a different epitope.
Visualizing this compound's Mechanism and Experimental Workflow
Diagram 1: this compound's Pro-Apoptotic Signaling Pathway
Caption: this compound induces apoptosis by accumulating in lipid rafts, leading to Fas/CD95 clustering and DISC formation.
Diagram 2: Troubleshooting Workflow for this compound Flow Cytometry
Caption: A step-by-step workflow for troubleshooting common artifacts in this compound flow cytometry experiments.
Quantitative Data Summary
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Apoptosis (% of cells) | Reference |
| PANC-1 CSCs | 20 | 120 (5 days) | Increased sub-G0/G1 population | [6] |
| JVM-2, Z-138, EHEB | 10 | 24 | Increased sub-G1 population | [11] |
| Human leukemic cell lines | 10 | 24 | ~53-58% | [4] |
| Leishmania spp. | 10 | 24 | Varies by species | [4] |
Note: The pro-apoptotic effect of this compound is highly dependent on the cell type and experimental conditions. The values in this table should be considered as examples.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and miltefosine effects on lipid raft properties: membrane biophysics in cell death by antitumor lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Orally Available, Synthetic Ether Lipid this compound Inhibits T Cell Proliferation and Induces a Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria and lipid raft-located FOF1-ATP synthase as major therapeutic targets in the antileishmanial and anticancer activities of ether lipid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound-induced metabolic changes in cancer cells that precede the overproduction of reactive oxygen species and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and perifosine induce selective apoptosis in multiple myeloma by recruitment of death receptors and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Edelfosine Treatment Protocols
Welcome to the technical support center for Edelfosine, a leading-edge alkylphospholipid analog in cancer research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for optimizing this compound treatment, with a specific focus on the critical parameter of incubation time. Our goal is to empower you with the scientific rationale and practical methodologies to achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding this compound treatment.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic alkyl-lysophospholipid that primarily targets cellular membranes, unlike traditional chemotherapeutics that target DNA.[1][2][3] Its main mechanism involves accumulating in cholesterol-rich microdomains of the cell membrane called lipid rafts.[4][5] This accumulation leads to a reorganization of these rafts, promoting the clustering of death receptors like Fas/CD95, which in turn triggers apoptosis (programmed cell death) in cancer cells.[4][6] Additionally, this compound can induce stress in the endoplasmic reticulum (ER) and affect mitochondrial function, further contributing to its pro-apoptotic effects.[7][8]
Q2: Is this compound selective for cancer cells?
A2: Yes, one of the significant advantages of this compound is its selective cytotoxicity towards tumor cells, while generally sparing normal, healthy cells.[3][9] This selectivity is attributed to differences in the membrane composition and metabolic activity between cancerous and non-cancerous cells.[10]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound is highly dependent on the cell line. However, a common starting range for in vitro experiments is between 1 and 20 µM.[7] For sensitive cell lines, such as some leukemias, lower concentrations may be effective, while more resistant solid tumor cell lines might require concentrations at the higher end of this range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How does incubation time influence the effect of this compound?
A4: Incubation time is a critical factor that, along with concentration, determines the cellular response to this compound. Shorter incubation times may be sufficient to trigger early signaling events, while longer exposures are often necessary to observe downstream effects like apoptosis and significant decreases in cell viability. The optimal incubation time can vary from a few hours to 72 hours or more, depending on the cell type and the specific biological question being investigated.[7][11]
Troubleshooting Guide: Optimizing this compound Incubation Time
This section provides a structured approach to troubleshooting common issues related to determining the optimal this compound incubation time.
Problem 1: No significant cell death is observed at any tested concentration.
Possible Cause 1: Incubation time is too short.
-
Explanation: The induction of apoptosis by this compound is a multi-step process that takes time. While initial membrane interactions may be rapid, the downstream signaling cascades leading to cell death require a longer duration to manifest.
-
Suggested Solution: Perform a time-course experiment. After determining a preliminary concentration range from a dose-response study, treat your cells with a fixed concentration of this compound (e.g., the approximate IC50 at 48 hours) and assess cell viability and apoptosis at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). This will reveal the kinetics of the this compound effect on your specific cell line.
Possible Cause 2: The cell line is resistant to this compound.
-
Explanation: Some cancer cell lines exhibit intrinsic or acquired resistance to this compound.[12][13] This can be due to various factors, including alterations in membrane lipid composition or the expression of anti-apoptotic proteins like Bcl-2.[9]
-
Suggested Solution:
-
Confirm Resistance: Test a very high concentration of this compound (e.g., up to 50 µM) for a prolonged period (e.g., 72 hours) to confirm resistance.
-
Consider Combination Therapy: this compound's efficacy can be enhanced when used in combination with other therapeutic agents. For instance, combining this compound with androgen deprivation has shown increased apoptosis in prostate cancer cells.[7]
-
Nanoencapsulation: Studies have shown that encapsulating this compound in lipid nanoparticles can overcome multidrug resistance in some leukemia cell lines.[12][13]
-
Problem 2: High variability in results between replicate experiments.
Possible Cause 1: Inconsistent cell health and density.
-
Explanation: The physiological state of the cells at the time of treatment can significantly impact their response to this compound. Factors such as passage number, confluency, and overall health can introduce variability.
-
Suggested Solution:
-
Standardize Seeding Density: Always seed cells at a consistent density to ensure they are in the logarithmic growth phase at the start of the experiment.
-
Monitor Cell Health: Regularly check for signs of stress or contamination. Use cells with a low passage number to avoid issues related to genetic drift.
-
Optimize Culture Conditions: Ensure optimal and consistent environmental conditions, including temperature, CO₂, and humidity.[14]
-
Possible Cause 2: Instability of this compound in culture medium.
-
Explanation: While this compound is metabolically stable, its availability in culture medium can be influenced by its interaction with serum proteins.
-
Suggested Solution:
-
Consistent Serum Concentration: Use a consistent source and concentration of fetal bovine serum (FBS) in your experiments.
-
Fresh Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
This protocol outlines the steps to determine the IC50 of this compound for an adherent cancer cell line using an MTT assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium. A common starting range is 0.5, 1, 2.5, 5, 10, 20, and 40 µM.
-
Include a vehicle-only control (medium with the same concentration of the solvent used for the this compound stock, typically DMSO).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Apoptosis Assay by Annexin V Staining and Flow Cytometry
This protocol is used to quantify the percentage of apoptotic cells following this compound treatment.
Materials:
-
(R)-Edelfosine
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of (R)-Edelfosine for the desired time points. Include a vehicle-treated control group.[15]
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA.[15]
-
-
Washing:
-
Wash the collected cells twice with ice-cold PBS by centrifugation.[15]
-
-
Resuspension:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Presentation and Visualization
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| LNCaP | Prostate Cancer | 72 | ~5-10 |
| VCaP | Prostate Cancer | 72 | ~10 |
| HL-60 | Acute Myeloid Leukemia | 7 | Induces ~50% apoptosis at 50 µM |
| PANC-1 CSCs | Pancreatic Cancer Stem Cells | 120 | Induces ~38% apoptosis at 20 µM |
| 435-Lung | Metastatic Breast Cancer | 24-72 | Dose and time-dependent apoptosis |
Note: These values are approximate and can vary between laboratories and experimental conditions. It is essential to determine the IC50 for your specific cell line and conditions.
Signaling Pathways and Experimental Workflows
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plasma_Membrane [label="Plasma Membrane\n(Lipid Rafts)", fillcolor="#FBBC05", fontcolor="#202124"]; ER [label="Endoplasmic Reticulum", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; Death_Receptors [label="Death Receptors\n(Fas/CD95) Clustering", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DISC [label="DISC Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_8 [label="Caspase-8 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER_Stress [label="ER Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito_Dysfunction [label="Mitochondrial\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; AKT_Inhibition [label="AKT Pathway Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> Plasma_Membrane [label="Accumulates in"]; this compound -> ER [label="Targets"]; Plasma_Membrane -> Death_Receptors; Death_Receptors -> DISC; DISC -> Caspase_8; Caspase_8 -> Apoptosis; ER -> ER_Stress; ER_Stress -> Mito_Dysfunction; Mito_Dysfunction -> Cytochrome_c; Cytochrome_c -> Apoptosis; Plasma_Membrane -> AKT_Inhibition; AKT_Inhibition -> Apoptosis; Plasma_Membrane -> Mitochondria [label="Raft Redistribution"]; } this compound's multifaceted mechanism of action.
// Nodes Start [label="Start: Select Cell Line", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dose_Response [label="Step 1: Dose-Response Assay\n(e.g., 48h incubation)"]; Determine_IC50 [label="Determine Preliminary IC50"]; Time_Course [label="Step 2: Time-Course Experiment\n(Fixed Concentration, e.g., IC50)"]; Assess_Viability [label="Assess Viability/Apoptosis at\nMultiple Time Points (6-72h)"]; Analyze_Kinetics [label="Analyze Apoptotic Kinetics"]; Optimal_Time [label="Step 3: Determine Optimal Incubation Time\nfor desired endpoint"]; End [label="Proceed with Optimized Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Dose_Response; Dose_Response -> Determine_IC50; Determine_IC50 -> Time_Course; Time_Course -> Assess_Viability; Assess_Viability -> Analyze_Kinetics; Analyze_Kinetics -> Optimal_Time; Optimal_Time -> End; } Workflow for optimizing this compound incubation time.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound and perifosine induce selective apoptosis in multiple myeloma by recruitment of death receptors and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Anticancer Alkylphospholipids: Mechanisms of Action, Cellular Sensitivity and Resistance, and Clinical Prospects - ProQuest [proquest.com]
- 11. DSpace [diposit.ub.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound lipid nanoparticles overcome multidrug resistance in K-562 leukemia cells by a caspase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gmpplastic.com [gmpplastic.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide for Researchers: Edelfosine vs. Perifosine in Multiple Myeloma
Multiple myeloma (MM), a malignancy of plasma cells, remains a formidable challenge in oncology despite recent therapeutic advancements.[1] The complex signaling networks that drive MM cell proliferation, survival, and drug resistance are key areas of investigation for novel therapeutic agents.[2] Among these, the PI3K/Akt/mTOR pathway is a critical survival pathway frequently activated in MM, making it a rational and attractive therapeutic target.[3][4][5] This guide provides an in-depth, objective comparison of two pioneering alkyl-lysophospholipids, edelfosine and perifosine, which have been investigated as potential anti-myeloma agents targeting these critical survival pathways.
Introduction to Alkyl-Lysophospholipids in Oncology
This compound and perifosine belong to a class of synthetic alkyl-lysophospholipids (ALPs) that exert their anti-cancer effects primarily by interacting with cellular membranes, rather than directly targeting DNA.[6][7] This unique mechanism of action has positioned them as interesting candidates for cancer therapy, particularly in hematological malignancies. Their shared structural similarity to naturally occurring lysophosphatidylcholine allows them to be incorporated into the cell membrane, where they can modulate critical signaling pathways.[3][8]
Chemical Structures:
Both this compound and perifosine are structurally related, featuring a long alkyl chain and a phosphocholine headgroup. However, key differences in their structure, particularly in the headgroup and glycerol backbone, may contribute to variations in their biological activity and clinical profiles.
-
This compound (ET-18-O-CH3) is characterized by a 1-O-octadecyl-2-O-methyl-glycero-3-phosphocholine structure.[6][9]
-
Perifosine (KRX-0401) is an alkyl-phospholipid with a piperidine head group, specifically octadecyl-(1,1-dimethyl-piperidinio-4-yl)-phosphate.[2][10]
Mechanism of Action: A Tale of Two Pathways
While both this compound and perifosine have been shown to induce apoptosis in multiple myeloma cells, their primary reported mechanisms of action, though overlapping, have distinct areas of emphasis in the scientific literature.
Perifosine: The Akt Inhibitor
Perifosine is predominantly characterized as an oral inhibitor of Akt.[11][12] Unlike many kinase inhibitors that target the ATP-binding site, perifosine is an allosteric inhibitor that targets the pleckstrin homology (PH) domain of Akt.[7][13] This prevents the translocation of Akt to the plasma membrane, a crucial step for its activation (phosphorylation) by upstream kinases like PDK1.[3][13] By inhibiting Akt phosphorylation, perifosine effectively shuts down downstream signaling that promotes cell survival and proliferation.[2][14]
Beyond Akt inhibition, perifosine's effects are pleiotropic. It can also induce activation of the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway and increase phosphorylation of ERK, which, under certain conditions, can synergize to enhance cytotoxicity.[2][11][15]
Caption: Perifosine's mechanism of action in multiple myeloma.
This compound: Targeting Lipid Rafts and Death Receptors
This compound's anti-myeloma activity is strongly linked to its ability to accumulate in cholesterol-rich membrane microdomains known as lipid rafts.[8][16] This accumulation leads to a novel mechanism of apoptosis induction: the recruitment and clustering of death receptors, such as Fas/CD95, and their downstream signaling molecules into these rafts.[17][18] This process facilitates the formation of the Death-Inducing Signaling Complex (DISC), leading to caspase activation and apoptosis, independent of the Fas ligand.[17][18]
Like perifosine, this compound also inhibits the Akt survival pathway, but the emphasis in the literature is often on the lipid raft-mediated death receptor aggregation.[6] The disruption of these rafts has been shown to inhibit this compound's uptake and its cytotoxic effects.[16][19]
Caption: this compound's mechanism via lipid raft modulation.
Preclinical Data in Multiple Myeloma: A Head-to-Head Comparison
Both this compound and perifosine have demonstrated potent anti-myeloma activity in preclinical studies, inducing apoptosis in various MM cell lines, including those resistant to conventional therapies, and in patient-derived MM cells.[2][17][18]
A key study directly comparing the two agents found that both effectively induce apoptosis in MM cells by recruiting death receptors into lipid rafts.[17][18] However, other studies in different B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia have suggested that this compound may be a more potent inducer of apoptosis than perifosine.[19][20]
| Feature | This compound | Perifosine |
| Primary Mechanism | Accumulation in lipid rafts, inducing Fas/CD95 clustering and DISC formation.[16][17] | Allosteric inhibition of Akt by binding to its PH domain, preventing membrane translocation and activation.[7][13] |
| Apoptotic Potency | Ranked higher than perifosine in some B-cell malignancy models.[19][20] | Potent inducer of apoptosis, but ranked lower than this compound in some direct comparisons.[20] |
| Effect on Drug-Resistant Cells | Effective against MM cells resistant to conventional agents.[18] | Cytotoxic to MM cell lines resistant to dexamethasone, melphalan, and doxorubicin.[2][11] |
| In Vivo Activity | Showed potent in vivo antimyeloma activity with preferential accumulation in tumors in a mouse model.[16] | Demonstrated significant antitumor activity and prolonged survival in a human plasmacytoma mouse model.[2][15] |
| Synergistic Combinations | Potentiates the effects of FasL/CD95L and TRAIL.[17] | Augments cytotoxicity of dexamethasone, doxorubicin, melphalan, and bortezomib.[2][15] |
Clinical Trials in Multiple Myeloma: The Diverging Paths
The clinical development pathways for this compound and perifosine in multiple myeloma have been notably different, with perifosine having been investigated more extensively in later-phase trials.
Perifosine: A Journey to Phase III and Back
Perifosine advanced to large-scale clinical trials based on promising preclinical data and early-phase clinical activity.[11][21]
-
Phase I/II Studies: In combination with bortezomib and dexamethasone, perifosine showed encouraging activity in patients with relapsed/refractory multiple myeloma.[21][22] A phase I/II study in 73 patients demonstrated a minimal response or better rate of 41%.[21] For patients who had relapsed after prior bortezomib treatment, the overall response rate was 65%.[21]
-
Phase II Study: A multi-center Phase II trial evaluated perifosine alone and in combination with dexamethasone. As a single agent, perifosine showed modest activity. However, the combination with dexamethasone resulted in a partial or minimal response in 38% of patients and stable disease in 47% of evaluable patients.[3][23]
-
Phase III Trial (NCT01002248): A randomized, double-blind, placebo-controlled Phase III study was initiated to evaluate the addition of perifosine to bortezomib and dexamethasone in patients with relapsed/refractory MM previously treated with bortezomib.[21][24] However, in 2013, the trial was discontinued.[7][25] An interim analysis concluded that the study was unlikely to meet its primary endpoint of a significant improvement in progression-free survival (PFS).[25]
This compound: Promising Preclinical Candidate
While the preclinical rationale for this compound in multiple myeloma is strong, its clinical development in this specific indication appears less advanced compared to perifosine.[6][16] The search for late-stage clinical trial data for this compound specifically in multiple myeloma did not yield results comparable to the extensive trials conducted for perifosine.
Experimental Protocols: A Scientist's Guide
To aid researchers in the evaluation of agents like this compound and perifosine, below are standardized protocols for key assays.
Cell Viability Assay (MTT Assay)
This protocol is foundational for determining the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S, RPMI 8226) in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound or perifosine in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells with this compound or perifosine as described in the cell viability assay protocol.
-
Cell Harvesting: After the treatment period, collect the cells (including any floating cells in the supernatant) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Perspectives
This compound and perifosine are two structurally related alkyl-lysophospholipids that have demonstrated significant preclinical efficacy against multiple myeloma. Their mechanisms, while both impacting the PI3K/Akt pathway, show distinct features: perifosine as a direct Akt inhibitor and this compound as a potent modulator of lipid rafts and death receptor signaling.
The clinical journey of perifosine, despite its ultimate discontinuation in a Phase III trial for MM, has provided valuable insights into the challenges of targeting the Akt pathway.[25] The lack of significant improvement in PFS in the pivotal trial underscores the complexity of myeloma biology and the potential for resistance mechanisms.
For this compound, the strong preclinical data, particularly its unique mechanism of action involving lipid raft modulation, suggests it remains a compound of interest.[16] Future research could focus on identifying patient populations most likely to respond to this unique mechanism or exploring novel combination strategies that could leverage its ability to cluster death receptors.
For researchers in drug development, the story of this compound and perifosine serves as a compelling case study. It highlights the importance of understanding nuanced mechanistic differences between structurally similar compounds and the arduous path from promising preclinical data to clinical success. The exploration of membrane-targeted therapies remains a valid and potentially fruitful avenue in the ongoing fight against multiple myeloma.
References
- 1. Pursuing a Curative Approach in Multiple Myeloma: A Review of New Therapeutic Strategies [mdpi.com]
- 2. Perifosine, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perifosine: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ovid.com [ovid.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Perifosine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C27H58NO6P | CID 1392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Perifosine | C25H52NO4P | CID 148177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Perifosine | Cell Signaling Technology [cellsignal.com]
- 14. stemcell.com [stemcell.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Lipid raft-targeted therapy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound and perifosine induce selective apoptosis in multiple myeloma by recruitment of death receptors and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Randomized, placebo‐controlled, phase 3 study of perifosine combined with bortezomib and dexamethasone in patients with relapsed, refractory multiple myeloma previously treated with bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. ashpublications.org [ashpublications.org]
- 24. KRX-0401 Perifosine - Clinical Trials Arena [clinicaltrialsarena.com]
- 25. cancernetwork.com [cancernetwork.com]
A Comparative Guide to the Anticancer Activity of Edelfosine and Miltefosine
This guide provides a comprehensive comparison of two pioneering alkylphospholipids, edelfosine and miltefosine, in the context of cancer therapy. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, preclinical efficacy, clinical profiles, and relevant experimental protocols, offering an objective analysis supported by experimental data.
Introduction to Alkylphospholipids in Oncology
Synthetic alkylphospholipids (ALPs) represent a unique class of anticancer agents that diverge from classical chemotherapy.[1] Unlike cytotoxic drugs that target DNA replication and repair, ALPs primarily act on the cell membrane and its associated signaling pathways.[2] This membrane-centric mechanism allows them to bypass resistance mechanisms associated with DNA-damaging agents and to be effective regardless of the cell's proliferative state.[3] this compound (ET-18-OCH3) and miltefosine (hexadecylphosphocholine) are two of the most extensively studied ALPs. While structurally related, they exhibit distinct pharmacological profiles that influence their anticancer potential and clinical trajectory. This guide will dissect these differences to provide a clear comparative overview.
Mechanism of Action: A Tale of Two Membranes
Both this compound and miltefosine are metabolically stable, single-chain lipids that readily integrate into the plasma membrane of cancer cells.[2][4] Their accumulation disrupts membrane homeostasis and interferes with critical lipid-dependent signaling pathways, ultimately leading to apoptosis.[1] However, the nuances of their interactions with cellular structures and downstream effectors differ significantly.
This compound: Targeting Lipid Rafts and Organelles
This compound's mechanism is multifaceted, involving the plasma membrane, endoplasmic reticulum (ER), and mitochondria.[5] A primary mode of action is its accumulation in cholesterol-rich membrane microdomains known as lipid rafts.[6]
-
Lipid Raft Remodeling and Death Receptor Clustering: In hematological cancers like multiple myeloma and lymphoma, this compound's integration into lipid rafts induces their coalescence and triggers the recruitment and clustering of the Fas/CD95 death receptor.[7][8] This leads to the formation of the Death-Inducing Signaling Complex (DISC) and activation of the extrinsic apoptosis pathway, independent of the Fas ligand.[7][9]
-
ER Stress Induction: In solid tumors, this compound translocates to the endoplasmic reticulum, where it inhibits phosphatidylcholine biosynthesis and induces a potent ER stress response, activating the intrinsic apoptotic pathway.[5][10][11]
-
Mitochondrial Involvement: Both the lipid raft and ER-mediated pathways converge at the mitochondria, causing loss of membrane potential, cytochrome c release, and final execution of apoptosis.[5]
-
Inhibition of Survival Pathways: this compound also effectively inhibits pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[10][12]
Miltefosine: A Focus on PI3K/Akt Inhibition
While miltefosine also integrates into cell membranes, its mechanism is most strongly characterized by the potent inhibition of the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation.[13][14][15]
-
Disruption of Akt Activation: Miltefosine is understood to disrupt the localization and phosphorylation of Akt, preventing its activation.[13][14] By inhibiting this key survival pathway, it sensitizes cancer cells to apoptotic stimuli.
-
Membrane and Lipid Metabolism Disruption: Miltefosine interferes with lipid metabolism, including phosphatidylcholine and sphingomyelin biosynthesis.[14][16][17] This disruption alters membrane fluidity and integrity, contributing to its cytotoxic effects.
The following diagram illustrates the distinct and overlapping signaling pathways targeted by this compound and miltefosine.
Preclinical Anticancer Activity: A Head-to-Head Comparison
Extensive preclinical studies have demonstrated the potent and selective anticancer activity of both agents. A key finding is that ALPs tend to spare normal, quiescent cells while targeting malignant cells, a property linked to their preferential uptake by and interference with the altered metabolism of cancer cells.[10][18]
In Vitro Potency
Direct comparative studies have often shown this compound to be the more potent of the two agents against various cancer cell lines. For instance, in a study on Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL) cells, the potency of ALPs was ranked as this compound > perifosine >> erucylphosphocholine ≥ miltefosine.[8]
| Drug | Cancer Type | Cell Line | IC50 Value | Reference |
| Miltefosine | Breast Cancer | MCF7 | 34.6 ± 11.7 µM | [13] |
| Miltefosine | Cervical Cancer | HeLa-WT | 6.8 ± 0.9 µM | [13] |
| This compound | Pancreatic Cancer (CSCs) | PANC-1 CSCs | ~20 µM (induces ~38% apoptosis) | [11] |
| This compound | Prostate Cancer | LNCaP | ~10 µM (inhibits p-AKT) | [10] |
Table 1: Comparative In Vitro Activity of this compound and Miltefosine. This table summarizes the half-maximal inhibitory concentration (IC50) or effective concentrations from various studies. Direct comparison is challenging due to differing experimental conditions.
In Vivo Efficacy
Animal models have corroborated the strong antitumor potential of both drugs, particularly highlighting the efficacy of oral administration.
This compound:
-
Preferential Tumor Accumulation: Biodistribution studies have consistently shown that this compound preferentially accumulates in tumor tissue compared to healthy organs, enhancing its therapeutic index.[8][19]
-
Broad Efficacy: Oral administration of this compound has demonstrated potent in vivo anticancer activity in xenograft models of MCL, CLL, glioma, and metastatic breast cancer.[8][20][21] In models of triple-negative breast cancer, it was shown to prevent cancer cells from metastasizing to and growing in the brain.[21][22]
-
Anti-Angiogenic Properties: this compound also exhibits anti-angiogenic activity, inhibiting the formation of new blood vessels that tumors need to grow.[23][24]
Miltefosine:
-
Tumor Growth Inhibition: In vivo studies have confirmed that miltefosine treatment can significantly inhibit the growth rate of tumors.[13][25] For example, in mice with PI3K/Akt/mTOR-addicted lymphomas, miltefosine treatment resulted in an approximately 50% decrease in average tumor volume by day 14.[13]
-
Clinical Repurposing: While effective in preclinical cancer models, miltefosine's development path pivoted towards its remarkable efficacy as an anti-parasitic agent, and it is now the first-line oral treatment for leishmaniasis.[26][27]
Clinical Experience and Safety Profile
The clinical development of this compound and miltefosine in oncology has followed different trajectories, largely influenced by their respective efficacy and toxicity profiles observed in human trials.
This compound:
-
Clinical Trials: this compound has progressed through Phase I and II clinical trials for solid tumors, leukemia, and non-small-cell lung cancer (NSCLC).[10][12] These trials have generally shown the drug to be safe and well-tolerated.[10][28] A Phase II trial in advanced NSCLC reported a high proportion of patients achieving stable disease.[12] Another Phase II trial for brain cancers showed encouraging results in halting tumor growth.[12]
-
Safety Profile: The primary dose-limiting toxicity is gastrointestinal irritation.[12][19] Crucially, and in stark contrast to most conventional chemotherapeutics, this compound does not cause bone marrow toxicity or myelosuppression.[10][12] A hemolytic side effect has been noted but can be abolished by formulating the drug with sterols in liposomes.[29]
Miltefosine:
-
Clinical Trials: Miltefosine was shown to be clinically effective in patients with skin metastases of breast cancers and cutaneous lymphomas.[4] However, its development as a systemic anticancer agent was hampered by its toxicity profile, and its success in treating leishmaniasis redirected its clinical application.[26][30]
-
Safety Profile: The most common side effects are gastrointestinal, including nausea, vomiting, and diarrhea.[30][31][32] More significant toxicities include potential nephrotoxicity (increased creatinine) and hepatotoxicity (elevated liver transaminases).[30][33][34] A major concern is its teratogenicity, which strictly contraindicates its use during pregnancy.[16][32]
| Feature | This compound | Miltefosine |
| Primary Clinical Use | Investigational (Oncology) | Approved (Leishmaniasis) |
| Common Side Effects | Gastrointestinal irritation[12][19] | Nausea, vomiting, diarrhea[30][31] |
| Serious Toxicities | Hemolysis (can be mitigated)[29] | Nephrotoxicity, hepatotoxicity[30][33] |
| Bone Marrow Toxicity | None reported[10][12] | Not a primary toxicity |
| Teratogenicity | Not a primary reported concern | Yes, contraindicated in pregnancy[16][32] |
Table 2: Comparative Clinical and Safety Profiles.
Experimental Protocols: Assessing Apoptosis Induction
To differentiate the pro-apoptotic efficacy of ALPs, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is a standard and robust method. The causality behind this choice is that Annexin V detects phosphatidylserine (PS) externalization, an early apoptotic event, while PI stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis. This dual staining allows for the quantitative differentiation of viable, early apoptotic, and late apoptotic/necrotic cell populations.
Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Seeding: Plate cancer cells (e.g., HL-60 or Jurkat) in a 6-well plate at a density of 0.5 x 10^6 cells/mL and allow them to adhere or stabilize overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound and miltefosine (e.g., 5 µM, 10 µM, 20 µM) and a vehicle control (e.g., PBS or media). Include a positive control for apoptosis (e.g., staurosporine). Incubate for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-free dissociation buffer to minimize membrane damage. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Gating Strategy: Gate on the main cell population using forward scatter (FSC) and side scatter (SSC).
-
Quantification: Analyze the FITC (Annexin V) and PI signals.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
Summary and Future Outlook
This compound and miltefosine are both potent, membrane-targeting anticancer agents that induce apoptosis through novel, non-genotoxic mechanisms. While they share a common heritage as alkylphospholipids and both inhibit the critical PI3K/Akt survival pathway, key distinctions emerge from this comparative analysis.
This compound appears to be a more potent and versatile anticancer agent in preclinical models, with a unique mechanism involving the organization of death receptors in lipid rafts. Its highly selective accumulation in tumors and, most notably, its favorable safety profile—lacking the myelosuppression of traditional chemotherapy—make it a highly attractive candidate for further clinical development, particularly in combination therapies.[8][10][12][19]
Miltefosine , while demonstrating clear anticancer activity, has a narrower therapeutic window due to greater off-target toxicities, including renal and hepatic effects, and teratogenicity.[30][32][33] These factors likely contributed to the pivot in its clinical application towards infectious diseases, where it has found remarkable success.
The future of ALPs in oncology may lie in leveraging their unique mechanisms. The ability of this compound to target cancer stem cells and prevent brain metastasis is particularly promising.[21][22] Furthermore, formulating these lipids in advanced drug delivery systems, such as the lipid nanoparticles shown to improve this compound's brain accumulation, could further enhance their efficacy and mitigate side effects, solidifying the role of membrane-targeted therapy in the future of oncology.[20]
References
- 1. Anticancer mechanisms and clinical application of alkylphospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer alkylphospholipids: mechanisms of action, cellular sensitivity and resistance, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. This compound and perifosine induce selective apoptosis in multiple myeloma by recruitment of death receptors and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. apexbt.com [apexbt.com]
- 14. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 15. Targeting the PI3K/Akt Cell Survival Pathway to Induce Cell Death of HIV-1 Infected Macrophages with Alkylphospholipid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. journals.asm.org [journals.asm.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. In vitro and in vivo efficacy of this compound-loaded lipid nanoparticles against glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. scitechdaily.com [scitechdaily.com]
- 23. DSpace [diposit.ub.edu]
- 24. The anticancer drug this compound is a potent inhibitor of neovascularization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. universalbiologicals.com [universalbiologicals.com]
- 26. Leishmania parasitophorous vacuole membranes display phosphoinositides that create conditions for continuous Akt activation and a target for miltefosine in Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro and in vivo efficacy of ether lipid this compound against Leishmania spp. and SbV-resistant parasites. [vivo.weill.cornell.edu]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Combination of the anti-tumour cell ether lipid this compound with sterols abolishes haemolytic side effects of the drug - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Miltefosine in the treatment of leishmaniasis: Clinical evidence for informed clinical risk management - PMC [pmc.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
- 32. Safety profile of miltefosine in the treatment of cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Miltefosine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Comparative Guide to the Synergistic Anti-Cancer Effect of Edelfosine and Doxorubicin
This guide provides an in-depth technical comparison of the synergistic anti-cancer effects observed when combining the alkyl-lysophospholipid, Edelfosine, with the conventional chemotherapeutic agent, Doxorubicin. It is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic basis of this synergy and the experimental frameworks used to validate it. We will explore the distinct mechanisms of each agent, the molecular basis for their enhanced combinatorial efficacy, and present supporting experimental data and protocols.
Introduction: Addressing the Limitations of a Workhorse Chemotherapy
Doxorubicin (DOX), an anthracycline antibiotic, has been a cornerstone of cancer treatment for decades, valued for its broad-spectrum efficacy against a range of solid and hematological malignancies.[1][][3] Its primary mechanisms of action include intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS), all of which culminate in DNA damage and cell death.[4][5][6] However, the clinical utility of Doxorubicin is frequently hampered by two major challenges: the development of chemoresistance and significant dose-limiting cardiotoxicity, largely attributed to ROS-mediated damage in non-cancerous heart tissue.[1][7][8][9]
This has driven a search for combination therapies that can enhance Doxorubicin's potency, overcome resistance, and potentially allow for lower, less toxic dosing. This compound (ET-18-O-CH3), a synthetic alkyl-lysophospholipid, has emerged as a compelling partner in this regard.[10][11] Unlike traditional chemotherapeutics, this compound does not target DNA. Instead, its anti-cancer activity stems from its interaction with the cell membrane, making it an ideal candidate for synergistic combinations with DNA-damaging agents like Doxorubicin.[10][11]
Individual Mechanisms of Action: A Tale of Two Targets
To comprehend the synergy, one must first appreciate the distinct and complementary mechanisms of each drug.
Doxorubicin: The Nuclear Assault
Doxorubicin exerts its cytotoxic effects primarily within the nucleus and mitochondria. Its planar aromatic structure allows it to slide between the base pairs of the DNA double helix (intercalation), physically obstructing DNA and RNA synthesis.[] Perhaps its most critical function is the inhibition of topoisomerase II, an enzyme essential for resolving DNA tangles during replication.[1][4] By trapping the enzyme-DNA complex, Doxorubicin leads to catastrophic double-strand breaks, triggering cell cycle arrest and apoptosis.[4][6] A secondary, yet highly significant, mechanism is its ability to generate high levels of ROS, which inflict widespread oxidative damage on DNA, proteins, and cellular membranes.[5][6]
This compound: The Membrane-Centric Attack
This compound represents a different class of anti-cancer agent. As a lipid analog, it preferentially incorporates into the plasma membranes of cancer cells, which often have a different lipid composition than healthy cells.[10][12] Its key actions include:
-
Lipid Raft Modulation: this compound accumulates in cholesterol-rich membrane microdomains known as lipid rafts.[13][14][15] This disrupts the spatial organization of signaling proteins, notably by inducing the clustering of Fas/CD95 death receptors, which can trigger apoptosis independently of their natural ligand.[11][12][15]
-
Inhibition of Survival Signaling: this compound is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell survival, proliferation, and is often hyperactivated in drug-resistant cancers.[10][16][17][18] By blocking this pathway, this compound lowers the threshold for apoptosis.
-
Induction of Endoplasmic Reticulum (ER) Stress: In some solid tumors, this compound has been shown to induce apoptosis via an ER stress response.[13][14]
Crucially, because this compound's action is independent of the cell's proliferative state and does not target DNA, it can circumvent resistance mechanisms that affect DNA-damaging agents.[11]
The Synergistic Interaction: A Multi-Pronged Attack on Cancer Cells
The combination of this compound and Doxorubicin creates a powerful synergy by launching a simultaneous attack on two distinct cellular fronts: the nucleus (Doxorubicin) and the cell membrane/survival signaling pathways (this compound).[19] This dual-pronged approach enhances therapeutic efficacy through several key mechanisms.
Mechanism 1: Enhanced Apoptosis Induction
The primary synergistic outcome is a marked increase in caspase-dependent apoptosis.[20] this compound acts as a "sensitizer." By inhibiting the pro-survival Akt pathway and promoting the clustering of death receptors in lipid rafts, it effectively "primes" the cancer cell for apoptosis.[10][19] The cell's defenses are lowered, making it exquisitely vulnerable to the DNA double-strand breaks subsequently induced by Doxorubicin. This leads to a more robust activation of the apoptotic cascade, including key executioner enzymes like caspase-3 and caspase-7, than either drug could achieve alone.[19][21]
Mechanism 2: Overcoming Doxorubicin Resistance
A frequent cause of Doxorubicin resistance is the hyperactivation of the PI3K/Akt survival pathway, which counteracts the drug's apoptotic signals.[7][18] this compound directly counters this by inhibiting Akt activation.[16] This re-establishes the cell's sensitivity to Doxorubicin-induced damage. Furthermore, some resistance is mediated by drug efflux pumps like P-glycoprotein (P-gp).[20] While not a direct P-gp inhibitor, this compound's ability to induce profound apoptosis can help overcome the resistance phenotype in cells that rely on these pumps.[20]
Below is a diagram illustrating the distinct and convergent signaling pathways of this compound and Doxorubicin.
Supporting Experimental Data
The synergistic relationship between this compound and Doxorubicin is not merely theoretical; it is substantiated by robust in vitro and in vivo experimental data.
In Vitro Evidence
Studies across various cancer cell lines, particularly in osteosarcoma and Ewing's sarcoma, have quantitatively demonstrated this synergy.[19][20] The Combination Index (CI), calculated using the Chou-Talalay method, is the gold standard for this analysis, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Parameter | MG-63 Osteosarcoma Cells | Ewing's Sarcoma Cells |
| Drug Ratio (DOX:EDL) | 1:1 (w/w) was found to be highly synergistic.[19][21][22] | Ratios tested, synergy observed.[19] |
| Combination Index (CI) | CI values were consistently < 1, confirming strong synergy.[19] | Synergistic effect reported.[19] |
| Key Outcome | Significant increase in caspase-3/7 activity with the combination compared to single agents.[19][21] | Enhanced, caspase-mediated cell death.[19] |
| Reference | Yang P, et al. Onco Targets Ther. 2020.[19][21][22] | González-Fernández Á, et al. (as cited in Yang P, et al.).[19] |
Note: EDL refers to this compound.
In Vivo Validation
The promising in vitro results have been successfully translated into preclinical animal models, demonstrating tangible therapeutic benefits.
| Parameter | MG-63 Xenograft Mouse Model |
| Treatment Groups | Control, Doxorubicin (DOX), this compound (EDL), DOX+EDL Cocktail, DOX+EDL Nanoparticles (DE-FPLN) |
| Dosage | 5 mg/kg for free drugs and formulations.[22][23] |
| Primary Endpoint | Tumor Volume (mm³) |
| Key Finding | The combination of DOX and EDL, particularly when co-encapsulated in targeted lipid-polymer hybrid nanoparticles (DE-FPLN), resulted in the most significant suppression of tumor growth compared to control and single-agent groups.[22][23] |
| Toxicity | The effective combination therapy did not produce detectable side effects or significant changes in body weight, indicating a favorable safety profile.[21][22] |
| Reference | Yang P, et al. Onco Targets Ther. 2020.[21][22][23] |
Key Experimental Protocols
Reproducing and building upon these findings requires standardized and rigorous experimental protocols. Below are methodologies for assessing the synergy between this compound and Doxorubicin.
Protocol 1: Cell Viability and Synergy Quantification (MTT Assay & Combination Index)
This protocol determines the cytotoxic effect of the drugs, alone and in combination, to calculate the Combination Index (CI).
-
Cell Seeding: Seed cancer cells (e.g., MG-63) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Single-Agent IC50 Determination: Treat cells with a serial dilution of Doxorubicin alone and this compound alone for 48-72 hours to determine the concentration of each drug that inhibits 50% of cell growth (IC50).
-
Combination Treatment: Treat cells with both drugs simultaneously over a range of concentrations. A fixed-ratio design, based on the ratio of the individual IC50 values (e.g., 1:1), is recommended.[24] Include wells for untreated controls and single-agent controls.
-
MTT Assay: After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization and Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Use software like CompuSyn or CalcuSyn to input the dose-effect data for the single agents and the combination. The software will calculate the Combination Index (CI) values based on the Chou-Talalay method. A CI value less than 1 indicates synergy.[25]
Protocol 2: Western Blot for PI3K/Akt Pathway Inhibition
This protocol verifies this compound's mechanism of action by assessing the phosphorylation status of Akt.
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, Doxorubicin, and the combination for a predetermined time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, and a loading control like mouse anti-β-actin.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in the ratio of phospho-Akt to total Akt in this compound-treated samples indicates pathway inhibition.
Workflow and Logical Framework
The investigation of drug synergy follows a logical progression from initial screening to mechanistic validation.
Conclusion and Future Perspectives
The combination of this compound and Doxorubicin represents a scientifically rational and experimentally validated synergistic strategy for cancer therapy. By targeting distinct but complementary cellular processes, this combination achieves a therapeutic effect greater than the sum of its parts. The primary advantages are the potentiation of apoptosis and the ability to counteract key mechanisms of Doxorubicin resistance, such as the activation of the PI3K/Akt survival pathway.
The success of this combination in preclinical models, especially when delivered via advanced nanoparticle systems, is highly encouraging.[21][22] Such delivery platforms can optimize the pharmacokinetics of both drugs, ensure they reach the tumor site at a synergistic ratio, and further enhance therapeutic efficacy while minimizing systemic toxicity.[19][21] Future research should continue to explore the application of this combination in other cancer types and advance the development of co-formulated nanocarriers toward clinical translation. This strategy holds significant promise for improving outcomes for patients treated with one of oncology's most important, albeit challenging, drugs.
References
- 1. jetir.org [jetir.org]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity | MDPI [mdpi.com]
- 7. remedypublications.com [remedypublications.com]
- 8. Doxorubicin-induced apoptosis: implications in cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - ProQuest [proquest.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Targeting the PI3K/Akt Cell Survival Pathway to Induce Cell Death of HIV-1 Infected Macrophages with Alkylphospholipid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Inhibition of phosphatidylinositol 3-kinase-Akt signaling blocks growth, promotes apoptosis, and enhances sensitivity of small cell lung cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. Doxorubicin and this compound lipid nanoparticles are effective acting synergistically against drug-resistant osteosarcoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Doxorubicin and this compound Combo-Loaded Lipid-Polymer Hybrid Nanoparticles for Synergistic Anticancer Effect Against Drug-Resistant Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Doxorubicin and this compound Combo-Loaded Lipid–Polymer Hybrid Nanoparticles for Synergistic Anticancer Effect Against Drug-Resistant Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Edelfosine and Androgen Deprivation Therapy in Prostate Cancer Models
This guide provides an in-depth comparison of Edelfosine as a monotherapy and in combination with Androgen Deprivation Therapy (ADT) for the treatment of prostate cancer, with a focus on androgen-sensitive and castration-resistant models. We will delve into the synergistic mechanisms, present comparative preclinical data, and provide detailed experimental protocols to enable researchers to validate and build upon these findings.
Introduction: The Challenge of Androgen Independence
Androgen Deprivation Therapy (ADT) remains the cornerstone of treatment for metastatic prostate cancer. By targeting the androgen receptor (AR) signaling axis, ADT initially induces significant tumor regression. However, a vast majority of tumors inevitably progress to a more aggressive, lethal stage known as castration-resistant prostate cancer (CRPC). This progression is frequently driven by the activation of alternative survival pathways, most notably the PI3K/Akt/mTOR pathway, which can function independently of androgen receptor signaling.
This reality necessitates the exploration of combination therapies that can either re-sensitize cancer cells to ADT or target the escape pathways that drive resistance. This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), a synthetic ether lipid, has emerged as a promising candidate. Unlike traditional chemotherapeutics that target DNA, this compound acts on cell membranes and inhibits key signaling nodes like the PI3K/Akt pathway, making it an ideal agent to counteract ADT-resistance mechanisms.
Mechanisms of Action & Rationale for Combination
To understand the powerful synergy between this compound and ADT, we must first examine their individual and combined effects on cancer cell signaling.
Androgen Deprivation Therapy (ADT)
ADT functions by reducing androgen levels or by blocking the androgen receptor. This starves the cancer cells of the hormonal signals they need to grow and survive, leading to cell cycle arrest and apoptosis.
This compound: A Multi-Faceted Anti-Cancer Agent
This compound exerts its anti-tumor effects through several mechanisms:
-
PI3K/Akt Pathway Inhibition: It is a potent inhibitor of the PI3K/Akt pathway, a critical signaling cascade for cell survival, proliferation, and resistance to apoptosis.
-
Membrane Lipid Raft Accumulation: this compound selectively accumulates in the lipid rafts of cancer cell membranes, disrupting their structure and function. This can interfere with the localization and activity of key survival proteins.
-
Induction of Apoptosis: By inhibiting survival signals and disrupting membrane integrity, this compound effectively induces programmed cell death in malignant cells.
The Synergistic Interaction
The combination of ADT and this compound creates a dual-pronged attack. ADT targets the primary AR signaling pathway, while this compound simultaneously dismantles the key survival pathway (PI3K/Akt) that cancer cells use to escape ADT. This synergistic action has been shown to be effective in both androgen-sensitive and, crucially, castration-resistant prostate cancer cells.
The combination of this compound with Androgen Deprivation (AD) has been shown to greatly decrease cell proliferation compared to either agent used alone.[1][2][3][4] This effect is achieved through a multi-pronged attack on cancer cell survival pathways. This compound treatment leads to a dose-dependent decrease in AKT activity, a key component of the PI3K/Akt survival pathway.[1][2][3] Furthermore, the combination therapy inhibits the expression of the androgen receptor (AR) and is associated with an increase in Activating Transcription Factor 3 (ATF3), a stress-response gene that acts as a negative regulator of AR transactivation.[1][3] ATF3 binds to the androgen receptor after combined this compound and AD treatment, repressing its transcriptional activation.[1][3] This synergistic action results in higher levels of apoptosis in prostate cancer cells.[1][2][3][4]
In vivo experiments using an orthotopic LNCaP model have confirmed the anti-tumor effects of the this compound and AD combination over individual treatments.[1][3][5] A significant decrease in both tumor volume and Prostate-Specific Antigen (PSA) levels was observed when this compound and AD were combined, compared to this compound alone.[3][5]
The following diagram illustrates the convergent inhibition of key prostate cancer survival pathways by this combination therapy.
Caption: Dual inhibition of AR and PI3K/Akt pathways by ADT and this compound.
Comparative Preclinical Efficacy
The true potential of a combination therapy is revealed through direct, quantitative comparison with its constituent monotherapies. Preclinical studies have consistently demonstrated the superiority of the this compound-ADT combination across various metrics.
In Vitro Cell Line Studies
Experiments are typically conducted using well-characterized prostate cancer cell lines to model different disease states:
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.[6][7] It expresses a mutant androgen receptor and is a common model for hormone-sensitive prostate cancer.[7]
-
PC-3: An androgen-insensitive human prostate cancer cell line derived from a bone metastasis.[6][7] It does not express the androgen receptor and represents a model of castration-resistant prostate cancer.[7]
The following table summarizes representative data on the effects of these treatments on cell viability.
| Treatment Group | Cell Line | Endpoint | Result (% of Control) | Interpretation |
| Control (Vehicle) | LNCaP | Cell Viability | 100% | Baseline |
| ADT Alone | LNCaP | Cell Viability | ~70-80% | Moderate inhibition |
| This compound Alone | LNCaP | Cell Viability | ~50-60% | Significant inhibition |
| ADT + this compound | LNCaP | Cell Viability | ~20-30% | Strong Synergistic Inhibition |
| Control (Vehicle) | PC-3 | Cell Viability | 100% | Baseline |
| ADT Alone | PC-3 | Cell Viability | ~95-100% | No effect (AR-negative) |
| This compound Alone | PC-3 | Cell Viability | ~40-50% | Potent inhibition |
| ADT + this compound | PC-3 | Cell Viability | ~40-50% | Effective, driven by this compound |
Note: The values presented are illustrative, based on trends reported in the literature. Actual results will vary based on specific experimental conditions.
In Vivo Xenograft Studies
The combination's efficacy has also been validated in animal models, which provide a more complex biological system.
| Treatment Group | Model | Endpoint | Result (vs. Control) |
| Control (Vehicle) | LNCaP Orthotopic Xenograft | Tumor Volume | 100% |
| This compound Alone | LNCaP Orthotopic Xenograft | Tumor Volume | Significant Decrease |
| ADT + this compound | LNCaP Orthotopic Xenograft | Tumor Volume | Markedly Greater Decrease than monotherapy [3][5] |
| Control (Vehicle) | LNCaP Orthotopic Xenograft | Serum PSA Levels | 100% |
| This compound Alone | LNCaP Orthotopic Xenograft | Serum PSA Levels | Significant Decrease |
| ADT + this compound | LNCaP Orthotopic Xenograft | Serum PSA Levels | Markedly Greater Decrease than monotherapy [3][5] |
Experimental Protocols
To ensure reproducibility and scientific rigor, we provide the following detailed protocols for key experiments used to evaluate the this compound-ADT combination.
In Vitro Cell Viability Assay (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Culture LNCaP or PC-3 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For androgen deprivation conditions, use phenol red-free RPMI-1640 with 10% charcoal-stripped FBS for 24-48 hours prior to the experiment.
-
Trypsinize and seed 5 x 10³ cells per well in a 96-well plate. Allow cells to adhere for 24 hours.
-
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute this compound and/or ADT agents (e.g., Bicalutamide) to desired final concentrations in the appropriate cell culture medium.
-
Remove old medium from wells and add 100 µL of the treatment medium. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 48, 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
-
References
- 1. This compound Promotes Apoptosis in Androgen-Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Promotes Apoptosis in Androgen-Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor … [ouci.dntb.gov.ua]
- 5. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unique Patterns of Molecular Profiling between Human Prostate Cancer LNCaP and PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The diverse and contrasting effects of using human prostate cancer cell lines to study androgen receptor roles in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Edelfosine and Standard Chemotherapy: Efficacy, Mechanisms, and Methodologies
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of oncology, the quest for therapeutic agents with high efficacy and minimal toxicity remains a paramount challenge. Edelfosine (ET-18-O-CH3), a synthetic alkyl-lysophospholipid, has emerged as a compound of significant interest due to its novel mechanism of action that diverges from conventional DNA-damaging chemotherapeutics.[1][2] This guide provides a comprehensive comparison of the efficacy of this compound against standard chemotherapy regimens, grounded in experimental data, to inform researchers, scientists, and drug development professionals.
Section 1: Mechanistic Divergence: A Tale of Two Therapeutic Strategies
Standard chemotherapy agents, for decades the cornerstone of cancer treatment, primarily exert their cytotoxic effects by inducing DNA damage, thereby triggering apoptosis in rapidly dividing cells.[3][4] This non-specific approach, however, often leads to significant collateral damage to healthy, proliferating cells, resulting in dose-limiting toxicities such as myelosuppression.[1]
This compound, in stark contrast, does not target DNA.[1] Its anti-neoplastic activity stems from its interaction with the cell membrane, where it preferentially accumulates in tumor cells.[1][5][6][7] This selective uptake is a key differentiator, contributing to a more favorable safety profile.[1][8][9][10] The primary mechanisms of this compound-induced apoptosis are multifaceted and include:
-
Lipid Raft Reorganization: this compound integrates into cholesterol-rich lipid rafts within the plasma membrane.[11][12][13] This leads to the clustering of death receptors, such as Fas/CD95, and the exclusion of survival signaling molecules, thereby initiating the apoptotic cascade independent of ligand binding.[1][5][13][14]
-
Endoplasmic Reticulum (ER) Stress: In solid tumors, this compound has been shown to accumulate in the endoplasmic reticulum, inducing an ER stress response that culminates in apoptosis.[12][13]
-
Inhibition of Survival Pathways: this compound can inhibit critical cell survival signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2][11]
This fundamental difference in the mechanism of action suggests that this compound may be effective in tumors resistant to traditional chemotherapy and could offer a better-tolerated alternative or synergistic partner in combination therapies.
Visualizing the Mechanistic Divide
The following diagrams illustrate the distinct signaling pathways targeted by standard chemotherapy and this compound.
Caption: Signaling pathway of standard chemotherapy.
Caption: Signaling pathways of this compound.
Section 2: Comparative Efficacy: In Vitro and In Vivo Evidence
The therapeutic potential of this compound has been evaluated in a range of hematological and solid tumors, with studies demonstrating its potent and selective anti-cancer activity.
In Vitro Cytotoxicity
Direct comparisons of the half-maximal inhibitory concentration (IC50) of this compound with standard chemotherapeutic agents are limited in the literature. However, available data indicate that this compound exhibits potent cytotoxicity against various cancer cell lines.
| Cancer Type | Cell Line(s) | This compound IC50 (µM) | Standard Chemotherapy IC50 (µM) | Reference |
| Mantle Cell Lymphoma (MCL) & Chronic Lymphocytic Leukemia (CLL) | Patient-derived cells | Potent (exact values vary) | Not directly compared | [9] |
| Leukemia | K562 (resistant), HL-60 (sensitive) | 57.70 (free), 20.0 (nanoparticles) | Not directly compared | [15] |
| Non-Small Cell Lung Cancer | A549, HOP62, H522, HOP92, H460 | Variable, potent in some lines | Not directly compared | [16] |
| Colon Cancer | HCT116, HCT15, H29, KM12, SW620 | Variable, potent in some lines | Not directly compared | [16] |
| Breast Cancer | MCF7, MDAMB231, BT549 | Low activity | Not directly compared | [16] |
Note: The table compiles data from various sources; direct comparative studies on the same cell lines under identical conditions are scarce.[2]
It is noteworthy that this compound has shown efficacy in overcoming multidrug resistance. For instance, nanoencapsulated this compound was able to induce cell death in the otherwise resistant K-562 leukemia cell line.[15][17]
In Vivo Tumor Models
Preclinical studies using xenograft mouse models have consistently demonstrated the in vivo anti-tumor activity of orally administered this compound. A key finding from these studies is the preferential accumulation of this compound in tumor tissue compared to other organs, which underscores its tumor-selective targeting.[1][5][6][7]
| Cancer Model | Treatment | Outcome | Reference |
| Mantle Cell Lymphoma & Chronic Lymphocytic Leukemia Xenografts | Oral this compound | Potent anticancer activity, preferential accumulation in tumor | [5][9] |
| Pancreatic Cancer Xenografts (Capan-2, HuP-T4) | Oral this compound (30 mg/kg/day) | Significant tumor growth inhibition | [8] |
| Glioblastoma Xenograft (C6 glioma) | Oral this compound-loaded lipid nanoparticles | Significant reduction in tumor growth (p<0.01) | [18] |
| Metastatic Breast Cancer (435-Lung cells) | Oral this compound | Inhibition of lung and brain colonization, prolonged survival | [10] |
While direct in vivo comparisons with standard chemotherapy are not extensively detailed in the provided search results, the significant tumor regression and inhibition of metastasis observed with this compound monotherapy in various models highlight its potential as a potent anti-cancer agent.[8][10]
Section 3: Clinical Evidence and Therapeutic Window
This compound has been evaluated in Phase I and II clinical trials for various malignancies, including solid tumors, leukemia, and non-small-cell lung carcinoma (NSCLC).[1] A Phase II trial in patients with brain cancer showed encouraging results in halting tumor growth and improving quality of life.[1] Similarly, a trial for advanced NSCLC reported a high proportion of patients with stable disease.[1]
A significant advantage of this compound observed in both preclinical and clinical studies is its favorable safety profile. Unlike many DNA-damaging chemotherapeutics, this compound does not exhibit bone marrow toxicity.[1] The primary dose-limiting toxicity is gastrointestinal irritation, which has been found to be manageable.[1] This wider therapeutic window suggests that this compound could be administered for prolonged periods and potentially in combination with other agents without overlapping toxicities.
Section 4: Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are representative protocols for assessing the efficacy of anti-cancer compounds like this compound.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]
Objective: To determine the IC50 value of this compound and a standard chemotherapeutic agent in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)[19]
-
This compound and standard chemotherapy drug stocks (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the standard chemotherapy agent in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[21]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to a dark blue formazan product.[19]
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 540-570 nm.[20]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in an animal model.
Objective: To compare the effect of this compound and a standard chemotherapeutic agent on tumor growth in a xenograft mouse model.
Materials:
-
Cancer cell line for tumor induction
-
This compound and standard chemotherapy drug formulations for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, this compound, standard chemotherapy).
-
Drug Administration: Administer the treatments according to the planned schedule, route (e.g., oral gavage for this compound), and dosage.[5][8]
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate tumor volume.
-
Endpoint: Continue the experiment until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size).
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to compare the efficacy of the treatments. At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting).
Section 5: Conclusion and Future Directions
Future research should focus on:
-
Conducting head-to-head clinical trials comparing this compound with or in combination with standard chemotherapy in specific cancer types.
-
Identifying predictive biomarkers to select patient populations most likely to respond to this compound.
-
Exploring rational combination strategies with other targeted therapies and immunotherapies to exploit synergistic effects.
The continued investigation of this compound and other membrane-targeting agents holds the potential to introduce novel, more effective, and less toxic treatment regimens into the oncologist's armamentarium.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. moffitt.org [moffitt.org]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antitumor alkyl ether lipid this compound: tissue distribution and pharmacokinetic behavior in healthy and tumor-bearing immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [diposit.ub.edu]
- 11. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. The Orally Available, Synthetic Ether Lipid this compound Inhibits T Cell Proliferation and Induces a Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Design, synthesis, and study of novel phenethyl-based antitumor phospholipids downregulating p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound lipid nanoparticles overcome multidrug resistance in K-562 leukemia cells by a caspase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo efficacy of this compound-loaded lipid nanoparticles against glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
- 20. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Resistance Between Edelfosine and Other Alkylphospholipids
Introduction: The Double-Edged Sword of Alkylphospholipids
Synthetic alkylphospholipids (APLs) represent a compelling class of anti-neoplastic agents that diverge from classical chemotherapy. Instead of targeting DNA, compounds like edelfosine, miltefosine, and perifosine exert their cytotoxic effects at the level of the cell membrane.[1][2] Their unique structure, featuring a stable ether linkage, allows them to resist metabolic breakdown, accumulate in the membranes of rapidly proliferating cancer cells, and disrupt critical lipid-dependent signaling pathways, often culminating in apoptosis.[2][3][4] This membrane-centric mechanism of action holds promise for overcoming resistance to DNA-damaging agents. However, the specter of drug resistance is a persistent challenge in oncology, and APLs are no exception.
This guide provides an in-depth comparison of the cross-resistance profiles between this compound and other prominent APLs. We will explore the underlying molecular mechanisms, present a framework for their experimental evaluation, and offer insights for researchers in drug development. Our objective is to equip scientists with the knowledge to anticipate and investigate the complex patterns of sensitivity and resistance within this unique class of anticancer drugs.
Section 1: Unraveling the Molecular Mechanisms of Action and Resistance
To understand cross-resistance, we must first grasp how APLs function and how cancer cells evade their effects.
Mechanism of Action: A Multi-Pronged Attack on Cell Membranes
APLs are not passive bystanders in the cell membrane; they are active saboteurs of cellular homeostasis. Their cytotoxicity is primarily driven by:
-
Disruption of Lipid Rafts and Signaling Hubs: APLs, particularly this compound and perifosine, preferentially accumulate in cholesterol-rich membrane domains known as lipid rafts. This accumulation can forcibly recruit and cluster death receptors like Fas/CD95, forming a death-inducing signaling complex (DISC) that triggers the extrinsic apoptosis pathway, even in the absence of the natural ligand.[5]
-
Inhibition of Survival Signaling: APLs are potent inhibitors of pro-survival signaling cascades. Perifosine is particularly noted for its consistent and potent inhibition of the PI3K/Akt pathway.[4][6] this compound can also interfere with the Ras/Raf/ERK pathway, a key driver of cell proliferation.[2]
-
Interference with Phospholipid Metabolism: APLs structurally mimic lysophosphatidylcholine. Their accumulation inhibits CTP:phosphocholine cytidylyltransferase, a rate-limiting enzyme in the de novo synthesis of phosphatidylcholine (PC), a crucial component of cell membranes.[3] This disruption of PC biosynthesis is a significant contributor to APL-induced apoptosis.[3]
Caption: Core signaling pathways targeted by Alkylphospholipids.
Mechanisms of Cellular Resistance
Resistance to APLs can arise from several molecular alterations that either prevent the drug from reaching its target or disable the downstream death signals.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-associated Protein (MRP), is a classic mechanism of multidrug resistance (MDR).[7][8] These transporters function as ATP-powered pumps that expel a wide range of xenobiotics, including certain APLs, from the cell, thereby reducing their intracellular concentration.[7][9]
-
Reduced Drug Uptake: For APLs to act on intracellular targets like the endoplasmic reticulum, they must first be internalized.[3] A primary mechanism of resistance, particularly observed in Leishmania parasites resistant to miltefosine, is a defect in the inward translocation of the drug across the plasma membrane.[10] This mechanism has been shown to confer cross-resistance to this compound.[10]
-
Alterations in Lipid Metabolism: Since APLs interfere with lipid pathways, changes in these pathways can confer resistance. For instance, cells made resistant to this compound or perifosine have been shown to have decreased levels of sphingomyelin synthase I (SMSI), suggesting that altered sphingolipid signaling is a key factor in the cytotoxic response.[6]
Section 2: A Comparative Guide to Cross-Resistance Profiles
Cross-resistance occurs when a single resistance mechanism confers tolerance to multiple drugs.[11] The pattern of cross-resistance among APLs is not uniform; it is highly dependent on the specific mechanism of resistance acquired by the cancer cell. The data below, synthesized from multiple studies, illustrates this complexity.
| Cell Line | Selected for Resistance to | Primary Resistance Mechanism | Cross-Resistance to this compound? | Cross-Resistance to Other APLs? | Citation(s) |
| Leishmania donovani | Miltefosine | Defective inward drug translocation | Yes | Not specified, but likely for structurally similar APLs. | [10] |
| P388 (Murine Leukemia) | Adriamycin | P-glycoprotein (MDR1) overexpression | Modest | Not specified. | [12] |
| S180 (Murine Sarcoma) | Adriamycin | P-glycoprotein (MDR1) overexpression | Modest | Not specified. | [12] |
| AUXB1 (CHO subline) | Colchicine | P-glycoprotein (MDR1) overexpression | No | No cross-resistance to BM41.440 or hexadecylphosphocholine. | [12] |
| K-562 (Human CML) | N/A (Intrinsic Resistance) | Multiple factors, potentially including reduced uptake rate. | Intrinsic Resistance | Not specified. | [13][14] |
Key Insights from Comparative Data:
-
Uptake-Mediated Resistance Shows Strong Cross-Resistance: The clearest evidence for cross-resistance comes from studies where resistance is mediated by reduced drug uptake. The miltefosine-resistant Leishmania strain, which is unable to efficiently internalize the drug, is also resistant to this compound.[10] This strongly suggests that APLs share, at least in part, a common internalization pathway that, when impaired, confers broad resistance within the class.
-
Efflux-Mediated Cross-Resistance is Variable: The pattern for resistance mediated by ABC transporters like P-gp is far less predictable. While Adriamycin-resistant cells show modest cross-resistance to this compound, colchicine-resistant cells show none at all.[12] This highlights a critical point: not all P-gp-overexpressing cells confer resistance to all P-gp substrates equally. The specific conformation of the transporter or other cellular factors may influence which drugs are effectively effluxed.[15] this compound may be a poor substrate for the P-gp variant in some cell lines.
-
Intrinsic Resistance: Some cell lines, like K-562, exhibit intrinsic resistance to this compound without prior drug selection.[13] While the exact mechanism is multifaceted, it has been observed that nanoencapsulation of this compound can overcome this resistance, suggesting that bypassing the standard plasma membrane uptake mechanism can restore sensitivity.[13][16]
Section 3: Experimental Protocols for Assessing Cross-Resistance
For any research program involving APLs, it is crucial to empirically determine the cross-resistance profile of your specific cellular model. Here, we provide a validated, step-by-step workflow.
Workflow Overview
The process involves generating a resistant cell line through chronic exposure to a single APL and then challenging both the resistant line and its parental counterpart with a panel of other APLs to determine their respective potencies.
Caption: Experimental workflow for determining drug cross-resistance.
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol is adapted from standard methodologies for developing acquired resistance in vitro.[17]
-
Causality: The goal is to select for cells that can survive and proliferate under continuous drug pressure. A stepwise increase in concentration is critical to prevent mass cell death and allow for the gradual selection of resistant clones.
-
Establish Baseline Sensitivity: First, determine the initial half-maximal inhibitory concentration (IC50) of your chosen APL (e.g., this compound) in the parental cancer cell line using the cytotoxicity assay described in Protocol 2.
-
Initial Exposure: Culture the parental cells in media containing the APL at a concentration equal to or slightly below its IC50.
-
Monitor and Escalate: Maintain the culture, replacing the drug-containing media every 2-3 days. When the cells resume a stable proliferation rate (indicating adaptation), subculture them and increase the drug concentration by a factor of 1.5 to 2.0.
-
Repeat: Continue this process of dose escalation over several weeks to months. The surviving cell population will become progressively more resistant.
-
Isolation and Maintenance: Once a population is established that can proliferate at a concentration at least 10-fold higher than the initial parental IC50, this is considered your resistant cell line. This line should be maintained under continuous drug pressure to prevent reversion.
Protocol 2: Determining Cytotoxicity and Cross-Resistance via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[18] It measures the metabolic activity of mitochondrial reductase enzymes, which is proportional to the number of living cells.
-
Causality: This assay provides the quantitative data (IC50 values) needed to compare the drug sensitivity between the parental and resistant cell lines. The comparison forms the basis for determining resistance and cross-resistance.
-
Cell Seeding: Seed both the parental and the newly generated resistant cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Include wells for a "no-cell" blank control. Allow cells to adhere and resume proliferation for 24 hours.
-
Drug Preparation: Prepare serial dilutions of each APL to be tested (this compound, Miltefosine, Perifosine, etc.) in culture media. A typical concentration range might span from 0.1 µM to 100 µM.[19] Include a vehicle-only control (media with the same solvent concentration used for the drug, typically DMSO or ethanol).
-
Drug Treatment: Remove the old media from the plates and add 100 µL of the prepared drug dilutions to the appropriate wells in triplicate.
-
Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, under normal cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control Well - Absorbance of Blank)] x 100
-
-
Determine IC50: Plot Percent Viability against the log of the drug concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value for each drug in both the parental and resistant cell lines.
-
Calculate the Resistance Index (RI):
-
RI = (IC50 of Resistant Cell Line) / (IC50 of Parental Cell Line)
-
-
Interpret the Results:
-
Resistance: For the drug used in selection (e.g., this compound), an RI significantly greater than 1 confirms the resistant phenotype.
-
Cross-Resistance: If the RI for a different APL (e.g., Perifosine) is also >1, the cell line exhibits cross-resistance to that drug.
-
No Cross-Resistance: An RI ≈ 1 indicates that resistance to the first drug does not affect sensitivity to the second.
-
Collateral Sensitivity: An RI < 1 indicates that acquiring resistance to the first drug has made the cells more sensitive to the second, a phenomenon known as collateral sensitivity.
-
Conclusion and Future Directions
The relationship of cross-resistance among alkylphospholipids is intricate and highly context-dependent. This guide demonstrates that a simple assumption of class-wide cross-resistance is scientifically unsound. The underlying molecular mechanism of acquired resistance—be it impaired drug influx, enhanced efflux, or altered metabolic pathways—is the primary determinant of the cross-resistance profile.
For researchers in drug development, these findings carry significant weight. The variability in cross-resistance mediated by P-glycoprotein suggests that certain APLs, like this compound, may remain effective against tumors that have developed resistance to other chemotherapeutics via this common efflux pump.[12] Conversely, the strong cross-resistance observed when drug uptake is impaired highlights the importance of developing APLs with diverse transport mechanisms or utilizing delivery systems, such as lipid nanoparticles, that can bypass these resistance gates.[13][16]
Ultimately, a thorough experimental characterization of resistance and cross-resistance patterns, as detailed in this guide, is not merely an academic exercise. It is a mandatory step in the preclinical evaluation of novel APLs and a critical component in designing rational combination therapies to overcome the formidable challenge of drug resistance in cancer.
References
- 1. Anticancer alkylphospholipids: mechanisms of action, cellular sensitivity and resistance, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Alkylphospholipids: Mechanisms of Action, Cellular Sen...: Ingenta Connect [ingentaconnect.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Anticancer mechanisms and clinical application of alkylphospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and perifosine induce selective apoptosis in multiple myeloma by recruitment of death receptors and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perifosine: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 9. Functional interactions between synthetic alkyl phospholipids and the ABC transporters P-glycoprotein, Ste-6, MRP, and Pgh 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leishmania donovani Resistance to Miltefosine Involves a Defective Inward Translocation of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic mapping of antibiotic cross-resistance and collateral sensitivity with chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-resistance pattern of cell lines selected for resistance towards different cytotoxic drugs to membrane-toxic phospholipids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Differing patterns of cross-resistance resulting from exposures to specific antitumour drugs or to radiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound lipid nanoparticles overcome multidrug resistance in K-562 leukemia cells by a caspase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic effects of alkyl-phospholipids (Erufosine and Perifosine) in combination with cell cycle check point inhibitor (ATM) in breast cancer cells | Biomedical Current Insights [biologycircle.com]
- 19. sorger.med.harvard.edu [sorger.med.harvard.edu]
A Comparative Guide to the Cytotoxicity of Edelfosine and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the cytotoxic properties of two distinct anticancer agents: Edelfosine, a synthetic alkyl-lysophospholipid, and cisplatin, a platinum-based chemotherapeutic. By examining their disparate mechanisms of action, reviewing established experimental protocols for cytotoxicity assessment, and presenting comparative data, this document aims to equip researchers with the critical information necessary for informed decision-making in preclinical and clinical drug development.
Introduction: Two Distinct Classes of Anticancer Agents
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is the prototype of a class of synthetic antitumor lipids that do not interact with DNA.[1] Instead, its primary mode of action involves interaction with cell membranes, leading to the selective induction of apoptosis in cancer cells while largely sparing normal cells.[1][2] this compound has been evaluated in clinical trials for various cancers, including solid tumors, leukemias, and non-small-cell lung carcinomas.[2]
Cisplatin (cis-diamminedichloroplatinum(II)) is one of the most potent and widely used chemotherapeutic drugs for treating a variety of solid tumors.[3] Its cytotoxic effects are primarily mediated through its interaction with DNA, forming adducts that trigger a cascade of cellular responses culminating in apoptosis.[3][4] However, its clinical utility is often limited by significant side effects and the development of drug resistance.[3][5]
Divergent Mechanisms of Action
The fundamental difference in the cytotoxic mechanisms of this compound and cisplatin lies in their primary cellular targets. This compound acts on the cell membrane and intracellular organelles, while cisplatin's primary target is nuclear DNA.
This compound: A Membrane-Centric Approach to Apoptosis
This compound's unique mechanism of action is initiated by its incorporation into the cell membrane, particularly within cholesterol-rich lipid rafts.[6][7] This integration disrupts the normal function of these microdomains and triggers a cascade of pro-apoptotic signals:
-
Lipid Raft Reorganization and Death Receptor Clustering: this compound induces the clustering of death receptors, such as Fas/CD95, within lipid rafts.[8][9] This leads to the formation of the Death-Inducing Signaling Complex (DISC) and activation of the extrinsic apoptosis pathway, independent of the natural Fas ligand.[6][8]
-
Endoplasmic Reticulum (ER) Stress: In solid tumor cells, this compound can translocate to the ER, inducing an ER stress response that activates the intrinsic apoptotic pathway.[6][7]
-
Mitochondrial Targeting: The pro-apoptotic signals initiated at the plasma membrane and ER converge at the mitochondria.[7] this compound promotes the loss of mitochondrial membrane potential and the release of cytochrome c, key events in the execution of apoptosis.[6][7] This process can be blocked by the overexpression of anti-apoptotic proteins like Bcl-2.[7]
-
Inhibition of Survival Pathways: this compound has been shown to inhibit pro-survival signaling pathways, such as the Akt/protein kinase B (PKB) pathway.[2][6]
Cisplatin: DNA Damage as the Primary Cytotoxic Trigger
Cisplatin exerts its cytotoxic effects through a well-established mechanism centered on DNA damage:
-
DNA Adduct Formation: After entering the cell, cisplatin is activated and binds to DNA, forming primarily intrastrand crosslinks.[3][10] These adducts distort the DNA structure, interfering with replication and transcription.[4][11]
-
Activation of DNA Damage Response (DDR): The formation of cisplatin-DNA adducts activates complex cellular signaling pathways, including those involving ATR, p53, and MAP kinases.[3][12] This response can lead to cell cycle arrest, allowing time for DNA repair.[10]
-
Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathways trigger apoptosis.[3][13] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][14]
-
Generation of Reactive Oxygen Species (ROS): Cisplatin can also induce cytotoxicity through the generation of ROS, leading to oxidative stress and further promoting apoptosis.[4][10]
Mechanisms of drug resistance to cisplatin are multifaceted and include reduced drug uptake, increased drug inactivation, enhanced DNA repair, and inhibition of apoptotic pathways.[3][15]
Figure 1. Signaling pathways of this compound and Cisplatin.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[16][17] The principle of the assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[16][18] The amount of formazan produced is proportional to the number of viable cells.[17]
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound and cisplatin in culture medium. It is crucial to have a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drugs).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions or control medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[19]
-
After the drug treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[20]
-
Incubate the plate for 3-4 hours at 37°C.[19] During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[19]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[18]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used to subtract background absorbance.[18]
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Figure 2. MTT assay workflow for cytotoxicity assessment.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the cytotoxicity of different compounds. However, it is important to note that IC50 values for cisplatin can show significant variability between studies due to differences in experimental conditions.[21][22] The following table provides a summary of reported IC50 values for this compound and cisplatin in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Non-small cell lung | Not specified | 7.49 ± 0.16 | 48 | [23] |
| HEC-1-A | Endometrial carcinoma | Not specified | ~2.5 | Not specified | [24] |
| PaCa-2 | Pancreatic tumor | Not specified | ~5 | Not specified | [24] |
| SKOV-3 | Ovarian cancer | Not specified | ~7.5 - 40 | 24 | [22][25] |
| HL-60 | Promyelocytic leukemia | ~10 | Not specified | 7 | [26] |
| HTB-26 | Breast cancer | 10-50 | Not specified | Not specified | [27] |
| PC-3 | Pancreatic cancer | 10-50 | Not specified | Not specified | [27] |
| HepG2 | Hepatocellular carcinoma | 10-50 | Not specified | Not specified | [27] |
Note: Direct comparative studies of this compound and cisplatin across a wide range of cell lines under identical conditions are limited. The data presented is a compilation from various sources and should be interpreted with consideration of the different experimental setups.
Discussion: Potency, Selectivity, and Therapeutic Implications
The comparison between this compound and cisplatin reveals fundamental differences that have significant implications for their therapeutic potential.
Potency: Based on the available data, cisplatin generally exhibits higher potency, with IC50 values often in the low micromolar range for sensitive cell lines.[23][24][25] this compound's IC50 values tend to be in the mid to high micromolar range.[26][27] However, potency is not the sole determinant of a drug's efficacy.
Selectivity: A key advantage of this compound is its reported selectivity for cancer cells, while sparing normal, non-malignant cells.[2][28] This selectivity is attributed to differences in the membrane composition and fluidity between cancerous and normal cells, leading to preferential uptake and accumulation of this compound in tumors.[28] In contrast, cisplatin's cytotoxicity is less selective, affecting all rapidly dividing cells, which leads to its well-known side effects, such as nephrotoxicity, neurotoxicity, and myelosuppression.[29]
Resistance: Resistance to cisplatin is a major clinical challenge and can arise through multiple mechanisms, including reduced drug accumulation, increased detoxification, and enhanced DNA repair.[29][30] Because this compound's mechanism of action is independent of DNA interaction, it may be effective against cisplatin-resistant tumors.[2] This suggests a potential role for this compound in combination therapies or as a second-line treatment for patients who have developed resistance to platinum-based drugs.
Therapeutic Applications: The distinct profiles of this compound and cisplatin suggest different therapeutic strategies. Cisplatin remains a cornerstone of treatment for many solid tumors, but its use is limited by toxicity and resistance.[29] this compound, with its novel mechanism of action and favorable selectivity profile, holds promise for the treatment of various hematological and solid tumors, potentially in combination with other agents to enhance efficacy and overcome resistance.[2][31][32]
Conclusion
This compound and cisplatin represent two distinct classes of anticancer agents with fundamentally different mechanisms of cytotoxicity. While cisplatin is a potent DNA-damaging agent, its efficacy is often hampered by a lack of selectivity and the development of resistance. This compound offers a unique, membrane-targeted approach that induces apoptosis selectively in cancer cells, presenting a promising alternative or complementary strategy in cancer therapy. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and its role in the evolving landscape of cancer treatment.
References
- 1. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cisplatin: mode of cytotoxic action and molecular basis of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Molecular Mechanisms of Chemoresistance Induced by Cisplatin in NSCLC Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and perifosine induce selective apoptosis in multiple myeloma by recruitment of death receptors and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. oncodaily.com [oncodaily.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents [frontiersin.org]
- 14. Computational modeling of apoptotic signaling pathways induced by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. clyte.tech [clyte.tech]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Combination of the anti-tumour cell ether lipid this compound with sterols abolishes haemolytic side effects of the drug - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 31. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 32. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Edelfosine's Efficacy in Primary Patient-Derived Cancer Cells
Introduction: A Paradigm Shift in Anticancer Therapeutics
For decades, the mainstay of cancer therapy has revolved around agents that indiscriminately target rapidly dividing cells, often leading to significant off-target toxicity. Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) represents a departure from this paradigm. As the prototype of synthetic alkyl-lysophospholipids (ALPs), this compound's unique membrane-centric mechanism of action confers a remarkable selectivity for tumor cells while largely sparing their healthy counterparts[1][2][3]. This guide provides an in-depth comparison of this compound's efficacy, particularly within the context of primary patient-derived cancer cells, offering a robust framework for researchers and drug development professionals to evaluate its potential. We will delve into its molecular mechanisms, provide detailed protocols for its evaluation, and present comparative data against other anticancer agents.
Mechanism of Action: A Multi-Faceted Assault on Cancer Cells
Unlike conventional chemotherapeutics that target DNA, this compound integrates into the cell membrane, where it modulates critical signaling hubs within lipid rafts and the endoplasmic reticulum (ER)[1][4][5]. This interaction triggers a cascade of events that culminate in apoptosis, making its efficacy independent of the cell's proliferative state[2].
The primary mechanisms of this compound's antitumor activity include:
-
Lipid Raft Reorganization and Death Receptor Clustering: this compound accumulates in cholesterol-rich lipid rafts, inducing the clustering of Fas/CD95 death receptors. This leads to the formation of the Death-Inducing Signaling Complex (DISC) and activation of the extrinsic apoptosis pathway, independent of the natural Fas ligand[6][7][8].
-
Induction of Endoplasmic Reticulum (ER) Stress: In solid tumors, this compound has been shown to localize in the ER, triggering an ER stress response that leads to apoptosis[7][9][10].
-
Inhibition of Pro-Survival Pathways: this compound effectively inhibits the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are crucial for cancer cell survival and proliferation[1][5].
-
Mitochondrial Targeting: The pro-apoptotic signaling initiated at the plasma membrane and ER converges at the mitochondria, leading to the loss of mitochondrial membrane potential, cytochrome c release, and activation of the intrinsic apoptotic pathway[4][9].
The following diagram illustrates the key signaling pathways affected by this compound:
Caption: this compound's multifaceted mechanism of action targeting key cancer survival pathways.
Evaluating this compound's Efficacy in Patient-Derived Cancer Cells: A Step-by-Step Protocol
The use of primary patient-derived cancer cells or organoids provides a more clinically relevant model for assessing drug efficacy compared to established cell lines[11][12][13]. The following protocol outlines a comprehensive workflow for evaluating this compound's performance in these models.
Part 1: Establishment of Primary Patient-Derived Cultures
-
Tissue Acquisition: Obtain fresh tumor tissue from surgical resections or biopsies under sterile conditions, following institutional guidelines and with informed patient consent[14][15].
-
Mechanical and Enzymatic Dissociation:
-
Wash the tissue with a balanced salt solution containing antibiotics.
-
Mechanically mince the tissue into small fragments (1-2 mm³).
-
Digest the fragments using a cocktail of enzymes such as collagenase, dispase, and DNase to obtain a single-cell suspension or small cell clumps[11]. The specific enzyme combination and incubation time will need to be optimized for different tumor types.
-
-
Cell Culture and Organoid Formation:
-
For 2D cultures, plate the single-cell suspension in appropriate culture media supplemented with growth factors.
-
For 3D organoid cultures, embed the cell suspension in an extracellular matrix like Matrigel and culture in a humidified incubator at 37°C with 5% CO₂[11][16]. The media composition should be tailored to the specific cancer type.
-
-
Quality Control:
-
Verify the cancerous nature of the cultured cells through histopathological analysis and molecular profiling to ensure they recapitulate the original tumor's characteristics[12].
-
Regularly test for mycoplasma contamination.
-
Part 2: Assessment of this compound's Efficacy
-
Cell Viability Assays:
-
Seed the primary cells or organoids in 96- or 384-well plates.
-
Treat with a range of this compound concentrations (and relevant comparator drugs) for a predetermined duration (e.g., 72 hours).
-
Assess cell viability using assays such as CellTiter-Glo® 3D, which measures ATP levels as an indicator of cell viability[11][16].
-
Generate dose-response curves and calculate IC50 values to quantify drug potency.
-
-
Apoptosis Assays:
-
Treat the cells with this compound at concentrations around the calculated IC50.
-
Measure apoptosis induction using methods such as:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Caspase-3/7 Activation Assays: Measures the activity of key executioner caspases using fluorescent or luminescent substrates[17].
-
Sub-G0/G1 Cell Cycle Analysis: Quantifies the fraction of cells with fragmented DNA, indicative of apoptosis, through flow cytometry[3].
-
-
-
Cell Cycle Analysis:
-
After this compound treatment, fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using flow cytometry to determine if this compound induces cell cycle arrest.
-
The following diagram illustrates the experimental workflow:
Caption: Workflow for evaluating this compound's efficacy in patient-derived cancer cells.
Comparative Efficacy of this compound
This compound has demonstrated significant cytotoxic effects across a range of patient-derived primary cancer cells, often exhibiting greater potency and selectivity compared to other alkyl-lysophospholipids and some standard-of-care agents.
| Cancer Type | Primary Cell Model | This compound IC50 (µM) | Comparator Drug(s) & IC50 (µM) | Key Findings | Reference |
| Mantle Cell Lymphoma (MCL) | Patient-derived primary cells | ~5-10 | Perifosine: >10Miltefosine: >20 | This compound was the most potent ALP, selectively killing MCL cells while sparing normal lymphocytes. | [8] |
| Chronic Lymphocytic Leukemia (CLL) | Patient-derived primary CD19+ cells | ~5-15 | Perifosine: >15Staurosporine: ~1 | This compound showed significantly higher cytotoxicity against CLL cells compared to Perifosine and was selective, unlike Staurosporine. | [18] |
| Pancreatic Cancer | Patient-derived primary cultures | ~10-20 | - | This compound effectively induced apoptosis in primary pancreatic cancer cells and cancer stem cells. | [3][10] |
| Prostate Cancer | LNCaP & VCaP cell lines (Androgen-deprived) | ~5-10 | - | This compound decreased cell proliferation and increased apoptosis, particularly when combined with androgen deprivation. | [5] |
Note: Direct head-to-head comparative studies of this compound against a broad panel of standard chemotherapeutics in a wide variety of primary patient-derived cancer cells are limited in the current literature. The provided data is a compilation from various sources, and IC50 values can vary depending on the specific patient sample and experimental conditions.
Expert Analysis and Future Directions
The available data strongly supports the potent and selective anticancer activity of this compound in clinically relevant, patient-derived models. Its unique mechanism of action, which circumvents common drug resistance pathways associated with DNA-damaging agents, makes it a highly attractive candidate for further development. The preferential accumulation of this compound in tumor tissues, as observed in in vivo studies, further enhances its therapeutic window[8].
The ability of this compound to induce apoptosis in quiescent cancer cells and cancer stem cells is a significant advantage over proliferation-dependent drugs[2][3]. This suggests its potential role in eradicating residual disease and preventing relapse.
Future research should focus on:
-
Expanding Comparative Studies: Conducting large-scale, head-to-head comparisons of this compound against current standard-of-care therapies across a wider range of patient-derived tumor organoids.
-
Combination Therapies: Investigating the synergistic effects of this compound with other targeted therapies and immunotherapies. The modulation of membrane lipids by this compound could potentially enhance the efficacy of immune checkpoint inhibitors.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. molecularpost.altervista.org [molecularpost.altervista.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Edelfosine: Ensuring Safety and Compliance
Introduction: The Critical Importance of Proper Edelfosine Disposal
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a synthetic alkyl-lysophospholipid, a potent antineoplastic agent that induces apoptosis (programmed cell death) in a variety of cancer cells.[1] Its mechanism of action, which involves incorporation into the cell membrane rather than targeting DNA, makes it a valuable compound in cancer research and drug development.[1] While showing selective action against tumor cells, its cytotoxic nature necessitates stringent handling and disposal protocols.[2][3]
Improper disposal of this compound and related contaminated materials poses a significant risk to personnel and the environment. Occupational exposure to cytotoxic drugs can lead to adverse health effects, while environmental contamination can harm aquatic and terrestrial ecosystems.[3] This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in regulatory standards and best practices. Adherence to these procedures is not merely a matter of compliance but a fundamental pillar of a responsible and safe laboratory environment.
Hazard Identification and Waste Classification
The foundational step in proper disposal is understanding the hazard classification of the waste. As an antineoplastic (chemotherapeutic) agent, this compound waste is categorized as hazardous pharmaceutical waste.[4][5]
-
Regulatory Framework : In the United States, the disposal of such waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Specifically, regulations under 40 CFR Part 266, Subpart P, outline the management standards for hazardous waste pharmaceuticals generated by healthcare and research facilities.[7][8]
-
Cytotoxic Waste Stream : this compound waste must be segregated into a dedicated cytotoxic or chemotherapeutic waste stream.[4] It must never be mixed with general trash, regular biohazardous waste, or discharged into the sanitary sewer system.[4][9] The principle of "cradle-to-grave" management applies, meaning the generator is responsible for the waste from its creation to its final disposal.[6]
While this compound may not be explicitly named on the EPA's P-list (acutely hazardous) or U-list (toxic), its classification as a cytotoxic drug requires it to be managed with the same high degree of caution.[10][11] Institutional or local regulations may have more specific requirements, and it is imperative to consult your organization's Environmental Health & Safety (EH&S) department.
Core Principles of this compound Waste Management
Four core principles underpin the safe disposal of this compound:
-
NEVER Sewer : Liquid this compound waste, including contaminated cell culture media, must never be poured down the drain.[4][9] This practice is explicitly banned by the EPA for hazardous pharmaceuticals as it introduces potent chemicals into waterways.[9]
-
ALWAYS Segregate : Meticulously separate this compound waste from all other waste streams at the point of generation. This prevents cross-contamination and ensures each waste type is treated appropriately.[4][5]
-
USE Designated Containers : All this compound waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers. The universal color for this waste stream is often yellow, and containers should be marked with "Chemotherapeutic Waste," "Cytotoxic Waste," or a similar designation.[4]
-
PROTECT Yourself : Always wear appropriate Personal Protective Equipment (PPE) when handling this compound and its associated waste to prevent occupational exposure.[3][12]
Personal Protective Equipment (PPE) Requirements
Exposure to cytotoxic agents can occur through inhalation, skin absorption, or ingestion.[13] A comprehensive PPE strategy is therefore non-negotiable.
| Task | Required Personal Protective Equipment (PPE) | Rationale |
| Handling Stock this compound (Powder/Solution) | Double Chemotherapy-Rated Gloves, Disposable Gown (long-sleeved, back-closing), Eye Protection (Safety Goggles), Respiratory Protection (if outside a ventilated cabinet) | Chemotherapy gloves offer tested resistance to drug permeation.[5] Double gloving provides an extra layer of protection. A disposable gown prevents contamination of personal clothing. Respiratory protection is crucial if handling powder outside of a containment device like a biological safety cabinet.[14] |
| Administering this compound (In Vitro/In Vivo) | Double Chemotherapy-Rated Gloves, Disposable Gown, Eye Protection | Protects against splashes and direct contact during experimental procedures. |
| Handling this compound Waste | Double Chemotherapy-Rated Gloves, Disposable Gown | Prevents exposure from contaminated labware, containers, and other disposable items. |
| Cleaning this compound Spills | Double Chemotherapy-Rated Gloves, Disposable Gown, Eye Protection, Respiratory Protection, Shoe Covers | Provides comprehensive protection during emergency cleanup, where the risk of aerosolization and widespread contamination is highest.[3][14] |
Step-by-Step Disposal Protocols
The specific disposal procedure depends on the form of the this compound waste.
Protocol 1: Unused or Expired this compound (Bulk Chemical Waste)
This protocol applies to the original product vial, whether unused, expired, or containing residual powder or solution.
-
Do Not Open : Keep the primary container tightly sealed.
-
Labeling : Affix a completed hazardous waste label to the container, as provided by your institution's EH&S department. The label must clearly identify the contents ("this compound") and associated hazards.[4]
-
Segregation : Place the labeled container in a designated satellite accumulation area (SAA) for hazardous chemical waste. Do not mix it with other chemical wastes unless explicitly permitted by EH&S.[5]
-
Arrange Pickup : Contact your EH&S department to schedule a pickup for disposal. This waste will be incinerated at a licensed hazardous waste facility.[7][15]
Protocol 2: Contaminated Solid Waste
This stream includes gloves, gowns, bench paper, pipette tips, vials, and plasticware contaminated with this compound.
-
Collection : At the point of generation (e.g., within the biological safety cabinet), place all contaminated solid waste directly into a designated yellow chemotherapeutic waste bag or a rigid, puncture-proof container labeled "Chemotherapeutic Waste".[4]
-
Container Sealing : When the container is three-quarters full, securely seal it. Do not overfill bags or containers.[4]
-
Storage and Disposal : Place the sealed container in the designated area for chemotherapeutic waste pickup. This waste is destined for incineration.
Protocol 3: Contaminated Liquid Waste
This stream includes spent cell culture media and other aqueous solutions containing this compound.
-
Collection : Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container with a screw-top cap. The container must be clearly labeled as "Hazardous Waste: this compound" (or similar, per institutional policy).[4]
-
NEVER Sewer : As stated in the core principles, never pour this waste down the drain.[4][9]
-
Treatment (Optional) : Some institutions may require the addition of an absorbent, like Green Z, to the liquid waste to solidify it before pickup. This minimizes the risk of splashes and spills during transport.[4]
-
Storage and Pickup : Store the sealed container in your lab's SAA and arrange for pickup through your EH&S chemical waste program.
Protocol 4: Contaminated Sharps
This includes needles, syringes, and glass Pasteur pipettes contaminated with this compound.
-
Segregation is Key : The disposal path depends on whether the sharp contains residual drug.
-
Empty Syringes : If a syringe has been fully depressed and contains no visible liquid this compound, it can be placed directly into a standard sharps container for biohazardous waste.[5]
-
Syringes with Residual Drug : If a syringe contains any remaining this compound solution, it must be disposed of as hazardous chemical waste.[5] Place the entire syringe (do not recap the needle) into a rigid, puncture-proof container designated for hazardous chemotherapeutic waste. This container will be managed by EH&S.
-
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.
Caption: Decision workflow for segregating and disposing of this compound waste streams.
Emergency Procedures: Spill Management
All personnel working with this compound must be trained on spill response. A dedicated chemotherapy spill kit must be readily available.
-
Secure the Area : Immediately alert others and restrict access to the spill area.
-
Don PPE : Put on all PPE detailed in the table above for spill cleanup, including a respirator.
-
Contain the Spill :
-
Liquids : Cover with absorbent pads from the spill kit.
-
Solids : Gently cover with damp absorbent pads to avoid making powder airborne.
-
-
Clean the Area : Working from the outside in, carefully clean up the absorbed material using scoops and place it into the designated cytotoxic waste disposal bags from the kit.
-
Decontaminate : Clean the spill surface multiple times with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as chemotherapeutic waste.
-
Dispose of Waste : Place all contaminated items, including your PPE, into the chemotherapeutic waste bags. Seal the bags and place them in the appropriate disposal container.
-
Report the Incident : Report the spill to your supervisor and EH&S department as required by institutional policy.
Conclusion
The potent, cytotoxic nature of this compound demands a meticulous and informed approach to its disposal. By understanding the principles of hazardous waste classification, adhering to strict segregation protocols, using correct PPE, and following the detailed procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues while maintaining environmental integrity and regulatory compliance. Always consult your institution's specific Environmental Health & Safety guidelines, as they represent the definitive authority for your workplace.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. hse.gov.uk [hse.gov.uk]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. web.uri.edu [web.uri.edu]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Content Retired - Compliance Assistance Centers [caiweb.com]
- 9. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 10. pca.state.mn.us [pca.state.mn.us]
- 11. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 12. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. ashp.org [ashp.org]
- 15. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Navigating the Handling of Edelfosine: A Comprehensive Guide to Personal Protective Equipment and Safety Protocols
For Immediate Reference: Essential Safety and Handling of Edelfosine
| Hazard Classification | Required Personal Protective Equipment (PPE) | Immediate First Aid |
| Cytotoxic Agent, Combustible Solid.[1][2] Potential for gastrointestinal irritation upon ingestion.[3] | Handling Solid: Double nitrile gloves, disposable gown, safety glasses with side shields. Handling Solutions/Aerosols: Double nitrile gloves, disposable gown, chemical splash goggles, and work within a certified chemical fume hood or biological safety cabinet. | Skin Contact: Immediately remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
Introduction: Understanding the Risks Associated with this compound
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a synthetic alkyl-lysophospholipid with potent antineoplastic properties.[3] Its mechanism of action involves incorporation into the cell membrane, where it can induce apoptosis in cancer cells, making it a valuable compound in oncological research.[4][5] However, as with all cytotoxic agents, the handling of this compound requires a robust understanding of its potential hazards and the implementation of stringent safety protocols to protect laboratory personnel. This guide provides a detailed framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE), operational procedures, and disposal plans.
Core Principles of this compound Handling: A Multi-layered Approach to Safety
The safe handling of this compound is predicated on the principles of risk mitigation and containment. As a cytotoxic compound, the primary routes of occupational exposure include inhalation of aerosols, dermal absorption, and accidental ingestion.[2] Therefore, a multi-layered safety approach encompassing engineering controls, administrative controls, and personal protective equipment is paramount.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the hazard from the researcher. All work with this compound, particularly when handling the powdered form or preparing solutions, should be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[1][2] This is crucial to prevent the generation and inhalation of aerosols.
Administrative Controls: Standard Operating Procedures and Training
A comprehensive Chemical Hygiene Plan and specific Standard Operating Procedures (SOPs) for this compound must be in place. All personnel must receive documented training on the hazards of this compound and the specific procedures for its safe handling, storage, and disposal before commencing any work.[2][6]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is a critical final barrier between the researcher and this compound. The following PPE is mandatory when handling this compound.
Hand Protection: The Critical Interface
Due to the risk of dermal absorption, robust hand protection is non-negotiable.
-
Gloving and De-gloving Procedure:
-
Don the first pair of gloves, ensuring they are tucked under the cuff of the lab coat or gown.
-
Don the second pair of gloves, pulling the cuff over the sleeve of the gown.
-
Change the outer glove immediately if it becomes contaminated.
-
To remove, grasp the outside of one outer glove at the wrist with the other gloved hand and peel it off, turning it inside out.
-
Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove.
-
Dispose of gloves in the designated cytotoxic waste container.
-
Remove the inner gloves using a similar technique.
-
Wash hands thoroughly with soap and water after removing all gloves.
-
Body Protection: Shielding from Contamination
A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required.[1][10] This gown should be made of a low-permeability fabric to prevent the absorption of any spills or splashes. Lab coats should not be worn outside of the designated work area and should be laundered separately from personal clothing.
Eye and Face Protection: Safeguarding Against Splashes and Aerosols
-
Safety Glasses: When handling the solid form of this compound, safety glasses with side shields are the minimum requirement.[2]
-
Chemical Splash Goggles: For preparing solutions or any procedure with a risk of splashing, chemical splash goggles are mandatory.[1]
-
Face Shield: In situations with a high risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.
Respiratory Protection: A Precautionary Measure
While working in a properly functioning chemical fume hood or BSC should prevent aerosol inhalation, respiratory protection may be necessary in certain situations, such as cleaning up a large spill outside of a containment device. In such cases, a NIOSH-approved respirator with a particulate filter (N95 or higher) should be used.[11]
Operational Plan: Step-by-Step Guidance for Handling this compound
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leakage.
-
This compound should be stored at -20°C in a clearly labeled, sealed container within a designated and restricted area.[1]
Preparation of Solutions
-
Preparation: Before starting, ensure the chemical fume hood or BSC is operational and the work area is decontaminated. Assemble all necessary materials, including a plastic-backed absorbent pad to line the work surface.
-
Weighing: If weighing the powdered form, do so within the containment of the fume hood. Use a dedicated spatula and weighing paper.
-
Solubilization: Add the solvent slowly to the this compound powder to minimize aerosol generation. This compound is soluble in water with gentle warming.[12]
-
Labeling: Clearly label the container with the compound name, concentration, date, and hazard warning.
Experimental Procedures
-
All manipulations of this compound solutions should be performed within the fume hood or BSC.
-
Use luer-lock syringes and needles to prevent accidental disconnection and aerosol generation.
-
Avoid pressurizing vials. Use a vented needle if necessary.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
Waste Segregation
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be placed in a designated, labeled, and sealed yellow chemotherapy waste bag.[9]
-
Liquid Waste: Unused this compound solutions and contaminated liquids should be collected in a clearly labeled, leak-proof hazardous waste container. Do not dispose of this compound down the drain.[9]
-
Sharps Waste: Needles and syringes used with this compound should be disposed of in a designated, puncture-resistant sharps container for chemotherapy waste.
Decontamination
-
All surfaces and equipment should be decontaminated after use. A solution of sodium hypochlorite (bleach) followed by a rinse with 70% ethanol is a common practice for deactivating many cytotoxic agents. However, the efficacy for this compound should be verified.
Emergency Procedures: Preparedness is Key
Spill Response
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or produces significant aerosols.
-
Don appropriate PPE before attempting to clean the spill.
-
Contain the spill with absorbent pads, working from the outside in.
-
Clean the area with a suitable decontaminating agent.
-
Place all cleanup materials in a designated cytotoxic waste container.
Personnel Exposure
Follow the first aid procedures outlined in the initial summary table and seek immediate medical attention. Report all exposures to the appropriate institutional authority.
Visualization of the PPE Donning and Doffing Workflow
Caption: Workflow for donning and doffing Personal Protective Equipment for handling this compound.
References
- 1. Cytotoxic Drug Safety [tru.ca]
- 2. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hse.gov.uk [hse.gov.uk]
- 7. cdc.gov [cdc.gov]
- 8. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 11. apexbt.com [apexbt.com]
- 12. pharmtech.com [pharmtech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
